molecular formula C24H19Cl2N5O4 B12361856 Disperse orange 62 CAS No. 37672-70-1

Disperse orange 62

Cat. No.: B12361856
CAS No.: 37672-70-1
M. Wt: 512.3 g/mol
InChI Key: SAOBGDZFYGSXJC-UHFFFAOYSA-N
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Description

Disperse orange 62 is a useful research compound. Its molecular formula is C24H19Cl2N5O4 and its molecular weight is 512.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37672-70-1

Molecular Formula

C24H19Cl2N5O4

Molecular Weight

512.3 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl benzoate

InChI

InChI=1S/C24H19Cl2N5O4/c25-21-15-20(31(33)34)16-22(26)23(21)29-28-18-7-9-19(10-8-18)30(12-4-11-27)13-14-35-24(32)17-5-2-1-3-6-17/h1-3,5-10,15-16H,4,12-14H2

InChI Key

SAOBGDZFYGSXJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Disperse Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and precursors for the monoazo dye, Disperse Orange 62 (C.I. 11239). The synthesis involves a multi-step process, beginning with the preparation of two key precursors: 2,6-dichloro-4-nitroaniline and 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate. This is followed by the diazotization of the aniline derivative and subsequent azo coupling with the benzoate coupling component.

Core Synthesis Pathway

The synthesis of this compound is achieved through the following sequential reactions:

  • Synthesis of Precursor A (Diazo Component): Preparation of 2,6-dichloro-4-nitroaniline via the chlorination of p-nitroaniline.

  • Synthesis of Precursor B (Coupling Component): A two-step synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate, commencing with the cyanoethylation of N-phenylethanolamine to form 2-((2-cyanoethyl)(phenyl)amino)ethanol, followed by its benzoylation.

  • Final Dye Synthesis: The diazotization of 2,6-dichloro-4-nitroaniline and its subsequent azo coupling reaction with 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate to yield this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the precursors and the final dye product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2,6-dichloro-4-nitroaniline C₆H₄Cl₂N₂O₂207.0187 - 96.6185 - 194
2-((2-cyanoethyl)(phenyl)amino)ethanol C₁₁H₁₄N₂O190.24High (Typical for Michael Additions)Not specified
2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate C₁₈H₁₈N₂O₂294.35High (Typical for Schotten-Baumann)Not specified
This compound C₂₅H₂₁Cl₂N₅O₄526.37High (Typical for Azo Coupling)Not specified

Experimental Protocols

Synthesis of 2,6-dichloro-4-nitroaniline (Precursor A)

Multiple methods exist for the synthesis of 2,6-dichloro-4-nitroaniline from p-nitroaniline. Below are two common protocols.

Protocol 1.A: Chlorination using Potassium Chlorate

  • Materials: p-Nitroaniline, concentrated hydrochloric acid, potassium chlorate, water, glacial acetic acid, ethanol.

  • Procedure:

    • In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid, warming the mixture to 50°C.

    • Separately, prepare a solution of 16.4 g of potassium chlorate in 350 ml of water.

    • Gradually add the potassium chlorate solution to the p-nitroaniline solution from a dropping funnel at approximately 25°C.

    • After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.

    • Collect the precipitate by filtration and wash thoroughly with water, followed by a small amount of alcohol.

    • Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol.

  • Expected Yield: 87% of lemon-yellow needles with a melting point of 185-188°C.[2]

Protocol 1.B: Chlorination using Chlorine Bleaching Liquor

  • Materials: p-Nitroaniline, dilute aqueous hydrochloric acid or nitric acid, chlorine bleaching liquor (e.g., sodium hypochlorite solution), dispersing agent.

  • Procedure:

    • Suspend 1 mole of p-nitroaniline in 3-6 moles of dilute aqueous hydrochloric acid or nitric acid containing a dispersing agent.

    • Cool the suspension to 5-10°C.

    • Introduce the chlorine bleaching liquor. The formation of 2-chloro-4-nitroaniline occurs at 5-10°C, followed by the formation of 2,6-dichloro-4-nitroaniline, initially at 15-20°C.

    • Once 90-95% conversion to the dichloro product is achieved, raise the temperature to 70°C without further addition of the bleaching liquor.

    • Conduct post-chlorination by adding more chlorine bleaching liquor at a temperature between 20°C and 70°C.[3]

Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate (Precursor B)

This synthesis is a two-step process.

Step 2.A: Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethanol

  • Reaction Type: Cyanoethylation (a Michael addition).

  • Materials: N-phenylethanolamine, acrylonitrile, and a basic catalyst (e.g., sodium hydroxide or a quaternary ammonium hydroxide).

  • Generalized Procedure:

    • In a reaction vessel, dissolve N-phenylethanolamine in a suitable solvent.

    • Add a catalytic amount of a strong base.

    • Slowly add acrylonitrile to the reaction mixture, maintaining the temperature, as the reaction is exothermic.

    • Stir the mixture until the reaction is complete (monitored by TLC or GC).

    • Neutralize the catalyst with a weak acid.

    • The product can be isolated by extraction and purified by distillation or chromatography.

Step 2.B: Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate

  • Reaction Type: Benzoylation (an esterification, often under Schotten-Baumann conditions).

  • Materials: 2-((2-cyanoethyl)(phenyl)amino)ethanol, benzoyl chloride, a base (e.g., pyridine or aqueous sodium hydroxide), and a suitable solvent (e.g., dichloromethane or a two-phase system).

  • Generalized Procedure:

    • Dissolve 2-((2-cyanoethyl)(phenyl)amino)ethanol in the chosen solvent.

    • Add the base to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add benzoyl chloride to the reaction mixture with vigorous stirring.

    • Allow the reaction to proceed to completion.

    • If using an aqueous base, separate the organic layer. Wash the organic layer with dilute acid, water, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Synthesis of this compound
  • Reaction Type: Diazotization followed by azo coupling.

  • Materials: 2,6-dichloro-4-nitroaniline, sodium nitrite, a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate, and a suitable solvent system.

  • Generalized Procedure:

    • Diazotization:

      • In a beaker, suspend 2,6-dichloro-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

      • Stir the mixture vigorously to form a fine slurry.

      • Cool the slurry to 0-5°C in an ice-salt bath with continuous stirring.

      • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water and cool the solution to 0-5°C.

      • Add the cold sodium nitrite solution dropwise to the cold aniline slurry over 15-20 minutes, ensuring the temperature does not rise above 5°C. This forms the diazonium salt solution.[4]

    • Azo Coupling:

      • In a separate reaction vessel, dissolve the coupling component, 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate (1 equivalent), in a suitable solvent and cool to 0-5°C. The pH may need to be adjusted depending on the specific coupling conditions.

      • Slowly add the cold diazonium salt solution to the solution of the coupling component with efficient stirring, maintaining the temperature between 0-5°C.

      • Continue stirring the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure complete coupling.

      • The precipitated this compound dye is then collected by filtration.

      • Wash the dye thoroughly with cold water until the filtrate is neutral.

      • Dry the final product in an oven at 60-80°C.[4]

      • For higher purity, the dye can be recrystallized from a suitable solvent.

Mandatory Visualizations

The following diagrams illustrate the key synthesis pathways.

Synthesis of 2,6-dichloro-4-nitroaniline p_nitroaniline p-Nitroaniline product_A 2,6-dichloro-4-nitroaniline p_nitroaniline->product_A Chlorination reagents_A + HCl + KClO₃ (or Cl₂/H₂O₂)

Caption: Synthesis of Precursor A: 2,6-dichloro-4-nitroaniline.

Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate n_phenylethanolamine N-Phenylethanolamine intermediate 2-((2-cyanoethyl)(phenyl)amino)ethanol n_phenylethanolamine->intermediate Cyanoethylation acrylonitrile + Acrylonitrile (Base catalyst) product_B 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate intermediate->product_B Benzoylation benzoyl_chloride + Benzoyl Chloride (Base)

Caption: Synthesis of Precursor B: 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate.

Synthesis of this compound precursor_A 2,6-dichloro-4-nitroaniline diazonium_salt Diazonium Salt Intermediate precursor_A->diazonium_salt Diazotization diazotization_reagents + NaNO₂ + HCl (0-5°C) final_product This compound diazonium_salt->final_product Azo Coupling precursor_B 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate precursor_B->final_product

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-[[2-(benzoyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]propanenitrile (CAS Number: 37672-70-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-[[2-(benzoyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]propanenitrile, identified by CAS number 37672-70-1. Due to the limited availability of specific experimental spectra in public databases, this document focuses on the predicted spectroscopic characteristics based on the compound's functional groups. It also outlines standard experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this and structurally related molecules.

Predicted Spectroscopic Data

The structure of 3-[[2-(benzoyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]propanenitrile contains several key functional groups that will give rise to characteristic signals in various spectroscopic analyses. These include an aromatic nitro group, a nitrile group, an N,N-disubstituted aniline, a benzoate ester, and chlorinated aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons (benzoate)7.4 - 8.1mProtons on the benzoate ring.
Aromatic Protons (dichloro-nitrophenyl)7.8 - 8.3mProtons on the dichloronitrophenyl ring.
Aromatic Protons (disubstituted aniline)6.8 - 7.9mProtons on the central aniline ring, exhibiting characteristic shifts due to the azo and amino groups.
-O-CH₂-4.3 - 4.6tMethylene protons adjacent to the benzoate oxygen.
-N-CH₂- (ethyl)3.7 - 4.0tMethylene protons of the ethyl group attached to the aniline nitrogen.
-N-CH₂- (propyl)3.6 - 3.9tMethylene protons of the propanenitrile group attached to the aniline nitrogen.
-CH₂-CN2.7 - 3.0tMethylene protons adjacent to the nitrile group.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomsPredicted Chemical Shift (δ, ppm)Notes
C=O (ester)165 - 175Carbonyl carbon of the benzoate group.
Aromatic Carbons110 - 155A complex region with multiple signals from the three aromatic rings. Quaternary carbons will have distinct shifts.
-C-NO₂145 - 155Carbon attached to the nitro group.
-C-Cl130 - 140Carbons attached to chlorine atoms.
-C-N=N-140 - 150Carbons involved in the azo linkage.
-C-N(CH₂CH₂CN)(CH₂CH₂O)145 - 155Quaternary carbon of the aniline ring.
Nitrile Carbon (-CN)115 - 125Characteristic shift for a nitrile group.
Methylene Carbons (-CH₂-)40 - 70Signals for the four methylene carbons in the ethyl and propanenitrile chains.

Table 3: Predicted Infrared (IR) Spectroscopy Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
Aromatic C-H3000 - 3100MediumStretch
Aliphatic C-H2850 - 3000MediumStretch
Nitrile (C≡N)2220 - 2260Medium to SharpStretch
Ester Carbonyl (C=O)1715 - 1735StrongStretch
Aromatic Nitro (N-O)1500 - 1550 and 1335 - 1370Strong, two bandsAsymmetric and Symmetric Stretch[1][2][3][4]
Azo (-N=N-)~1400 - 1450Weak to MediumStretch
C-O (ester)1250 - 1300 and 1000 - 1150StrongAsymmetric and Symmetric Stretch
C-N (aromatic amine)1250 - 1350StrongStretch
C-Cl700 - 850StrongStretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z ValuePossible Fragment IonNotes
[M]+C₂₄H₁₉Cl₂N₅O₄The molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).[5][6][7]
[M - C₇H₅O₂]⁺Loss of the benzoyloxy groupCleavage of the ester bond.
[M - C₃H₄N]⁺Loss of the propanenitrile side chainCleavage of the bond to the aniline nitrogen.
Ar-N=N-Ar' fragmentsCleavage of the azo bondCharacteristic fragmentation for azo dyes.
C₇H₅O⁺Benzoyl cationA common fragment from benzoate esters.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for CAS number 37672-70-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the compound is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary depending on the ionization technique.

  • Ionization: Employ a suitable ionization technique. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Ionization (EI) can also be used, but may lead to extensive fragmentation.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., Orbitrap, FT-ICR) to obtain accurate mass measurements for elemental composition determination.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. The isotopic pattern for chlorine should be carefully examined.

Visualizations

As no specific signaling pathways involving this compound are documented, the following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like CAS 37672-70-1.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation cluster_reporting Final Reporting Synthesis Synthesis of CAS 37672-70-1 Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Report Technical Report / Publication Purity_Assessment->Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Solubility of Disperse Orange 62 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Orange 62 (CAS No. 37672-70-1, 58051-95-9), a monoazo dye. While specific quantitative solubility data in a wide range of organic solvents is not extensively published, this document outlines a detailed experimental protocol for its determination. This guide serves as a valuable resource for laboratory professionals requiring the dissolution of this dye for various applications, including but not limited to, analytical standard preparation, formulation development, and toxicological studies. A clear distinction is also made between this compound and the chemically distinct Solvent Orange 62 to prevent data misattribution.

Introduction to this compound

This compound, with the Colour Index name C.I. 11239, is an organic compound used primarily as a disperse dye.[1] Its molecular structure, characterized by a single azo group, renders it sparingly soluble in water but imparts an affinity for more hydrophobic media.[2] Understanding its solubility in various organic solvents is critical for its effective application and study in diverse scientific fields. Accurate solubility data is fundamental for preparing solutions of known concentrations for analytical testing, for developing stable formulations in product development, and for conducting meaningful in vitro and in vivo toxicological assessments.

It is imperative to distinguish this compound from a similarly named but chemically different compound, Solvent Orange 62 (C.I. 12714; CAS No. 52256-37-8).[3] The latter is a metal complex dye with a different molecular formula and, consequently, distinct physicochemical properties, including solubility.[3][4] This guide pertains exclusively to this compound.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield a comprehensive set of quantitative solubility data for this compound in common organic solvents. One study noted its dissolution in dimethylformamide (DMF) at a concentration of 3 g/L for electrochemical analysis, indicating its solubility is at least that high in this particular solvent.[2] However, this was not a formal solubility limit determination.

Given the lack of publicly available data, researchers must determine the solubility of this compound in their specific solvent systems experimentally. The following table is provided as a template for recording such empirical data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Solvent Temperature (°C) Solubility (g/L) Molar Solubility (mol/L) Method of Determination
Acetone
Acetonitrile
Chloroform
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Ethanol
Ethyl Acetate
Methanol

| Toluene | | | | |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using UV-Visible spectrophotometry. This method is widely applicable, highly sensitive, and relies on the Beer-Lambert law.

Principle

The concentration of a solute in a solution is directly proportional to the absorbance of light at a specific wavelength. By creating a calibration curve with solutions of known concentrations, the concentration of a saturated solution, and thus the solubility, can be accurately determined.

Materials and Equipment
  • This compound (analytical standard grade)

  • Organic solvent of interest (HPLC or analytical grade)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Conical flasks or vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Thermostatically controlled water bath or incubator

  • UV-Visible spectrophotometer

  • Quartz or glass cuvettes

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • Syringes

Methodology

Step 1: Preparation of Standard Solutions

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in the chosen organic solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration (e.g., 100 mg/L).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations.

Step 2: Determination of Maximum Absorbance Wavelength (λmax)

  • Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits maximum absorbance.

Step 3: Generation of the Calibration Curve

  • Set the spectrophotometer to the determined λmax.

  • Use the pure organic solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard solution.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Step 4: Preparation of Saturated Solution

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is essential.

  • Agitate the mixture at a constant, recorded temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand undisturbed at the same temperature to permit the excess solid to settle.

Step 5: Measurement and Calculation of Solubility

  • Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

  • Accurately dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be precisely recorded.

  • Measure the absorbance of the diluted saturated solution at the λmax.

  • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Solubility_Determination_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation Phase cluster_cal Calibration Phase cluster_exp Experimental Phase cluster_calc Calculation Phase prep_stock Prepare Stock Solution (Known Concentration) prep_standards Create Standard Solutions (Serial Dilutions) prep_stock->prep_standards find_lambda Determine λmax (UV-Vis Scan) prep_standards->find_lambda measure_standards Measure Absorbance of Standards find_lambda->measure_standards plot_curve Generate Calibration Curve (Abs vs. Conc) measure_standards->plot_curve calc_conc Calculate Concentration (from Calibration Curve) plot_curve->calc_conc prep_sat_sol Prepare Saturated Solution (Excess Solute, Equilibrate) filter_sample Filter Supernatant prep_sat_sol->filter_sample dilute_sample Dilute Filtered Sample filter_sample->dilute_sample measure_sample Measure Absorbance of Diluted Sample dilute_sample->measure_sample measure_sample->calc_conc calc_sol Calculate Final Solubility (Apply Dilution Factor) calc_conc->calc_sol

Caption: Experimental workflow for the spectrophotometric determination of dye solubility.

Alternative Methodologies

While UV-Visible spectrophotometry is a robust method, other techniques can also be employed for solubility determination:

  • Gravimetric Method: This classic method involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent completely, and weighing the residual solid dye. While straightforward, it can be less accurate for dyes with low solubility.

  • High-Performance Liquid Chromatography (HPLC): An HPLC system with a suitable detector (e.g., UV-Vis or Diode Array) can be used to quantify the dye concentration in a saturated solution. This method is highly accurate and can also assess the purity of the dye. A calibration curve would be generated similarly to the spectrophotometric method.

The choice of method will depend on the available instrumentation, the required level of accuracy, and the properties of the solvent and solute.

References

An In-depth Technical Guide to the Photophysical Characteristics of Azo Disperse Dyes with a Focus on Disperse Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Orange 62

This compound is a single azo class disperse dye with the chemical formula C₂₅H₂₁Cl₂N₅O₄ and a molecular weight of 526.37 g/mol [1]. Its CAS registry number is 58051-95-9[1]. Like other disperse dyes, it has low water solubility and is designed for dyeing hydrophobic fibers such as polyester[2]. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which act as the primary chromophore responsible for their color[3][4]. The photophysical properties of these dyes are dictated by their molecular structure, including the nature of aromatic rings and the presence of electron-donating and electron-withdrawing groups, as well as their interaction with the surrounding environment (solvatochromism)[3][4][5][6][7].

Core Photophysical Characteristics

The key photophysical characteristics of a fluorescent dye include its absorption and emission spectra, molar extinction coefficient, quantum yield, and fluorescence lifetime. These parameters are crucial for a wide range of applications, from textile dyeing to advanced materials and biological imaging.

Absorption and Emission Spectra

The absorption spectrum of an azo disperse dye like this compound is expected to show a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its orange color. The position of the absorption maximum (λmax) is influenced by the electronic structure of the molecule[3][4][6]. The emission spectrum, which is observed when the molecule fluoresces, is typically red-shifted with respect to the absorption spectrum (Stokes shift).

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is due to the differential solvation of the ground and excited states of the dye molecule[6][7]. Azo disperse dyes often exhibit significant solvatochromism, which can be exploited in sensing applications.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed[8]. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon[9]. These parameters are highly sensitive to the molecular environment and can be used to probe local conditions.

Data Presentation

The following tables summarize the expected range of photophysical properties for a disperse azo dye like this compound, based on data for similar compounds.

Table 1: Illustrative Photophysical Properties of a Representative Azo Disperse Dye

ParameterSymbolTypical Value RangeUnit
Absorption Maximumλabs400 - 500nm
Molar Extinction Coefficientε10,000 - 50,000M-1cm-1
Emission Maximumλem500 - 600nm
Stokes ShiftΔλ50 - 150nm
Fluorescence Quantum YieldΦf0.01 - 0.3-
Fluorescence Lifetimeτ0.5 - 5ns

Table 2: Illustrative Solvatochromic Effects on Absorption Maximum (λmax) of a Representative Azo Disperse Dye

SolventPolarity IndexTypical λmax (nm)
n-Hexane0.1450
Toluene2.4465
Dichloromethane3.1475
Acetone5.1480
Ethanol5.2490
Methanol6.6495
Acetonitrile5.8485
Dimethyl Sulfoxide (DMSO)7.2500

Experimental Protocols

Detailed methodologies for the determination of the key photophysical parameters are provided below.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission and the molar extinction coefficient.

Methodology:

  • Sample Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., spectroscopic grade acetone or dichloromethane) at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions in the same solvent to obtain solutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum.

  • Absorption Measurement: Use a dual-beam UV-Vis spectrophotometer. Record the absorption spectrum of each dilution from 300 to 700 nm against a solvent blank. The wavelength of maximum absorbance (λmax) is determined from the peak of the spectrum.

  • Molar Extinction Coefficient Calculation: According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit.

  • Emission Measurement: Use a spectrofluorometer. Excite the most dilute sample (absorbance ~0.05) at its λmax. Record the emission spectrum over a wavelength range starting from ~20 nm above the excitation wavelength to 750 nm. The wavelength of maximum emission (λem) is the peak of the emission spectrum.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of the sample relative to a known standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

  • Sample and Standard Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Data Acquisition: Record the absorption and emission spectra for all solutions. The excitation wavelength must be the same for both the sample and the standard.

  • Calculation: The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Gradsample / Gradstd) * (η2sample / η2std) where Φf is the fluorescence quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime of the sample.

Methodology:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to the sample's λmax and a fast single-photon detector.

  • Sample Preparation: Prepare a dilute solution of the dye with an absorbance of ~0.1 at the excitation wavelength.

  • Data Acquisition: Excite the sample with the pulsed laser and collect the fluorescence emission at the emission maximum through a monochromator. The arrival times of individual photons are recorded relative to the laser pulses.

  • Data Analysis: The collected data forms a histogram of photon counts versus time, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function (or a sum of exponentials for complex decays) after deconvolution with the instrument response function (IRF). The time constant of the exponential decay is the fluorescence lifetime (τ).

Mandatory Visualizations

Experimental Workflow for Photophysical Characterization

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Lifetime Measurement (TCSPC) prep_stock Prepare Stock Solution (1 mM) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions abs_measure Measure Absorbance Spectra prep_dilutions->abs_measure em_measure Measure Emission Spectra prep_dilutions->em_measure qy_measure Measure Fluorescence of Sample & Standard prep_dilutions->qy_measure lt_measure Acquire Fluorescence Decay Profile prep_dilutions->lt_measure abs_analysis Determine λmax & Molar Extinction abs_measure->abs_analysis em_analysis Determine λem & Stokes Shift em_measure->em_analysis qy_analysis Calculate Relative Quantum Yield qy_measure->qy_analysis lt_analysis Fit Decay to Determine Lifetime lt_measure->lt_analysis

Caption: Workflow for comprehensive photophysical characterization of a fluorescent dye.

Solvatochromism Conceptual Diagram

solvatochromism low_polarity Low Polarity Solvent gs_low Ground State (S0) high_polarity High Polarity Solvent gs_high Ground State (S0) es_low Excited State (S1) gs_low->es_low Absorption (ΔE1) Blue-shifted es_high Excited State (S1) gs_high->es_high note Note: Diagram illustrates positive solvatochromism where the excited state is more stabilized by polar solvents than the ground state, leading to a red shift in absorption (ΔE1 > ΔE2).

Caption: Conceptual diagram of positive solvatochromism.

References

In-depth Technical Guide: Thermal Degradation Profile of Azo Disperse Dyes with a Focus on the Scarcity of Data for Disperse Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermal degradation profile of disperse dyes, with a specific focus on the challenges presented by the lack of publicly available data for C.I. Disperse Orange 62. While a comprehensive thermal degradation profile for this compound cannot be constructed from current scientific literature, this document provides a detailed overview of the typical thermal behavior of related azo disperse dyes and outlines the standard experimental protocols used for such analyses.

Introduction to the Thermal Stability of Azo Disperse Dyes

Azo disperse dyes are a significant class of colorants used extensively in the textile industry for dyeing hydrophobic fibers such as polyester. Their thermal stability is a critical parameter, influencing their application in high-temperature dyeing processes and the overall durability of the colored materials. The thermal degradation of these dyes is a complex process involving the cleavage of the characteristic azo bond (-N=N-) and the breakdown of the aromatic structures. This degradation can be influenced by the dye's molecular structure, the presence of various substituents, and the surrounding atmosphere. Generally, the decomposition of azo dyes occurs in a specific temperature range, which can be precisely measured using thermal analysis techniques. For instance, many azo dyes exhibit degradation temperatures in the range of 200-270°C.[1]

The Case of this compound: A Data Gap

General Thermal Degradation Profile of Azo Disperse Dyes

Based on studies of other azo disperse dyes, a general thermal degradation profile can be outlined. The thermal decomposition typically proceeds through several stages, which can be characterized by mass loss events observed in Thermogravimetric Analysis (TGA).

Key Observations from Thermal Analysis of Azo Dyes:

  • Initial Stage: A minor mass loss may be observed at lower temperatures, typically below 150°C, corresponding to the loss of moisture or volatile impurities.

  • Main Degradation Stage: The primary decomposition of the dye molecule occurs at higher temperatures. For many azo dyes, this process starts around 200°C and can extend to 400°C or higher.[1] This stage is characterized by a significant and rapid mass loss. A study on a novel azo dye showed that decomposition started at 290°C, with a weight loss of 68.27% up to 600°C, indicating good thermal stability up to the onset temperature.[3]

  • Char Formation: Following the main degradation, a certain percentage of char residue may remain at high temperatures.

The presence of different functional groups on the aromatic rings of the azo dye molecule can significantly influence its thermal stability. The addition of certain azo dyes to polyester fabrics has been shown to improve the thermal stability of the polymer.[4]

Table 1: Illustrative Thermal Degradation Data for a Generic Azo Disperse Dye (Hypothetical Data)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)
Moisture Loss~100~1101-2
Main Decomposition ~290 ~350 ~60-70
Final Char Residue>600-~30

Note: This table is for illustrative purposes only and is based on general findings for azo dyes. It does not represent actual data for this compound.

Experimental Protocols for Thermal Analysis of Dyes

To determine the thermal degradation profile of a dye like this compound, a series of well-established thermal analysis techniques would be employed. The following are detailed methodologies for the key experiments.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability, decomposition temperatures, and the composition of the material.

  • Instrumentation: A thermogravimetric analyzer.

  • Methodology:

    • A small, accurately weighed sample of the dye (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

    • The sample is heated in the TGA furnace under a controlled atmosphere, usually an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • A linear heating rate is applied, for example, 10°C/min or 20°C/min, over a specified temperature range (e.g., from ambient temperature to 800°C).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of degradation, peak degradation temperatures, and percentage mass loss at each stage.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This provides information on melting points, glass transitions, and exothermic or endothermic decomposition processes.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • A small amount of the dye sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

    • An empty sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

    • The resulting DSC thermogram is analyzed to identify thermal transitions such as melting (endothermic peak) and decomposition (can be exothermic or endothermic).

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

  • Objective: To identify the volatile and semi-volatile organic compounds that are evolved during the thermal decomposition of the dye.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • A very small amount of the dye sample is placed in a pyrolysis tube.

    • The sample is rapidly heated to a specific temperature (pyrolysis temperature) in an inert atmosphere. This temperature can be determined from the TGA data (e.g., the peak degradation temperature).

    • The thermal degradation products (pyrolysates) are swept into the GC column by a carrier gas.

    • The pyrolysates are separated based on their boiling points and affinity for the GC column stationary phase.

    • The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectra are used to identify the chemical structure of the degradation products by comparing them to spectral libraries.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a disperse dye.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Reporting Sample Disperse Dye Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Heating in inert atmosphere DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating in inert atmosphere PyGCMS Pyrolysis-GC/MS Sample->PyGCMS Rapid heating (pyrolysis) TGA_Data Mass Loss vs. Temperature (TGA/DTG Curves) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data PyGCMS_Data Identification of Degradation Products PyGCMS->PyGCMS_Data Profile Thermal Degradation Profile - Onset Temperature - Peak Temperatures - Mass Loss % - Decomposition Mechanism TGA_Data->Profile DSC_Data->Profile PyGCMS_Data->Profile

References

Unveiling the Toxicological Profile of Disperse Orange 62 and its Byproducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Disperse Orange 62, a monoazo dye, is utilized in the textile industry for its dyeing properties. This technical guide provides a comprehensive overview of the available toxicological data for this compound and its potential byproducts. Due to a scarcity of direct toxicological studies on the parent dye, this document focuses on the toxicological profiles of its manufacturing precursors and potential metabolic byproducts, offering a scientifically grounded assessment of its potential hazards.

Executive Summary

Direct toxicological data for this compound is limited. Therefore, a comprehensive safety assessment necessitates an evaluation of its constituent chemicals and potential degradation products. The manufacturing of this compound involves the use of 2,6-dichloro-4-nitroaniline and 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate. Under reductive conditions, such as those that can occur in the environment or through metabolic processes, azo dyes like this compound can cleave to form aromatic amines. The primary byproducts expected from the reductive cleavage of this compound are its original precursor, 2,6-dichloro-4-nitroaniline, and a second aromatic amine, p-amino-N-(2-cyanoethyl)-N-(2-benzoyloxyethyl)aniline.

This guide summarizes the known toxicological endpoints for these key byproducts, including acute toxicity, genotoxicity, and carcinogenicity. Detailed experimental protocols for key assays are provided to aid in the interpretation of the data and to facilitate further research.

Toxicological Profile of Byproducts

The toxicological assessment of this compound is largely inferred from the data available for its precursors and reductive cleavage products.

2,6-Dichloro-4-nitroaniline

This compound is a known precursor and a primary reductive cleavage product of this compound. It has been the subject of several toxicological investigations.

Data Presentation: Quantitative Toxicology of 2,6-Dichloro-4-nitroaniline

Toxicological EndpointSpeciesRouteValueReference
Acute Toxicity (LD50) RatOral2400 mg/kg[1]
MouseOral1500 mg/kg[2]
MouseIntravenous56 mg/kg[2]
Genotoxicity Salmonella typhimurium (Ames Test)In vitroPositive[3]
Carcinogenicity Rat (F344)FeedNot Carcinogenic[4]
Mouse (B6C3F1)FeedCarcinogenic (Hepatocellular adenomas and carcinomas)[4]

Experimental Protocols: Key Assays for 2,6-Dichloro-4-nitroaniline

  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This in vitro assay is widely used to assess the mutagenic potential of a substance.[5][6][7][8] The protocol generally involves:

    • Tester Strains: Utilizing amino-acid dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2uvrA) that are sensitive to different types of mutations.[5][7]

    • Metabolic Activation: Conducting the assay with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[7][9]

    • Exposure: Exposing the bacterial strains to various concentrations of the test substance.

    • Scoring: Plating the treated bacteria on a minimal medium lacking the required amino acid. The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

  • Carcinogenicity Bioassay (NTP TR-219): Long-term in vivo studies are conducted to evaluate the carcinogenic potential of a chemical. The protocol for the National Toxicology Program (NTP) study on 2,6-dichloro-p-phenylenediamine (a related compound) provides a general framework:

    • Animal Model: Typically involves feeding studies in two rodent species, such as F344 rats and B6C3F1 mice.[4]

    • Dosing: Animals are administered the test substance in their feed at different dose levels for a significant portion of their lifespan (e.g., 103 weeks).[4]

    • Observation: Animals are monitored for clinical signs of toxicity and tumor development.

    • Histopathology: At the end of the study, a complete necropsy and histopathological examination of all major organs and any observed lesions are performed.

    • Data Analysis: Statistical analysis is used to determine if there is a significant increase in the incidence of tumors in the dosed groups compared to the control groups.[4]

p-Amino-N-(2-cyanoethyl)-N-(2-benzoyloxyethyl)aniline

Direct toxicological data for this specific aromatic amine, the other potential reductive cleavage product of this compound, is not publicly available. Therefore, a comparative toxicological assessment based on structurally similar compounds is necessary to infer its potential hazards.

Structural Analogs and Potential for Toxicity

This compound is a N,N'-substituted p-phenylenediamine derivative. P-phenylenediamines and their derivatives are known to have toxicological properties of concern, including skin sensitization and potential for oxidative stress and liver damage.[10][11]

  • N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD): This widely used antioxidant has been shown to be toxic to aquatic organisms.[12] Its quinone derivative, 6PPD-quinone, is highly toxic to coho salmon and has been associated with oxidative stress and liver damage in humans.[10][13]

  • Other N-substituted p-phenylenediamines: Studies on various N-substituted p-phenylenediamines have indicated potential for reproductive and developmental toxicity, as well as being occupational allergens causing contact dermatitis.[12]

Given the structural similarities, there is a potential for p-amino-N-(2-cyanoethyl)-N-(2-benzoyloxyethyl)aniline to exhibit similar toxicological properties, including skin sensitization and other systemic effects. However, without direct experimental data, this remains a hypothesis that requires further investigation.

2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate

There is a lack of publicly available toxicological data for this manufacturing precursor of this compound.

Metabolic Pathways and Experimental Workflows

Understanding the metabolic fate of this compound is crucial for predicting its toxicological profile. The primary metabolic pathway of concern for azo dyes is the reductive cleavage of the azo bond.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical relationships in the toxicological assessment of this compound and a generalized workflow for in vitro genotoxicity testing.

Toxicological_Assessment_Pathway cluster_products Potential Byproducts DO62 This compound Metabolism Metabolism / Reductive Cleavage DO62->Metabolism AromaticAmine1 2,6-Dichloro-4-nitroaniline Metabolism->AromaticAmine1 AromaticAmine2 p-Amino-N-(2-cyanoethyl)-N- (2-benzoyloxyethyl)aniline Metabolism->AromaticAmine2 Precursors Manufacturing Precursors Precursors->AromaticAmine1 are also Precursors->AromaticAmine2 are also Toxicity Toxicological Effects (Genotoxicity, Carcinogenicity, etc.) AromaticAmine1->Toxicity AromaticAmine2->Toxicity Potential

Figure 1: Toxicological assessment pathway for this compound.

Ames_Test_Workflow cluster_exposure Exposure Conditions Start Start: Test Chemical Preparation Prepare Test Concentrations Start->Preparation WithS9 With Metabolic Activation (S9) Preparation->WithS9 WithoutS9 Without Metabolic Activation Preparation->WithoutS9 Plate Plate with Bacterial Strains on Minimal Agar WithS9->Plate WithoutS9->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Analysis Data Analysis: Compare to Controls Count->Analysis Result Result: Mutagenic or Non-mutagenic Analysis->Result

Figure 2: Generalized workflow for the Ames Test (OECD 471).

Conclusions and Recommendations

The available data strongly suggests that the toxicological profile of this compound is driven by its byproducts, particularly 2,6-dichloro-4-nitroaniline. This compound has demonstrated genotoxic and carcinogenic potential in non-clinical studies. While direct evidence is lacking for the other primary byproduct, p-amino-N-(2-cyanoethyl)-N-(2-benzoyloxyethyl)aniline, its structural similarity to other N,N'-substituted p-phenylenediamines raises concerns about its potential for skin sensitization and other adverse health effects.

For a more complete toxicological assessment of this compound, the following research is recommended:

  • Direct Toxicological Testing of this compound: Conduct studies on the parent dye, including in vitro genotoxicity assays and skin sensitization tests.

  • Toxicological Evaluation of p-Amino-N-(2-cyanoethyl)-N-(2-benzoyloxyethyl)aniline: Synthesize and perform a full toxicological workup on this predicted metabolite to address the current data gap.

  • Metabolism Studies: Conduct in vitro and in vivo metabolism studies to confirm the reductive cleavage of this compound and identify all major metabolites.

This technical guide serves as a foundational resource for understanding the potential toxicological risks associated with this compound. The provided data and protocols are intended to inform further research and to support evidence-based safety assessments in the fields of toxicology and drug development.

References

Navigating the Environmental Odyssey of Disperse Orange 62: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the environmental fate and persistence of the azo dye, Disperse Orange 62 (C.I. 11239). This whitepaper consolidates available data on the dye's physicochemical properties and its behavior in the environment, highlighting significant data gaps that present opportunities for future research.

This compound, a single azo class dye with the molecular formula C₂₅H₂₁Cl₂N₅O₄ and a molecular weight of 526.37 g/mol , is characterized by its dark orange appearance.[1] Despite its industrial use, specific experimental data on its environmental persistence, including its biodegradability, photodegradation, and hydrolysis, remain largely uncharacterized in publicly accessible literature.

Physicochemical Properties: The Foundation of Environmental Behavior

PropertyValueData Source
Molecular Formula C₂₅H₂₁Cl₂N₅O₄[1]
Molecular Weight 526.37 g/mol [1]
CAS Registry Number 58051-95-9[1]
Appearance Orange grain[2]
Water Solubility Data not available
Vapor Pressure Data not available
Octanol-Water Partition Coefficient (Log Kₒw) Data not available

The lack of empirical data for water solubility and Log Kₒw is a significant impediment to accurately modeling the environmental fate of this compound. The octanol-water partition coefficient is a key parameter used to estimate the bioaccumulation potential of a chemical.[1] For other disperse dyes, such as Disperse Orange 30, bioconcentration studies have indicated a low potential for accumulation in fish.[3] However, the presence of two chlorine atoms in the structure of this compound could potentially influence its bioaccumulation potential differently.

Environmental Fate: A Puzzle with Missing Pieces

The environmental journey of this compound is governed by a series of processes that determine its persistence and potential for exposure to ecosystems.

Biodegradation: The Microbial Gauntlet

Azo dyes are generally known to be recalcitrant to aerobic biodegradation.[4] The initial and critical step in their breakdown is the reductive cleavage of the azo bond (-N=N-), which typically occurs under anaerobic conditions.[5] This process leads to the formation of aromatic amines, which may be further degraded under aerobic conditions.

For this compound, no specific studies detailing its biodegradation rates or half-life were identified. However, research on other disperse dyes provides some insights. For instance, a study on Disperse Orange 3 demonstrated its complete mineralization within 24 hours by an alkaliphilic bacterium, Pseudomonas DL17.[6][7] The degradation pathway involved the formation of metabolites such as p-nitroaniline, p-phenylenediamine, acetanilide, and catechol, with enzymes like azoreductase and nitroreductase playing a crucial role.[6]

Given the structure of this compound, which contains a d-chloro-nitroaniline moiety, its biodegradation is expected to involve the reduction of the nitro group and the cleavage of the azo bond. The resulting aromatic amines would be 2,6-dichloro-4-nitroaniline and a derivative of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate. The further degradation of these amines would be a key determinant of the overall environmental impact.

Hypothetical Anaerobic Biodegradation Pathway of this compound

This compound This compound Azo Bond Cleavage Azo Bond Cleavage This compound->Azo Bond Cleavage Aromatic Amine 1 2,6-dichloro-p-phenylenediamine Azo Bond Cleavage->Aromatic Amine 1 Aromatic Amine 2 Amino derivative of 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate Azo Bond Cleavage->Aromatic Amine 2 Further Aerobic Degradation Further Aerobic Degradation Aromatic Amine 1->Further Aerobic Degradation Aromatic Amine 2->Further Aerobic Degradation Mineralization CO2, H2O, etc. Further Aerobic Degradation->Mineralization

Caption: Hypothetical anaerobic azo bond cleavage of this compound.

Photodegradation: The Influence of Light

The stability of dyes to light is a desirable characteristic for their application but can contribute to their environmental persistence. Studies on other disperse dyes have shown that photodegradation can occur, although the rates can be slow. For example, a study on various commercial dyes indicated that insoluble pigment-type dyes, including disperse dyes, degrade slower than water-soluble dyes, with a minimum of 80 days in natural sunlight required for appreciable degradation.[8] The specific quantum yield and half-life for the photodegradation of this compound are not documented.

Hydrolysis: Stability in Water

The ester group in the 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate portion of the this compound molecule could be susceptible to hydrolysis under certain pH conditions.[9] The rate of hydrolysis would influence the persistence of the parent dye molecule in aquatic environments. However, no experimental data on the hydrolysis rate constant for this compound or its benzoate ester component were found.

Experimental Protocols: A Blueprint for Future Research

To address the existing data gaps, standardized experimental protocols are essential. The following outlines general methodologies for assessing the key environmental fate parameters of this compound.

Ready Biodegradability Testing (OECD 301)

Due to the expected low water solubility of this compound, a suitable method for poorly soluble substances, such as the OECD 301F (Manometric Respirometry) or OECD 301B (CO₂ Evolution) test, would be appropriate.[2][10][11]

Workflow for OECD 301F Ready Biodegradability Test

cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_analysis Data Analysis Test Substance This compound (adsorbed on silica gel) Test Flask Test Substance + Mineral Medium + Inoculum Test Substance->Test Flask Mineral Medium Mineral Medium Mineral Medium->Test Flask Blank Control Mineral Medium + Inoculum Mineral Medium->Blank Control Inoculum Activated Sludge Inoculum->Test Flask Inoculum->Blank Control Oxygen Consumption Oxygen Consumption Test Flask->Oxygen Consumption Blank Control->Oxygen Consumption Reference Control Reference Substance + Mineral Medium + Inoculum Reference Control->Oxygen Consumption Calculate % Biodegradation Calculate % Biodegradation Oxygen Consumption->Calculate % Biodegradation Sample Water or Sediment Sample Extraction Solid Phase Extraction (SPE) or Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration LC Separation Liquid Chromatography (e.g., C18 column) Concentration->LC Separation MS/MS Detection Tandem Mass Spectrometry LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

References

In-Depth Technical Guide: The Mechanism of Action of C.I. Disperse Orange 62 in Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of C.I. Disperse Orange 62 when dyeing polyester (polyethylene terephthalate, PET) fibers. The content covers the physicochemical properties of the dye, the principles of disperse dyeing, detailed experimental protocols, and the factors influencing dyeing efficacy.

Introduction to Disperse Dyes and Polyester Fiber

Polyester fibers are synthetic polymers characterized by their hydrophobic nature and highly crystalline structure. This chemical composition makes them resistant to conventional water-soluble dyes. Disperse dyes, a class of non-ionic colorants with low water solubility, are the primary choice for coloring polyester. The dyeing process is a complex interplay of temperature, dye chemistry, and fiber morphology. C.I. This compound is a monoazo disperse dye known for its application in achieving dark orange shades on polyester.

Physicochemical Properties of C.I. This compound

A foundational understanding of the dye's properties is crucial for optimizing the dyeing process.

PropertyValue
C.I. Name This compound
CAS Number 58051-95-9[1]
Molecular Formula C₂₅H₂₁Cl₂N₅O₄[1]
Molecular Weight 526.37 g/mol [1]
Chemical Class Monoazo
Appearance Orange grain

The Core Mechanism of Polyester Dyeing with this compound

The dyeing of polyester with this compound is a multi-stage process that can be understood through the "solid solution" or "diffusion" model. This process involves the transfer of the non-ionic dye from an aqueous dispersion into the amorphous regions of the hydrophobic polyester fiber.

The key stages are:

  • Dispersion in the Dyebath: this compound, being sparingly soluble in water, is milled into fine particles and dispersed in the dyebath with the aid of dispersing agents. These agents are typically anionic or non-ionic surfactants that prevent the aggregation of dye particles and ensure a stable, uniform dispersion.

  • Adsorption onto the Fiber Surface: The dyeing process is typically carried out at elevated temperatures (120-130°C) under pressure. The high temperature increases the kinetic energy of the dye molecules and causes the polymer chains in the amorphous regions of the polyester fiber to become more mobile, effectively opening up the fiber structure. This allows the dispersed dye particles to approach and adsorb onto the surface of the polyester fibers.

  • Diffusion into the Fiber Matrix: The adsorbed dye molecules then diffuse from the surface into the non-crystalline, amorphous regions of the polyester fiber. This is the rate-determining step in the dyeing process. The dye molecules are held within the fiber matrix by van der Waals forces and dipole-dipole interactions.

  • Fixation within the Fiber: Upon cooling, the amorphous regions of the polyester fiber contract, trapping the this compound molecules within the polymer matrix. This results in a stable and colorfast dyeing.

The following diagram illustrates the signaling pathway of the dyeing mechanism:

DyeingMechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber DyeDispersion This compound (Fine Particles) DispersingAgent Dispersing Agent FiberSurface Fiber Surface DyeDispersion->FiberSurface Adsorption AmorphousRegion Amorphous Region (Swollen) FiberSurface->AmorphousRegion Diffusion FixedDye Trapped Dye Molecules AmorphousRegion->FixedDye Fixation (Cooling)

Dyeing Mechanism of this compound on Polyester Fiber

Experimental Protocols

While specific research on the kinetics and thermodynamics of this compound is limited, a general high-temperature exhaust dyeing protocol for disperse dyes on polyester can be adapted.

Materials and Equipment
  • Fabric: 100% Polyester fabric, scoured and bleached.

  • Dye: C.I. This compound.

  • Auxiliaries:

    • Dispersing agent (e.g., anionic or non-ionic surfactant).

    • Acetic acid (for pH control).

    • Sodium hydrosulfite and sodium hydroxide (for reduction clearing).

  • Equipment:

    • High-temperature, high-pressure (HTHP) laboratory dyeing machine.

    • Spectrophotometer for color measurement.

    • Launder-Ometer for fastness testing.

    • Crockmeter for rub fastness testing.

High-Temperature Exhaust Dyeing Procedure
  • Pre-treatment: The polyester fabric is first scoured in a solution containing a non-ionic detergent (e.g., 2 g/L) and sodium carbonate (e.g., 2 g/L) at 50°C for 30 minutes to remove any impurities. The fabric is then rinsed thoroughly and dried.

  • Dye Bath Preparation: A dyebath is prepared with a liquor-to-goods ratio of 1:50. The required amount of this compound is made into a paste with a dispersing agent and a small amount of water before being added to the dyebath. The pH of the dyebath is adjusted to 4.5-5.5 with acetic acid.[2]

  • Dyeing Cycle:

    • The pre-treated fabric is introduced into the dyebath at 60°C.

    • The temperature is raised to 130°C at a rate of 1.5-2°C per minute.[2]

    • Dyeing is continued at 130°C for 60 minutes.[2]

    • The dyebath is then cooled to 60°C.[2]

  • Reduction Clearing: After dyeing, a reduction clearing process is performed to remove any unfixed dye from the fiber surface. This is done by treating the fabric in a fresh bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite at 70-80°C for 15-20 minutes.

  • Post-treatment: The fabric is rinsed thoroughly with hot and cold water and then dried.

The following diagram illustrates the experimental workflow for the high-temperature exhaust dyeing of polyester:

DyeingWorkflow Start Start Pretreatment Fabric Pre-treatment (Scouring) Start->Pretreatment DyeBathPrep Dye Bath Preparation (pH 4.5-5.5) Pretreatment->DyeBathPrep Dyeing High-Temperature Dyeing (130°C, 60 min) DyeBathPrep->Dyeing Cooling Cooling to 60°C Dyeing->Cooling ReductionClearing Reduction Clearing (NaOH, Na₂S₂O₄) Cooling->ReductionClearing RinsingDrying Rinsing and Drying ReductionClearing->RinsingDrying End End RinsingDrying->End

Experimental Workflow for High-Temperature Exhaust Dyeing

Quantitative Data and Performance

Fastness PropertyTest MethodRating
Light Fastness (Xenon Arc) AATCC 166-7[3]
Washing Fastness AATCC 614-5[3]
Sublimation Fastness AATCC 1175[3]
Rubbing Fastness (Dry) AATCC 84[3]
Rubbing Fastness (Wet) AATCC 84[3]

Note: Ratings are on a scale of 1 to 5, with 5 being the highest fastness, except for light fastness which is on a scale of 1 to 8.

Influencing Factors on the Dyeing Mechanism

Several factors can significantly influence the efficiency and outcome of the polyester dyeing process with this compound.

  • Temperature: This is the most critical factor. Dyeing is typically carried out between 120°C and 130°C. Below the glass transition temperature of polyester (around 80°C), the diffusion of the dye into the fiber is negligible.

  • pH: An acidic pH of 4.5-5.5 is maintained to ensure the stability of the disperse dye and to prevent the hydrolysis of the polyester fiber.[2]

  • Dispersing Agents: The choice and concentration of the dispersing agent are crucial for maintaining a stable dye dispersion and preventing the formation of dye agglomerates, which can lead to unlevel dyeing.

  • Carriers: While high-temperature dyeing is the preferred method, carriers (swelling agents) can be used for dyeing at or near the boil (100°C). Carriers are organic compounds that swell the polyester fibers, allowing for dye penetration at lower temperatures. However, their use is declining due to environmental and health concerns.

  • Reduction Clearing: This post-dyeing treatment is essential for removing surface dye and improving the wet fastness properties of the dyed fabric.

The logical relationship between these influencing factors and the dyeing outcome is depicted below:

InfluencingFactors Temperature Temperature (120-130°C) DyeingOutcome Optimal Dyeing Outcome (Levelness, Fastness, Shade) Temperature->DyeingOutcome Controls Diffusion Rate pH pH (4.5-5.5) pH->DyeingOutcome Ensures Dye Stability DispersingAgent Dispersing Agent DispersingAgent->DyeingOutcome Maintains Dye Dispersion ReductionClearing Reduction Clearing ReductionClearing->DyeingOutcome Improves Wet Fastness

Factors Influencing the Polyester Dyeing Outcome

Conclusion

The mechanism of action of C.I. This compound in polyester dyeing is a well-understood process governed by the principles of diffusion and solid solution theory. Optimal dyeing is achieved under high-temperature and acidic conditions, with the careful selection of dispersing agents. While specific kinetic and thermodynamic data for this particular dye are not widely published, its excellent fastness properties make it a reliable choice for achieving vibrant and durable orange shades on polyester textiles. The experimental protocols and influencing factors detailed in this guide provide a robust framework for researchers and scientists working with this and similar disperse dyes.

References

"Disperse Orange 62" history and development as a disperse dye

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disperse Orange 62

Introduction

This compound, also known by its Colour Index name C.I. 11239, is a monoazo disperse dye.[1] Disperse dyes are a class of synthetic dyes with low water solubility, applied in aqueous dispersion for coloring hydrophobic fibers like polyester, cellulose acetate, and acrylic.[2][3][4] They are non-ionic molecules that can exist in a finely dispersed state in the dye bath with the aid of dispersing agents.[4] The application of these dyes typically occurs at high temperatures, which facilitates the diffusion of the dye molecules into the fiber structure.[3][5] This guide provides a comprehensive technical overview of this compound, covering its history, chemical properties, synthesis, application, and toxicological profile, with a focus on aspects relevant to researchers and scientists.

History and Development

The development of disperse dyes is intrinsically linked to the advent of synthetic hydrophobic fibers. The first disperse dyes were developed in 1922 by the Baden Aniline Soda Company in Germany for dyeing cellulose acetate fibers.[4][6] The growth of the polyester fiber industry after the 1950s led to a rapid expansion in the development and production of disperse dyes, establishing them as a major class in the dye industry.[4][6]

Chemical Properties and Structure

This compound is characterized as a single azo dye.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 11239[1]
CAS Number 58051-95-9[1]
Molecular Formula C25H21Cl2N5O4[1]
Molecular Weight 526.37 g/mol [1]
Appearance Orange grain/powder[7]
Solubility Insoluble in water[8]

Synthesis and Manufacturing

The synthesis of this compound involves a diazotization and coupling reaction, a common method for producing azo dyes.[1] The manufacturing process can be summarized in the following steps:

  • Diazotization : 2,6-Dichloro-4-nitroaniline is diazotized. This involves treating the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.

  • Coupling : The resulting diazonium salt is then coupled with 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate.[1] This reaction forms the final azo dye molecule.

Caption: Synthesis of this compound.

Dyeing Mechanism and Application

This compound is primarily used for dyeing polyester fibers. The dyeing process typically involves high temperatures (around 130°C) and pressure, or the use of a carrier to swell the fibers and facilitate dye uptake.[5] The general mechanism of disperse dyeing can be outlined as follows:

  • Dispersion : The dye is dispersed in the aqueous dye bath with the help of dispersing agents.

  • Adsorption : The dispersed dye particles are adsorbed onto the surface of the fiber.

  • Diffusion : At elevated temperatures, the dye molecules diffuse from the fiber surface into the amorphous regions of the polymer.

  • Fixation : Upon cooling, the dye molecules are trapped within the fiber, resulting in a colored material with good fastness properties.

Caption: General Disperse Dyeing Mechanism.

Performance and Fastness Properties

The performance of a dye is evaluated based on its fastness properties, which indicate the resistance of the color to various environmental factors. The fastness properties of this compound are summarized below.

Fastness PropertyTest MethodRatingReference
Light (Xenon) ISO 105-B026-7[7]
Washing ISO 105-CO34-5[7]
Sublimation ISO 105-P015[7]
Rubbing (Wet) ISO 105-X124[7]
Rubbing (Dry) ISO 105-X124[7]
Perspiration AATCCFading: 5, Staining: 5[1]
Ironing AATCC4[1]

Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.

Analytical Methods

The analysis of this compound in textiles and environmental samples is crucial for quality control and regulatory compliance. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Often coupled with UV-Vis or mass spectrometry (MS) detection, HPLC is a standard method for the separation and quantification of disperse dyes.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can be used for the analysis of disperse dyes, sometimes after a derivatization step.[11]

  • Thin Layer Chromatography (TLC) : A simpler chromatographic technique used for the qualitative identification of dyes.[9]

  • Spectrophotometry : UV-Visible spectrophotometry can be used for the quantification of the dye in solution.

  • Cyclic Voltammetry : This electrochemical method has been used to study the reduction of this compound, which is relevant for understanding its degradation.[12]

Toxicology and Environmental Impact

The toxicological and environmental aspects of disperse dyes are of significant concern, particularly for a scientific audience.

Toxicology:

  • Skin Sensitization : Some disperse dyes are known to be contact allergens, causing skin sensitization and dermatitis in susceptible individuals when they come into contact with dyed textiles.[13][14][15] While specific data on this compound is limited in the search results, the general class of disperse dyes has been implicated in such reactions.

  • Mutagenicity and Carcinogenicity : Azo dyes, including some disperse dyes, can be reduced to form aromatic amines, some of which are known or suspected carcinogens.[15][16] The potential for mutagenic and genotoxic effects of azobenzene disperse dyes has been noted.[16]

Environmental Impact:

  • Wastewater Contamination : A significant portion of disperse dyes used in the dyeing process may not fix to the fiber and is released into wastewater.[17][18] The complex aromatic structure of these dyes makes them resistant to biodegradation, leading to their persistence in the environment.[13][18]

  • Ecotoxicity : The presence of disperse dyes in aquatic environments can be harmful to aquatic life.[13][19] They can reduce light penetration in water, affecting photosynthesis, and some dyes and their breakdown products can be toxic to aquatic organisms.[18][19]

Experimental Protocols

High-Temperature Disperse Dyeing of Polyester

Objective : To dye a polyester fabric sample with this compound using a high-temperature dyeing method.

Materials and Equipment :

  • Polyester fabric sample

  • This compound

  • Dispersing agent

  • Acetic acid

  • High-temperature, high-pressure dyeing machine

  • Beakers, graduated cylinders, and a balance

Procedure :

  • Prepare a dye bath containing this compound (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4-5.

  • Introduce the polyester fabric sample into the dye bath at room temperature.

  • Raise the temperature of the dye bath to 130°C at a rate of 2°C/minute.

  • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.

  • Cool the dye bath to 70°C.

  • Rinse the dyed fabric with hot and then cold water.

  • Perform a reduction clearing step by treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide at 70°C for 15 minutes to remove unfixed surface dye.

  • Rinse the fabric thoroughly and allow it to dry.

Extraction of this compound from Polyester Fabric for Analysis

Objective : To extract this compound from a dyed polyester fabric for subsequent analysis by HPLC.

Materials and Equipment :

  • Dyed polyester fabric sample

  • Chlorobenzene (or another suitable solvent like dimethylformamide)

  • Soxhlet extraction apparatus or an ultrasonic bath

  • Rotary evaporator

  • Volumetric flask

  • HPLC system

Procedure :

  • Cut a small, weighed piece of the dyed polyester fabric into small pieces.

  • Place the fabric pieces in the thimble of a Soxhlet extractor.

  • Add chlorobenzene to the boiling flask and perform the extraction for several hours.

  • Alternatively, place the fabric pieces in a flask with a known volume of solvent and sonicate in an ultrasonic bath at an elevated temperature (e.g., 50°C) for a specified time (e.g., 15 minutes).[9]

  • After extraction, concentrate the solvent using a rotary evaporator.

  • Dissolve the residue in a suitable solvent (e.g., methanol) and transfer it to a volumetric flask.

  • Dilute to the mark with the solvent.

  • Filter the solution through a syringe filter before injecting it into the HPLC system.

References

Methodological & Application

Application Notes and Protocols for Dyeing PET Fibers with Disperse Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of Polyethylene Terephthalate (PET) fibers with Disperse Orange 62. The information is intended for use in research and development environments.

Introduction

This compound is a monoazo disperse dye suitable for dyeing hydrophobic synthetic fibers such as polyester. Due to the crystalline and compact structure of PET fibers, dyeing is typically carried out at high temperatures (around 130°C) under pressure to ensure proper dye diffusion and fixation within the fiber matrix. This high-temperature exhaust dyeing method facilitates the swelling of the polyester fibers, allowing the non-ionic dye molecules to penetrate and become physically trapped within the amorphous regions of the polymer. The resulting coloration generally exhibits good fastness properties, making it suitable for various textile applications.

Quantitative Data

The following table summarizes the typical colorfastness properties of PET fibers dyed with this compound. The ratings are based on standard testing methodologies.

PropertyTest MethodRating
Light Fastness (Xenon Arc)ISO 105-B026-7
Washing FastnessISO 105-C034-5
Sublimation FastnessISO 105-P01 (180°C for 30 sec)5
Wet Rubbing FastnessISO 105-X124
Dry Rubbing FastnessISO 105-X124

Note: Fastness ratings are on a scale of 1 to 5 for washing and rubbing (where 5 is excellent) and 1 to 8 for light fastness (where 8 is excellent)[1].

Experimental Protocol: High-Temperature Exhaust Dyeing

This protocol outlines the laboratory-scale procedure for dyeing PET fibers with this compound.

3.1. Materials and Reagents

  • PET fiber/fabric

  • This compound (C.I. This compound)

  • Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate condensate product)

  • Acetic acid (CH₃COOH) to adjust pH

  • Sodium hydrosulfite (Na₂S₂O₄) for reduction clearing

  • Sodium hydroxide (NaOH) for reduction clearing

  • Distilled or deionized water

3.2. Equipment

  • High-temperature laboratory dyeing machine (e.g., a glycerine or infrared heating model)

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Drying oven

3.3. Dyebath Preparation

  • Weigh the required amount of this compound dye powder.

  • Prepare a paste of the dye with a small amount of water and a dispersing agent.

  • Add this paste to the dyebath, which contains the required volume of water (a liquor ratio of 10:1 to 15:1 is common).

  • Add the dispersing agent to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

3.4. Dyeing Procedure

  • Introduce the pre-wetted PET fiber sample into the dyebath at approximately 60°C.

  • Run the dyeing machine for 15 minutes at this temperature to ensure even wetting and initial dye adsorption.

  • Raise the temperature of the dyebath to 130°C at a controlled rate of 1.5-2°C per minute.

  • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.

  • After the dyeing cycle, cool the dyebath down to 60°C.

  • Remove the dyed PET sample and perform a hot rinse.

3.5. Reduction Clearing (After-treatment)

  • Prepare a fresh bath containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.

  • Treat the dyed fibers in this bath at 60-70°C for 10-20 minutes. This step is crucial for removing unfixed dye from the fiber surface, which improves wash fastness.

  • Rinse the fibers thoroughly, first with hot water and then with cold water.

  • Dry the dyed PET fibers.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the high-temperature exhaust dyeing protocol for PET fibers with this compound.

DyeingWorkflow cluster_prep Dyebath Preparation cluster_dyeing High-Temperature Dyeing Cycle cluster_post Post-Treatment A Weigh Dye and Auxiliaries B Prepare Dye Dispersion A->B C Set Dyebath Volume and pH (4.5-5.5) B->C D Introduce PET Fiber at 60°C C->D E Ramp Temperature to 130°C (2°C/min) D->E F Hold at 130°C for 30-60 min E->F G Cool Down to 60°C F->G H Hot Rinse G->H I Reduction Clearing (70°C) H->I J Final Rinse (Hot & Cold) I->J K Dry J->K

Caption: High-temperature dyeing workflow for PET fibers.

References

Application Notes and Protocols for the Quantification of Disperse Orange 62 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Disperse Orange 62 in textile matrices. The methodologies described herein are essential for quality control, regulatory compliance, and research and development in the textile and chemical industries.

Introduction

This compound is a monoazo disperse dye used for coloring synthetic fibers, particularly polyester. Due to its potential to be an allergen and the presence of chloroanilines in its structure, monitoring its concentration in textiles is crucial for consumer safety and environmental protection. This document outlines validated analytical methods for the accurate quantification of this compound.

Chemical Information:

  • Chemical Name: 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate, N-ethyl-N-(2-methoxy-5-nitrophenyl)-3-propionamide-4-amino-azobenzene

  • CAS Number: 58051-95-9[1]

  • Molecular Formula: C₂₅H₂₁Cl₂N₅O₄[1]

  • Molecular Weight: 526.37 g/mol [1]

Analytical Methodologies

The primary methods for the quantification of this compound in textiles are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectrophotometric and Gas Chromatography-Mass Spectrometry (GC-MS) methods can also be adapted for this purpose, although they may present certain limitations.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of disperse dyes. It offers good sensitivity and selectivity.

Experimental Protocol:

2.1.1. Sample Preparation: Ultrasonic Solvent Extraction

  • Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces (approx. 5x5 mm).

  • Place the sample into a 50 mL conical flask.

  • Add 20 mL of methanol.

  • Sonicate the sample for 30 minutes at 50°C in an ultrasonic bath.[2]

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.[2]

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2.1.2. HPLC-DAD Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % A % B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Maximum absorbance of this compound (approximately 450 nm). A full spectrum from 200-700 nm should be recorded to ensure peak purity.

2.1.3. Calibration

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 0.1 to 20 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it ideal for detecting trace amounts of this compound.

Experimental Protocol:

2.2.1. Sample Preparation

The sample preparation protocol is the same as for HPLC-DAD (Section 2.1.1.). For lower detection limits, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of the initial mobile phase.

2.2.2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 5 mM ammonium acetate in water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to ensure separation from matrix interferences. A typical gradient would be similar to the HPLC method but with a faster ramp-up.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion and at least two product ions for this compound should be monitored.

    • Precursor Ion (Q1): [M+H]⁺ = 527.1 m/z

    • Product Ions (Q3): Specific product ions would need to be determined by direct infusion of a standard solution.

UV-Visible Spectrophotometry

This method is simpler and more accessible but less specific than chromatographic methods. It is suitable for screening purposes or for quantifying the dye in a solution with a known composition.

Experimental Protocol:

2.3.1. Sample Preparation

  • Follow the extraction procedure as described in Section 2.1.1.

  • The final extract must be clear and free of suspended particles.

2.3.2. Spectrophotometric Measurement

  • Determine the wavelength of maximum absorbance (λmax) of a standard solution of this compound in methanol using a UV-Vis spectrophotometer. This is expected to be around 450 nm.

  • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.

  • Measure the absorbance of the sample extract at the same wavelength.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of intact this compound by GC-MS is challenging due to its low volatility and thermal lability. This method would typically involve a derivatization step or pyrolysis-GC-MS. A protocol for a related disperse dye, Disperse Orange 3, has been reported and can be adapted.[3]

Experimental Protocol (Adapted):

2.4.1. Sample Preparation: Reductive Cleavage and Derivatization

  • Extract the dye from the textile as described in Section 2.1.1.

  • Evaporate the solvent and subject the residue to a reductive cleavage procedure to break the azo bond, yielding aromatic amines.

  • The resulting amines are then extracted and derivatized to increase their volatility for GC-MS analysis.

2.4.2. GC-MS Instrumentation and Conditions

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient to separate the derivatized amines.

  • Injection Mode: Splitless.

  • MS Detection: Electron Ionization (EI) in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.

Data Presentation: Quantitative Method Performance

The following table summarizes typical performance characteristics for the analysis of disperse dyes in textiles. Specific validation for this compound should be performed in the laboratory.

ParameterHPLC-DADLC-MS/MSUV-Vis SpectrophotometryGC-MS (indirect)
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.1 ng/mL~1 µg/mLDependent on derivative
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL0.05 - 0.5 ng/mL~5 µg/mLDependent on derivative
Linearity (R²) > 0.995> 0.998> 0.99> 0.99
Recovery 85 - 110%90 - 115%80 - 120%70 - 120%
Precision (%RSD) < 10%< 5%< 15%< 15%

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Textile_Sample 1. Textile Sample Weighing Extraction 2. Ultrasonic Extraction (Methanol, 50°C, 30 min) Textile_Sample->Extraction Centrifugation 3. Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation Filtration 4. Filtration (0.45 µm PTFE) Centrifugation->Filtration HPLC_DAD HPLC-DAD Filtration->HPLC_DAD Direct Injection LC_MSMS LC-MS/MS Filtration->LC_MSMS Direct Injection UV_Vis UV-Vis Filtration->UV_Vis Direct Measurement Quantification Quantification HPLC_DAD->Quantification LC_MSMS->Quantification UV_Vis->Quantification

Caption: Experimental workflow for this compound analysis.

Logical_Relationship cluster_extraction Extraction Method cluster_instrumentation Analytical Instrumentation Analyte This compound in Textile Solvent_Extraction Solvent Extraction (Methanol/Acetonitrile) Analyte->Solvent_Extraction is extracted by Ultrasonication Ultrasonication HPLC HPLC-DAD Solvent_Extraction->HPLC is analyzed by LCMS LC-MS/MS Solvent_Extraction->LCMS is analyzed by Spectro UV-Vis Solvent_Extraction->Spectro is analyzed by GCMS GC-MS (indirect) Solvent_Extraction->GCMS is analyzed by Result Quantitative Result (µg/g or mg/kg) HPLC->Result LCMS->Result Spectro->Result GCMS->Result

Caption: Logical relationships in the quantification of this compound.

References

Application Note: HPLC Method for Purity Assessment of Disperse Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 62 (C.I. 11239) is a monoazo disperse dye used in the textile industry for dyeing synthetic fibers such as polyester. The purity of this dye is critical for ensuring consistent and reproducible dyeing results, as well as for meeting regulatory standards regarding impurities. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of dyes by separating the main component from any impurities or degradation products.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity assessment of this compound.

Principle

The method employs a reversed-phase C18 column with a gradient elution of a buffered organic mobile phase. The separation is based on the differential partitioning of the dye and its impurities between the nonpolar stationary phase and the polar mobile phase. A Diode Array Detector (DAD) is used for the detection and quantification of this compound and any impurities, typically by monitoring the absorbance at the dye's maximum wavelength (λmax).[3]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: (Purity ≥ 98%)

  • This compound Sample: (For purity assessment)

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Ammonium Acetate: Analytical grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid: Analytical grade (for pH adjustment)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 95
    25.0 95
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection Wavelength: The λmax of this compound (approximately 450-480 nm, to be determined by scanning the reference standard). Data will also be collected across a broader spectral range (e.g., 200-700 nm) to detect impurities with different absorption maxima.

Preparation of Solutions
  • Reference Standard Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol. This serves as the stock solution. Further dilute to the desired concentration with the initial mobile phase composition (40% Acetonitrile / 60% Mobile Phase A).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare it in the same manner as the reference standard solution.

  • Blank Solution: Methanol or the initial mobile phase composition.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank solution to ensure that there are no interfering peaks from the solvent or the system.

  • Inject the reference standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution to be analyzed.

  • After each run, allow the column to re-equilibrate at the initial conditions.

Calculation of Purity

The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated as follows:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following table summarizes hypothetical results from the purity assessment of a batch of this compound.

Peak No.Retention Time (min)Peak AreaArea %Identification
14.215,2340.5Impurity 1
28.92,985,67898.5This compound
312.530,4681.0Impurity 2
Total 3,031,380 100.0

Visualization

Experimental Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation standard Inject Reference Standard prep->standard sample Inject Sample Solution prep->sample system_prep HPLC System Equilibration blank Inject Blank (Methanol) system_prep->blank blank->standard standard->sample data_acq Data Acquisition (Chromatogram and Spectra) sample->data_acq analysis Peak Integration and Purity Calculation data_acq->analysis report Generate Report analysis->report

Caption: Workflow for HPLC purity assessment of this compound.

Signaling Pathway (Logical Relationship) Diagram

Purity_Assessment_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs input input process process output output impurity impurity dye_sample This compound Sample hplc Reversed-Phase HPLC (C18 Column, Gradient Elution) dye_sample->hplc Injection main_peak Main Peak (this compound) hplc->main_peak Separation impurity_peaks Impurity Peaks hplc->impurity_peaks Separation purity_report Purity Report (% Area) main_peak->purity_report impurity_peaks->purity_report

References

Spectroscopic analysis of "Disperse Orange 62" using UV-Vis and FT-IR

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Spectroscopic Analysis of Disperse Orange 62

Introduction

This compound (C.I. 11239) is a monoazo disperse dye used for dyeing polyester fibers.[1] Its chemical structure, C25H21Cl2N5O4, gives it specific spectroscopic properties that are crucial for identification, quality control, and research in dye chemistry and textile applications.[1] This application note details the use of Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative and quantitative analysis of this compound. These techniques provide a rapid, non-destructive, and reliable means of characterizing the dye.[2]

Spectroscopic Properties

The color of a dye is determined by its absorption of light in the visible region of the electromagnetic spectrum.[3][4] UV-Vis spectroscopy measures this absorption and is used to determine the maximum absorption wavelength (λmax) and to quantify the dye concentration in a solution. FT-IR spectroscopy, on the other hand, identifies the functional groups present in the dye molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[5][6] This provides a unique "molecular fingerprint" of the compound.[6]

Experimental Protocols

1. UV-Vis Spectroscopic Analysis

This protocol outlines the procedure for determining the λmax and creating a calibration curve for the quantitative analysis of this compound.

Materials and Equipment:

  • This compound

  • Spectrophotometric grade solvent (e.g., acetone, ethanol, or dimethylformamide)

  • UV-Vis Spectrophotometer (capable of scanning from 200-800 nm)

  • Volumetric flasks and pipettes

  • Cuvettes (quartz for UV region, glass or plastic for visible region)

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.[7][8]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength range to scan from 200 to 800 nm.[3]

    • Use a cuvette containing the pure solvent as a blank to zero the instrument.[8]

  • Determination of λmax:

    • Fill a cuvette with one of the standard solutions.

    • Place the cuvette in the spectrophotometer and acquire the absorption spectrum.

    • The wavelength at which the highest absorbance is recorded is the λmax.

  • Calibration Curve:

    • Set the spectrophotometer to measure the absorbance at the determined λmax.

    • Measure the absorbance of each standard solution, starting from the least concentrated.

    • Plot a graph of absorbance versus concentration. This will be the calibration curve.[8]

  • Analysis of Unknown Sample: Measure the absorbance of the unknown sample at the λmax and determine its concentration using the calibration curve.

2. FT-IR Spectroscopic Analysis

This protocol describes the method for obtaining the FT-IR spectrum of this compound to identify its functional groups.

Materials and Equipment:

  • This compound

  • Potassium Bromide (KBr), spectroscopic grade

  • FT-IR Spectrometer with a suitable detector

  • Agate mortar and pestle

  • Pellet press

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the this compound sample and the KBr powder to remove any moisture.

    • Weigh a small amount of the dye (approximately 1-2 mg) and mix it with about 100-200 mg of KBr.[9]

    • Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup:

    • Turn on the FT-IR spectrometer and allow it to stabilize.

    • Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹.[6]

    • Collect a sufficient number of scans to obtain a spectrum with a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate these bands to the specific functional groups present in the this compound molecule.

Data Presentation

Table 1: UV-Vis Spectroscopic Data for this compound

ParameterValue
SolventAcetone
λmaxValue to be determined experimentally (typically in the orange region of the spectrum)
Molar Absorptivity (ε)Value to be determined from the slope of the calibration curve

Table 2: FT-IR Characteristic Peaks for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
e.g., 3400-3300N-H stretching (secondary amine)
e.g., 2250-2200C≡N stretching (nitrile)
e.g., 1600-1585N=N stretching (azo group)
e.g., 1550-1475NO₂ asymmetric stretching (nitro group)
e.g., 1350-1300NO₂ symmetric stretching (nitro group)
e.g., 1250-1020C-N stretching (aromatic amine)
e.g., 800-600C-Cl stretching
(Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.)

Visualizations

experimental_workflow cluster_uv_vis UV-Vis Spectroscopy cluster_ftir FT-IR Spectroscopy uv_prep Sample Preparation (Stock & Standard Solutions) uv_instrument Instrument Setup (Blank Correction) uv_prep->uv_instrument uv_lambda Determine λmax uv_instrument->uv_lambda uv_cal Generate Calibration Curve uv_lambda->uv_cal uv_analyze Analyze Unknown Sample uv_cal->uv_analyze end_uv Quantitative Data (Concentration) uv_analyze->end_uv ftir_prep Sample Preparation (KBr Pellet) ftir_instrument Instrument Setup (Background Scan) ftir_prep->ftir_instrument ftir_acquire Data Acquisition ftir_instrument->ftir_acquire ftir_analyze Spectral Analysis ftir_acquire->ftir_analyze end_ftir Qualitative Data (Functional Groups) ftir_analyze->end_ftir start Start start->uv_prep start->ftir_prep

Caption: Experimental workflow for spectroscopic analysis of this compound.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained dye This compound uv_vis UV-Vis Spectroscopy dye->uv_vis is analyzed by ftir FT-IR Spectroscopy dye->ftir is analyzed by quantitative Quantitative Analysis (λmax, Concentration) uv_vis->quantitative provides qualitative Qualitative Analysis (Functional Groups) ftir->qualitative provides

Caption: Relationship between spectroscopic techniques and the information derived.

References

Application Notes and Protocols for the Electrochemical Analysis of Disperse Orange 62 using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 62 (DO62) is a disperse dye widely used in the textile industry for coloring polyester fibers.[1][2] Due to the significant environmental impact of textile effluents, which can contain large amounts of such dyes, effective methods for their detection and degradation are of great interest.[1][2] Cyclic voltammetry (CV) is a versatile and informative electrochemical technique that can be employed to study the redox behavior of electroactive species like DO62.[3][4][5] This application note provides a detailed protocol for the electrochemical analysis of this compound using cyclic voltammetry, based on published research. The methodology described herein can be adapted for various research applications, including environmental monitoring, and the development of electrochemical degradation processes.

The electrochemical behavior of this compound is characterized by the cathodic reduction of its nitro and azo functional groups.[1] The reduction of these groups leads to the formation of hydroxylamine or amino functionalities and the cleavage of the azo bond, respectively, resulting in the decolorization of the dye.[1] The process is typically irreversible, and the observed peak potentials and currents in a cyclic voltammogram are dependent on experimental conditions such as the solvent, electrolyte, pH, and the presence of surfactants.[1]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for performing cyclic voltammetry on this compound.

Materials and Equipment
  • Potentiostat/Galvanostat: Equipped with software for cyclic voltammetry.

  • Three-Electrode Cell:

    • Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode (e.g., 2 mm diameter).[1]

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in 3 M KCl.[1]

    • Counter Electrode: Platinum wire or graphite rod.

  • Electrochemical Cell Vials

  • Argon or Nitrogen Gas: For deoxygenating solutions.

  • Standard Glassware: Volumetric flasks, beakers, pipettes.

  • Magnetic Stirrer and Stir Bars

  • pH Meter

Reagents
  • This compound (C.I. 60757)

  • Dimethylformamide (DMF): HPLC or electrochemical grade.

  • Lithium Chloride (LiCl): Analytical grade.

  • Sodium Sulfate (Na₂SO₄): Analytical grade.

  • Sodium Hydroxide (NaOH): Analytical grade.

  • N-cetyl-N,N,N,-trimethyl-ammonium bromide (CTAB): (Optional, as a surfactant).[1][2]

  • Deionized Water

Solution Preparation
  • Stock Solution of this compound in DMF:

    • Prepare a stock solution of DO62 in DMF (e.g., 3 g L⁻¹ or 30.8 g L⁻¹).[1] The concentration can be varied depending on the experimental requirements.

  • Supporting Electrolyte Solutions:

    • DMF-based Electrolyte: Prepare a solution of LiCl in DMF (e.g., 10.6 g L⁻¹).[1]

    • Aqueous-based Electrolytes:

      • Neutral: 10 g L⁻¹ Na₂SO₄ in deionized water.[1]

      • Alkaline 1: 10 g L⁻¹ Na₂SO₄ and 0.6 g L⁻¹ NaOH in deionized water.[1]

      • Alkaline 2: 10 g L⁻¹ Na₂SO₄ and 0.28 g L⁻¹ NaOH in deionized water.[1]

  • Working Solutions:

    • For analysis in DMF: Mix the DO62 stock solution with the LiCl/DMF supporting electrolyte to achieve the desired final concentrations (e.g., 2.05, 4.10, 6.16, 10.25 g L⁻¹).[1]

    • For analysis in aqueous solution: Add a small volume of the concentrated DO62/DMF stock solution to the aqueous supporting electrolyte to precipitate the dye and form a dispersion.[1] For example, add 0.1 mL of a 3 g L⁻¹ DO62/DMF solution to 10 mL of the aqueous electrolyte.[1]

    • (Optional) Surfactant-containing solution: To study the effect of surfactants, add a surfactant like CTAB to the aqueous electrolyte at a specific concentration (e.g., 0.2 g L⁻¹).[1]

Cyclic Voltammetry Procedure
  • Electrode Preparation:

    • Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then in the solvent to be used for the experiment (DMF or water).

    • Dry the electrode completely.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the prepared working solution.

  • Deoxygenation:

    • Purge the solution with argon or nitrogen gas for at least 8 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[1] Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat software. A typical potential range for the cathodic reduction of DO62 is from 0 V to -1.0 V or lower, as the reduction begins below -600 mV.[1]

    • Set the scan rate. A common starting scan rate is 50 mV s⁻¹ or 100 mV s⁻¹.[1] The effect of scan rate on the peak currents can provide insights into the reaction mechanism.

    • Initiate the cyclic voltammetry scan and record the voltammogram.

    • Perform multiple cycles to ensure the stability of the electrochemical response.

  • Data Analysis:

    • Identify and measure the cathodic peak potentials (Epc) and peak currents (Ipc).

    • If a reversible or quasi-reversible process is observed, identify the anodic peak potentials (Epa) and currents (Ipa). For DO62, the reduction is largely irreversible.[1]

    • Plot the peak current versus the concentration of DO62 to create a calibration curve for quantitative analysis.

    • Investigate the relationship between the peak current and the scan rate to determine if the process is diffusion-controlled or adsorption-controlled.[3]

Data Presentation

The following tables summarize the key experimental conditions and electrochemical data for the analysis of this compound.

Table 1: Experimental Conditions for Cyclic Voltammetry of this compound

ParameterCondition 1: Organic MediumCondition 2: Aqueous Medium (Dispersion)
Working Electrode Glassy Carbon Electrode / Pt diskGlassy Carbon Electrode
Reference Electrode Ag/AgCl, 3 M KClAg/AgCl, 3 M KCl
Counter Electrode Platinum WirePlatinum Wire
Solvent Dimethylformamide (DMF)Water
Supporting Electrolyte LiClNa₂SO₄ with or without NaOH
Analyte State DissolvedDispersed/Precipitated
Scan Rate 20 - 100 mV s⁻¹[1]50 mV s⁻¹[1]

Table 2: Quantitative Electrochemical Data for this compound

MediumConcentration (g L⁻¹)Scan Rate (mV s⁻¹)Cathodic Peak Potential (Epc) (mV vs. Ag/AgCl)Cathodic Peak Current (Ipc) (µA)Current Density (mA cm⁻²)Notes
LiCl/DMF2.05 - 10.25100Irreversible reduction begins below -600 mV[1]-100 to -200[1]3.18 to 6.37[1]Current increases with concentration.
Aqueous (alkaline)Dispersion50Two irreversible peaks between -500 and -800 mV[1]Not specifiedRelatively low current densities[1][2]Peaks attributed to nitro and azo group reduction. Current density increased with the use of a surfactant (CTAB).[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare DO62 Stock and Supporting Electrolyte Solutions assemble_cell Assemble Three-Electrode Cell prep_solution->assemble_cell prep_electrode Polish and Clean Working Electrode prep_electrode->assemble_cell deoxygenate Deoxygenate Solution (Ar or N2 Purge) assemble_cell->deoxygenate run_cv Perform Cyclic Voltammetry Scan deoxygenate->run_cv record_data Record Voltammogram (Current vs. Potential) run_cv->record_data analyze_peaks Identify and Measure Peak Potentials and Currents record_data->analyze_peaks quantify Quantitative Analysis (Calibration Curve) analyze_peaks->quantify

Caption: Experimental workflow for the cyclic voltammetric analysis of this compound.

Proposed Electrochemical Reduction Pathway

The cathodic reduction of this compound involves the sequential reduction of the nitro group and the azo group present in its structure.

reduction_pathway DO62 This compound (Nitro and Azo Groups) Intermediate Intermediate Species (Hydroxylamine/Hydrazo) DO62->Intermediate + e⁻, H⁺ (Nitro Group Reduction) Products Reduction Products (Amino Groups) Intermediate->Products + e⁻, H⁺ (Azo Group Cleavage)

Caption: Proposed electrochemical reduction pathway of this compound.

References

Application Notes: High-Temperature Dyeing of Polyester with Disperse Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 62 (C.I. 11239) is a monoazo disperse dye used for coloring polyester fibers.[1] Due to the highly crystalline and hydrophobic nature of polyester, dye penetration requires high energy, making high-temperature dyeing the preferred method for achieving deep, vibrant shades with good fastness properties.[2][3] This process, typically carried out in pressurized vessels at temperatures between 120°C and 140°C, swells the polyester fibers, allowing the non-ionic dye molecules to diffuse into the polymer matrix and establish substantivity through van der Waals forces and hydrophobic interactions.[4][5][6]

These notes provide a comprehensive protocol for the application of this compound on polyester substrates, outlining the necessary parameters, procedures, and post-treatment for optimal results.

Physicochemical Properties of this compound

PropertyValueReference
C.I. Name This compound[1]
CAS Registry No. 58051-95-9[1]
Chemical Class Single Azo[1]
Molecular Formula C₂₅H₂₁Cl₂N₅O₄[1]
Molecular Weight 526.37 g/mol [1]
Appearance Orange Grain/Powder[7]

Fastness Properties

The fastness of a dye refers to its resistance to various external factors. This compound exhibits good to excellent fastness properties on polyester, making it suitable for applications requiring high durability.

Fastness TestRating (ISO Scale)Reference
Light (Xenon Arc) 6-7 (out of 8)[7]
Washing (ISO 105-C06) 4-5 (out of 5)[7]
Sublimation (ISO 105-P01) 5 (out of 5)[7]
Rubbing/Crocking (Dry) 4 (out of 5)[7]
Rubbing/Crocking (Wet) 4 (out of 5)[7]

Experimental Protocols

Laboratory-Scale High-Temperature Exhaust Dyeing

This protocol details the procedure for dyeing polyester fabric in a laboratory-scale high-temperature dyeing apparatus.

Materials and Reagents:

  • Polyester fabric (pre-scoured and rinsed)

  • This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • Acetic acid (glacial)

  • Sodium hydrosulfite (Sodium dithionite)

  • Sodium hydroxide

  • Non-ionic detergent

  • Deionized water

Standard Dyeing Recipe:

ComponentConcentrationPurpose
This compound 1.0-3.0% (o.w.f.)*Colorant
Dispersing Agent 1.0 g/LPrevents dye agglomeration
Acetic Acid 1.0 g/LpH control
Liquor Ratio (M:L) 1:10Ratio of material to liquid
pH 4.5 - 5.5Optimal for dye uptake

*o.w.f. = on the weight of fabric

Procedure:

  • Dye Bath Preparation:

    • Prepare a paste with the required amount of this compound and an equal amount of dispersing agent.

    • Add hot water (40-50°C) gradually to the paste with constant stirring to form a fine, stable dispersion.

    • Fill the dyeing vessel with deionized water according to the 1:10 liquor ratio.

    • Add the prepared dye dispersion and the remaining dispersing agent to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[4][8][9]

  • Dyeing Cycle:

    • Introduce the pre-wetted polyester fabric into the dye bath at 60°C.[4][8]

    • Run for 15 minutes at 60°C to ensure even wetting and initial dye adsorption.

    • Raise the temperature to 130°C at a controlled rate of 1.5-2.0°C per minute.[2]

    • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.[2][4][8]

    • Cool the dye bath down to 70°C at a rate of 2.0-2.5°C per minute.

    • Drop the dye bath.

  • Rinsing:

    • Perform an overflow rinse with hot water (60-70°C) for 10 minutes.

Reduction Clearing (Post-Treatment)

Reduction clearing is a critical step to remove unfixed dye from the fiber surface, which significantly improves wash fastness and prevents crocking.[10][11]

Recipe:

ComponentConcentration
Sodium Hydrosulfite 2.0 g/L
Sodium Hydroxide 2.0 g/L
Non-ionic Detergent 1.0 g/L

Procedure:

  • Prepare a fresh bath at 70-80°C with the specified chemicals.[11][12]

  • Treat the dyed fabric in this bath for 15-20 minutes.[10][12]

  • Drop the clearing bath.

  • Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.

  • Neutralize the fabric with a cold rinse containing a small amount of acetic acid (0.5 g/L).

  • Perform a final cold rinse.

  • Dry the fabric at 100-120°C.

Visualizations

The following diagrams illustrate the key processes involved in the high-temperature dyeing of polyester.

Dyeing_Workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Cycle (High Temp) cluster_post 3. Post-Treatment A Scoured Polyester Fabric D Load Fabric (60°C) A->D B Prepare Dye Dispersion (this compound) C Prepare Dye Bath (Water, Auxiliaries) B->C C->D E Ramp Temperature to 130°C (Rate: 2°C/min) D->E F Hold at 130°C (45-60 min) E->F G Cool to 70°C F->G H Rinse G->H I Reduction Clearing (NaOH, Na₂S₂O₄, 80°C) H->I J Hot & Cold Rinse I->J K Dry J->K L Final Dyed Fabric K->L

Caption: Experimental workflow for high-temperature polyester dyeing.

Dyeing_Mechanism Principle of High-Temperature Disperse Dyeing cluster_dyebath Aqueous Dye Bath (130°C) cluster_fiber Polyester Fiber (Swollen State) Dye_Agg Dye Aggregates Dye_Disp Dispersed Dye (Single Molecules) Dye_Agg->Dye_Disp Breaks up aggregates Fiber_Surface Fiber Surface Dye_Disp->Fiber_Surface 1. Adsorption Disp_Agent Dispersing Agent Disp_Agent->Dye_Agg Fiber_Core Amorphous Region (Polymer Matrix) Fiber_Surface->Fiber_Core 2. Diffusion (Rate-determining step) Dye_in_Fiber Trapped Dye Molecules Fiber_Core->L 3. Fixation (Hydrophobic Interaction)

Caption: Mechanism of disperse dye uptake by polyester at high temperature.

References

Application Notes and Protocols: Disperse Orange 62 as a Chromophore in Sensor Technology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are presented as a representative example of how an azo dye like Disperse Orange 62 could be utilized in sensor technology. Direct, published research detailing the specific use of this compound as a primary chromophore in a functional sensor is limited. Therefore, this document is a synthesized, hypothetical application based on the known properties of azo dyes and general principles of colorimetric and fluorescence-based sensing for research and development purposes.

Introduction to this compound as a Sensing Chromophore

This compound (DO62) is a monoazo dye characterized by its distinct chromophoric azo group (-N=N-) connected to aromatic structures. Azo dyes are known for their strong color, arising from the extended π-conjugation across the molecule. The electron-rich nature of the azo linkage and adjacent functional groups makes molecules like DO62 potential candidates for chemosensors. Interaction with specific analytes can disrupt the electronic structure of the chromophore, leading to a detectable change in its optical properties, such as a color shift (colorimetric sensing) or a change in fluorescence intensity (fluorescence quenching). This hypothetical application note explores the use of this compound for the detection of heavy metal ions, specifically Copper (II), through a colorimetric response.

Application Note 1: Colorimetric Detection of Copper (II) Ions using a this compound-based Nanosensor

Principle of Operation

The proposed sensor operates on the principle of chelation-induced colorimetry. The this compound molecule is hypothesized to act as a ligand, binding to Copper (II) ions (Cu²⁺) through its azo nitrogen atoms and potentially other coordinating groups on the aromatic rings. This binding event forms a dye-metal complex, which alters the electronic distribution and the energy levels of the chromophore's π-system. This alteration results in a shift in the maximum absorption wavelength (λmax) of the dye, leading to a visually perceptible color change from orange to a different hue (e.g., red or purple). The intensity of the color change is proportional to the concentration of Cu²⁺ in the sample, allowing for quantitative analysis. To enhance stability and usability in aqueous solutions, the hydrophobic DO62 is immobilized on a hydrophilic support, such as silica nanoparticles.

Hypothetical Performance Characteristics

The following table summarizes the projected performance of a hypothetical sensor based on this compound-functionalized silica nanoparticles (DO62-SNPs).

Parameter Value Notes
Target Analyte Copper (II) Ion (Cu²⁺)
Detection Method Colorimetric (UV-Vis Spectroscopy)Visual detection also possible for screening.
Linear Range 1 µM - 50 µMConcentration range where response is directly proportional to analyte concentration.
Limit of Detection (LOD) 0.5 µMThe lowest concentration of analyte that can be reliably detected.
Selectivity High for Cu²⁺Minimal interference from other common cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Pb²⁺).
Response Time < 5 minutesTime to reach 95% of the final signal.
Optimal pH Range 6.0 - 8.0Sensor performance is stable within this pH range.
Storage Stability 3 months at 4°CWhen stored as a colloidal suspension in the dark.

Experimental Protocols

Protocol 1: Synthesis of this compound-Functionalized Silica Nanoparticles (DO62-SNPs)

Objective: To covalently immobilize this compound onto the surface of silica nanoparticles to create a water-dispersible colorimetric sensor.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanol (absolute)

  • Ammonia solution (28-30%)

  • Dimethylformamide (DMF)

  • Deionized (DI) water

Procedure:

  • Synthesis of Silica Nanoparticles (SNPs):

    • In a flask, mix 100 mL of ethanol and 10 mL of DI water.

    • Add 5 mL of ammonia solution and stir vigorously for 15 minutes.

    • Rapidly add 5 mL of TEOS to the solution while maintaining vigorous stirring.

    • Allow the reaction to proceed for 12 hours at room temperature to form a milky white suspension of SNPs.

    • Collect the SNPs by centrifugation, wash three times with ethanol, and redisperse in 50 mL of ethanol.

  • Amine Functionalization of SNPs:

    • To the SNP suspension, add 2 mL of APTES.

    • Reflux the mixture at 70°C for 6 hours with stirring.

    • Cool the mixture to room temperature.

    • Collect the amine-functionalized SNPs (NH₂-SNPs) by centrifugation, wash three times with ethanol, and dry under vacuum.

  • Activation of this compound:

    • Note: This step assumes DO62 has a carboxyl group for EDC/NHS coupling. If not, a derivative with a suitable functional group would need to be synthesized.

    • Dissolve 50 mg of this compound in 10 mL of DMF.

    • Add 1.2 equivalents of DCC and 1.2 equivalents of NHS.

    • Stir the reaction mixture in the dark at room temperature for 8 hours to activate the carboxyl group.

  • Immobilization of DO62 onto NH₂-SNPs:

    • Disperse 100 mg of the dried NH₂-SNPs in 20 mL of DMF.

    • Add the activated this compound solution to the NH₂-SNP suspension.

    • Stir the mixture at room temperature for 24 hours in the dark.

    • Collect the resulting DO62-SNPs by centrifugation.

    • Wash the particles repeatedly with DMF and then ethanol to remove unreacted dye and coupling agents.

    • Dry the final DO62-SNP product under vacuum and store at 4°C.

Protocol 2: Colorimetric Detection of Cu²⁺ using DO62-SNPs

Objective: To quantify the concentration of Cu²⁺ in an aqueous sample using the synthesized DO62-SNPs.

Materials:

  • DO62-SNP stock suspension (1 mg/mL in DI water)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) for standards

  • HEPES buffer (10 mM, pH 7.4)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a 1 mM stock solution of Cu²⁺ by dissolving CuSO₄·5H₂O in DI water.

    • Perform serial dilutions of the stock solution with HEPES buffer to prepare a series of standard solutions with concentrations ranging from 1 µM to 100 µM.

  • Measurement Protocol:

    • Pipette 980 µL of HEPES buffer (or the standard/unknown sample) into a microcentrifuge tube.

    • Add 20 µL of the DO62-SNP stock suspension to each tube to achieve a final sensor concentration of 20 µg/mL.

    • Vortex briefly to mix.

    • Incubate the tubes at room temperature for 5 minutes.

    • Transfer the solutions to a cuvette and record the UV-Vis absorption spectrum from 400 nm to 700 nm. Use a solution of buffer and SNPs as the blank for samples containing Cu²⁺.

  • Data Analysis:

    • Identify the new absorption peak that appears upon the addition of Cu²⁺ (e.g., around 580 nm).

    • Plot the absorbance at this new peak wavelength against the corresponding Cu²⁺ concentration for the standard solutions.

    • Perform a linear regression on the data points within the linear range to generate a calibration curve.

    • Use the equation of the line from the calibration curve to determine the concentration of Cu²⁺ in the unknown samples based on their absorbance values.

Visualizations

Signaling Pathway

G cluster_0 Initial State cluster_1 Sensing Event cluster_2 Final State cluster_3 Signal Output DO62 This compound (Orange Solution) Complex DO62-Cu²⁺ Complex (Purple Solution) DO62->Complex Chelation Analyte Cu²⁺ Ion Analyte->Complex Signal Colorimetric Shift (Δλmax) Complex->Signal Causes

Caption: Hypothetical signaling pathway for a this compound-based colorimetric sensor.

Experimental Workflow

G cluster_synthesis Sensor Synthesis cluster_detection Analyte Detection cluster_analysis Data Analysis A Synthesize Silica Nanoparticles (SNPs) B Amine Functionalization of SNPs (NH₂-SNPs) A->B C Immobilize DO62 onto NH₂-SNPs (DO62-SNPs) B->C E Add DO62-SNPs to Standards/Samples C->E Use Sensor D Prepare Cu²⁺ Standards and Samples D->E F Incubate for 5 min E->F G Measure Absorbance (UV-Vis Spec) F->G H Generate Calibration Curve G->H Analyze Data I Determine Unknown Concentration H->I

Caption: Workflow for the synthesis and application of a DO62-based sensor.

Application Notes & Protocols for the Determination of Disperse Orange 62 Concentration in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 62 (DO62) is a synthetic azo dye commonly used in the textile industry for dyeing hydrophobic fibers such as polyester. Due to incomplete exhaustion during the dyeing process, a significant amount of the dye can be released into wastewater, posing environmental concerns. Monitoring the concentration of DO62 in industrial effluents is crucial for environmental protection and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of this compound in wastewater using three common analytical techniques: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Methods.

Method Selection and Comparison

The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the three methods described in this document.

Table 1: Comparison of Analytical Methods for this compound Determination

ParameterUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Electrochemical Methods (e.g., Cyclic Voltammetry)
Principle Measurement of light absorbance at a specific wavelength (λmax ≈ 480 nm).Separation based on polarity followed by detection using a UV-Vis or Mass Spectrometry detector.Measurement of the current response from the electrochemical reduction of the dye.
Selectivity Low to moderate. Prone to interference from other colored compounds and turbidity in the wastewater matrix.[1][2]High. Can separate DO62 from other components in the sample matrix.Moderate to high. Potential interference from other electroactive species in the wastewater.
Sensitivity Moderate.High.High.
Linear Range Typically in the mg/L range.ng/L to mg/L range.[3]µg/L to mg/L range.
Sample Throughput High.Moderate.Moderate to high.
Cost Low.High.Moderate.
Ease of Use Simple.Requires skilled personnel.Requires skilled personnel.

Experimental Protocols

UV-Visible Spectrophotometry

This method is a simple and cost-effective technique for the rapid estimation of DO62 concentration. However, it is susceptible to interference from other colored substances and suspended solids in the wastewater.[1][2]

2.1.1. Principle

The concentration of this compound is determined by measuring the absorbance of the wastewater sample at its maximum absorbance wavelength (λmax), which is approximately 480 nm, and comparing it to a calibration curve prepared with known concentrations of the dye.

2.1.2. Reagents and Materials

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Deionized water

  • 0.45 µm syringe filters

2.1.3. Sample Preparation

  • Collect the wastewater sample in a clean glass bottle.

  • To remove suspended solids, which can cause light scattering and interfere with the measurement, filter the sample through a 0.45 µm syringe filter.[1]

  • If the wastewater is highly turbid, centrifugation followed by filtration of the supernatant may be necessary.[2]

  • The pH of the sample should be measured and adjusted if necessary, as the color of some azo dyes can be pH-dependent.[1]

2.1.4. Protocol

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving an accurately weighed amount of the standard in a small volume of methanol and then diluting with deionized water.

    • Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the wastewater samples (e.g., 1, 2, 5, 10, 20 mg/L).

  • Calibration Curve:

    • Set the spectrophotometer to measure absorbance at 480 nm.

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each working standard.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Measure the absorbance of the prepared wastewater sample at 480 nm.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

2.1.5. Logical Workflow

cluster_prep Sample Preparation cluster_analysis Analysis Sample Wastewater Sample Filter Filter (0.45 µm) Sample->Filter Spectrophotometer Measure Absorbance at 480 nm Filter->Spectrophotometer Calibration Compare to Calibration Curve Spectrophotometer->Calibration Result DO62 Concentration Calibration->Result

Workflow for Spectrophotometric Analysis
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly selective and sensitive method for the determination of this compound, allowing for its separation from other components in the complex wastewater matrix.

2.2.1. Principle

The wastewater sample is first subjected to a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[3] The extract is then injected into an HPLC system equipped with a C18 column. The separation is achieved using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol). The concentration of DO62 is determined by a detector (e.g., Photodiode Array - PDA or Mass Spectrometry - MS) and quantified using an external standard calibration.[4]

2.2.2. Reagents and Materials

  • This compound analytical standard

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid, Ammonium acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • 0.45 µm syringe filters

2.2.3. Sample Preparation (Solid-Phase Extraction)

  • Adjust the pH of the wastewater sample to ~3.5 with formic acid.[3][5]

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water.[3][5]

  • Load a known volume of the wastewater sample onto the SPE cartridge.[4][3]

  • Wash the cartridge with deionized water to remove polar impurities.[3][5]

  • Elute the retained this compound with a small volume of methanol or acetonitrile.[4][3][5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.[4][5]

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[4]

2.2.4. HPLC Protocol

  • LC System: ACQUITY Arc or similar[6]

  • Column: XBridge C18, 2.1 x 150 mm, 5 µm[6]

  • Mobile Phase A: 10 mmol Ammonium acetate in water, pH 3.6[6]

  • Mobile Phase B: Acetonitrile[6]

  • Flow Rate: 0.30 mL/min[6]

  • Column Temperature: 30 °C[6]

  • Injection Volume: 5 µL[6]

  • PDA Detection: 210 to 800 nm[6]

  • Gradient: 40% B at 0 min, ramp to 60% B at 7 min, ramp to 98% B at 17 min, hold at 98% B until 24 min, then return to initial conditions.[6]

2.2.5. Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Wastewater Sample SPE Solid-Phase Extraction Sample->SPE Extract Concentrated Extract SPE->Extract HPLC HPLC Separation (C18) Extract->HPLC Detection PDA/MS Detection HPLC->Detection Quantification Quantification Detection->Quantification

Workflow for HPLC Analysis
Electrochemical Methods

Electrochemical methods, such as cyclic voltammetry (CV), offer a sensitive and relatively low-cost alternative for the determination of this compound.[7]

2.3.1. Principle

The method is based on the electrochemical reduction of the azo and nitro groups present in the this compound molecule at a specific potential.[7][8] The resulting peak current in the voltammogram is proportional to the concentration of the dye in the sample.

2.3.2. Reagents and Materials

  • This compound analytical standard

  • Supporting electrolyte (e.g., 0.1 M KCl)

  • Deionized water

  • Working electrode (e.g., Glassy Carbon Electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

2.3.3. Sample Preparation

  • Filter the wastewater sample through a 0.45 µm syringe filter to remove suspended solids.

  • Add a supporting electrolyte (e.g., KCl to a final concentration of 0.1 M) to the sample to ensure sufficient conductivity.

  • Degas the solution with nitrogen for several minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement.[7]

2.3.4. Cyclic Voltammetry Protocol

  • Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water, and sonicate to ensure a clean and reproducible surface.

  • Instrument Setup:

    • Connect the three electrodes to the potentiostat.

    • Set the potential range to scan from an initial potential to a final potential where the reduction of DO62 occurs (e.g., 0 V to -1.0 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 50 mV/s).[8]

  • Analysis:

    • Record the cyclic voltammogram of a blank solution (supporting electrolyte in deionized water).

    • Record the cyclic voltammograms of a series of standard solutions of this compound to create a calibration curve of peak current versus concentration.

    • Record the cyclic voltammogram of the prepared wastewater sample.

    • The cathodic peak corresponding to the reduction of DO62 should be observed.

    • Determine the concentration of DO62 in the sample by comparing its peak current to the calibration curve.

2.3.5. Signaling Pathway Diagram

DO62 This compound Electrode Working Electrode DO62->Electrode Adsorption/Diffusion Reduction Electrochemical Reduction (Azo and Nitro Groups) Electrode->Reduction Electron Transfer Current Generation of Faradaic Current Reduction->Current Measurement Current Measurement Current->Measurement

Electrochemical Detection Pathway

References

Application Note: Identification of Disperse Orange 62 Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Disperse Orange 62 is a monoazo dye used in the textile industry for dyeing polyester fibers. The release of such dyes into industrial effluents is a significant environmental concern due to their persistence and potential toxicity. Degradation of these azo dyes can lead to the formation of aromatic amines, some of which are known to be carcinogenic or mutagenic. Therefore, it is crucial to identify these degradation products to assess the environmental impact and toxicity of dye-containing wastewater and the efficacy of remediation processes. This application note provides a detailed protocol for the identification and analysis of the degradation products of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle The core principle of this method is the chemical degradation of the this compound molecule, followed by the extraction and identification of its constituent aromatic amines. Azo dyes are characterized by the presence of one or more azo bonds (-N=N-). The most common degradation pathway is the reductive cleavage of this bond, which breaks the molecule into smaller, often more volatile, aromatic amines.[1] This process can be achieved chemically, for example, by using sodium dithionite.[1] The resulting aromatic amines are then extracted from the aqueous matrix using a suitable organic solvent. GC-MS is the ideal analytical technique for this application, as it separates the volatile degradation products in the gas chromatograph and provides mass spectra for their unambiguous identification.[2]

Experimental Protocols

Materials and Reagents
  • Dye Sample: this compound (C.I. 11239)

  • Reducing Agent: Sodium dithionite (Na₂S₂O₄)

  • Buffer Solution: Citrate buffer (0.06 M, pH 6.0)

  • Extraction Solvent: Dichloromethane (CH₂Cl₂), GC-MS grade

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Reagent Grade Water

  • Standard Solutions: Analytical standards of suspected degradation products (e.g., 2,6-dichloro-4-nitroaniline) if available for confirmation.

  • Glassware: Reaction vials, separatory funnel, centrifuge tubes, GC vials with inserts.[2]

Reductive Degradation of this compound
  • Prepare a 100 mg/L stock solution of this compound in a suitable organic solvent (e.g., minimal amount of DMF) and dilute with reagent grade water.

  • In a 50 mL reaction vial, add 20 mL of the dye solution.

  • Add 10 mL of citrate buffer (pH 6.0) to the solution.

  • Heat the solution to 70°C in a water bath.

  • Add 40 mg of sodium dithionite to the heated solution.

  • Seal the vial and maintain the temperature at 70°C for 30-60 minutes with constant stirring until the solution is decolorized. The disappearance of color indicates the cleavage of the azo bond.

  • Cool the reaction mixture to room temperature before proceeding to extraction.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Transfer the cooled reaction mixture to a 100 mL separatory funnel.

  • Add 20 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer (bottom layer with dichloromethane) will contain the aromatic amine degradation products.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer with a fresh 20 mL portion of dichloromethane to maximize recovery.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract into a 1.5 mL GC autosampler vial for analysis.[2]

GC-MS Analysis Protocol

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

Parameter Setting
GC System Gas Chromatograph with Mass Spectrometric Detector
Column DB-35 MS or DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm)[3]
Carrier Gas Helium (>99.999%) at a constant flow of 1.0 mL/min
Inlet Mode Splitless
Injection Volume 1 µL
Injector Temp. 280°C
Oven Program - Initial Temp: 80°C, hold for 1 min - Ramp 1: 12°C/min to 210°C - Ramp 2: 15°C/min to 230°C, hold for 4 min - Ramp 3: 40°C/min to 300°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 400 amu
Solvent Delay 3 - 5 minutes

Data Presentation and Expected Results

Identification of Degradation Products

The primary degradation pathway for this compound (C₂₅H₂₁Cl₂N₅O₄) involves the reductive cleavage of the azo bond.[4] The dye is synthesized from 2,6-dichloro-4-nitroaniline and 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate.[4] Therefore, the expected primary degradation products are the corresponding aromatic amines:

  • 2,6-dichloro-1,4-phenylenediamine: Formed from the reduction of the nitro group and cleavage of the azo bond of the 2,6-dichloro-4-nitroaniline precursor.

  • 4-amino-N-(2-cyanoethyl)-N-phenylaniline: Formed from the cleavage of the azo bond on the coupler component.

The identification of these compounds is achieved by comparing the experimentally obtained mass spectra of the chromatographic peaks with reference spectra in a mass spectral library (e.g., NIST).

Quantitative Analysis (Hypothetical Data)

While this note focuses on identification, a quantitative analysis can be performed by creating calibration curves with analytical standards. The table below presents hypothetical data on the degradation efficiency of this compound under different reaction times.

Reaction Time (min) Initial Concentration (mg/L) Final Concentration (mg/L) Degradation Efficiency (%)
1550.018.563.0%
3050.06.287.6%
4550.01.197.8%
6050.0< 0.5> 99.0%

Visualizations

Degradation Pathway of this compound

Caption: Predicted degradation pathway of this compound.

Experimental Workflow

G start This compound Aqueous Sample degradation 1. Reductive Degradation (Sodium Dithionite, pH 6, 70°C) start->degradation extraction 2. Liquid-Liquid Extraction (Dichloromethane) degradation->extraction concentration 3. Concentration (Under Nitrogen Stream) extraction->concentration analysis 4. GC-MS Analysis concentration->analysis data 5. Data Processing (Library Search & Identification) analysis->data end Identified Degradation Products Report data->end

Caption: GC-MS workflow for analyzing dye degradation products.

References

Troubleshooting & Optimization

Improving the lightfastness of "Disperse Orange 62" on polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in improving the lightfastness of C.I. Disperse Orange 62 on polyester fabrics.

Frequently Asked Questions (FAQs)

Q1: What is the typical lightfastness rating of this compound on polyester?

This compound generally exhibits a good lightfastness rating, typically around 6-7 on the 1-8 Blue Wool scale when tested according to ISO 105-B02 (Xenon arc lamp).

Q2: What are the primary factors that can lead to poor lightfastness of this compound?

Several factors can negatively impact the lightfastness of this compound on polyester:

  • Dye Concentration: Lighter shades tend to have lower lightfastness as the dye molecules are more dispersed and exposed to UV radiation.[1][2]

  • Improper Dyeing Process: Incorrect temperature, pH, or dyeing time can lead to poor dye fixation and lower fastness properties.

  • Presence of Impurities: Residual chemicals from scouring or other pre-treatments can affect the dye's stability.

  • Finishing Agents: Certain cationic softeners and other finishing agents can adversely affect the lightfastness of disperse dyes.[3]

  • Inadequate After-treatment: Failure to properly remove unfixed dye from the fiber surface through reduction clearing can result in lower lightfastness.

Q3: How can I improve the lightfastness of this compound?

The lightfastness of this compound can be significantly improved through several methods:

  • Application of UV Absorbers: Treating the dyed fabric with a UV absorber is a highly effective method. Benzotriazole and benzophenone derivatives are commonly used for this purpose.[2]

  • Optimizing Dyeing Parameters: Ensuring optimal dyeing conditions, including temperature, time, and pH, promotes better dye penetration and fixation.

  • Thorough After-treatment: A proper reduction clearing process is crucial to remove any unfixed dye from the surface of the polyester fibers.

  • Careful Selection of Finishing Agents: Choose finishing agents that are known to have a minimal impact on the lightfastness of disperse dyes.[3]

Q4: What are UV absorbers and how do they work?

UV absorbers are chemical compounds that protect the dye from degradation by absorbing harmful ultraviolet radiation and converting it into harmless thermal energy. They are typically applied during the dyeing process or as a post-treatment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lower than expected lightfastness rating (e.g., below 6) - Inadequate dye fixation.- Presence of unfixed dye on the fiber surface.- Interaction with incompatible finishing agents.- Review and optimize the dyeing cycle (temperature, time, pH).- Ensure a thorough reduction clearing process is performed after dyeing.- Evaluate the compatibility of all finishing agents with disperse dyes.
Color fading, especially in lighter shades - Lower dye concentration makes the dye more susceptible to photodegradation.- For pale shades, the use of a high-quality UV absorber is strongly recommended.- Select dyes with inherently higher lightfastness for pale shades if possible.
Inconsistent lightfastness across a dyed batch - Uneven application of dye or finishing agents.- Variations in temperature during the thermosol process.- Ensure uniform padding and liquor pickup in the pad-thermosol process.- Calibrate and monitor the temperature across the width of the thermosol oven.- Ensure even circulation in exhaust dyeing.
Color change after applying a UV absorber - Some UV absorbers can cause a slight change in shade.- Always conduct a preliminary test on a small sample to assess any potential color change.- Choose a UV absorber that is known to have minimal impact on the shade of the dye.

Data Presentation

The following table provides representative data on the improvement of lightfastness for disperse dyes on polyester with the application of UV absorbers. While this data is not specific to this compound, it demonstrates the typical level of improvement that can be expected with similar azo disperse dyes.

DyeShade Depth (% owf)TreatmentLightfastness (Blue Wool Scale)
C.I. Disperse Blue 851.0None5
C.I. Disperse Blue 851.02.0% Benzotriazole UV Absorber6-7
Red Monoazo Disperse Dye1.0None4-5
Red Monoazo Disperse Dye1.02.0% Benzotriazole UV Absorber6

Data is illustrative and based on studies of similar disperse dyes.[2] Actual results for this compound may vary.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound using a high-temperature exhaust method.

Materials:

  • Polyester fabric (scoured and heat-set)

  • C.I. This compound

  • Dispersing agent

  • Levelling agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • UV absorber (optional, e.g., a benzotriazole derivative)

Procedure:

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 10:1).

    • Add a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5 g/L) to the water.

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

    • Prepare a dispersion of this compound (e.g., 1% on weight of fabric) by pasting it with a small amount of dispersing agent and then adding it to the dyebath.

    • If using a UV absorber, add it to the dyebath according to the manufacturer's recommendation.

  • Dyeing:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes.

    • Cool the dyebath to 70°C.

  • Reduction Clearing (After-treatment):

    • Drain the dyebath and rinse the fabric.

    • Prepare a new bath with:

      • Sodium hydrosulfite (e.g., 2 g/L)

      • Sodium hydroxide (e.g., 2 g/L)

    • Treat the fabric at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Dry the fabric at a temperature not exceeding 150°C.

Pad-Thermosol Dyeing of Polyester with this compound

This protocol outlines a continuous dyeing method suitable for woven polyester fabrics.

Materials:

  • Polyester fabric (scoured and heat-set)

  • C.I. This compound

  • Thickener (e.g., sodium alginate)

  • Migration inhibitor

  • Wetting agent

  • Acetic acid (to adjust pH)

  • UV absorber (optional, formulated for padding application)

Procedure:

  • Padding:

    • Prepare the padding liquor containing this compound, thickener, migration inhibitor, wetting agent, and acetic acid (to maintain pH 4.5-5.5). If using a UV absorber, it should be added to this liquor.

    • Pad the fabric through the liquor to achieve a wet pick-up of 60-70%.

  • Drying:

    • Dry the padded fabric in a hot flue or infrared dryer at 100-120°C.

  • Thermosol Fixation:

    • Pass the dried fabric through a thermosol oven at 190-210°C for 60-90 seconds.[1]

  • After-treatment:

    • Perform reduction clearing as described in the exhaust dyeing protocol to remove unfixed dye.

    • Rinse and dry the fabric.

Lightfastness Testing

The lightfastness of the dyed samples should be evaluated according to the AATCC Test Method 16.3, Colorfastness to Light: Xenon-Arc . This test involves exposing the fabric samples to a xenon-arc lamp under controlled conditions and comparing the degree of fading to a set of Blue Wool standards.

Visualizations

experimental_workflow cluster_exhaust Exhaust Dyeing cluster_pad_thermosol Pad-Thermosol Dyeing A Dye Bath Preparation B Dyeing at 130°C A->B C Reduction Clearing B->C D Drying C->D I Lightfastness Testing (AATCC 16.3) D->I E Padding F Drying E->F G Thermosol Fixation at 200°C F->G H After-treatment G->H H->I

Caption: Experimental workflows for exhaust and pad-thermosol dyeing.

photodegradation_pathway A This compound (Azo Dye) B Photo-excitation (Absorption of UV/Visible Light) A->B C Excited State Dye Molecule B->C D Reaction with Oxygen/Water C->D E Oxidative Cleavage of Azo Bond D->E F Formation of Colorless Degradation Products E->F

Caption: Simplified photodegradation pathway of an azo dye.

References

Technical Support Center: Optimization of pH and Temperature for "Disperse Orange 62" Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Disperse Orange 62 in dyeing processes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature ranges for dyeing polyester with this compound?

For optimal results when dyeing polyester with this compound, a weakly acidic pH range of 4.5 to 5.5 is recommended.[1] This pH range ensures the stability of the disperse dye.[1] The ideal temperature for the high-temperature dyeing method is typically between 125°C and 135°C.[2]

Q2: How do pH and temperature influence the dyeing process with this compound?

The pH of the dye bath is a critical factor influencing the stability and exhaustion of disperse dyes. A weakly acidic medium prevents the hydrolysis of the dye and promotes its uptake by the polyester fiber.[1][2]

Temperature plays a crucial role in increasing the kinetic energy of the dye molecules and swelling the polyester fibers. This allows the dye molecules to penetrate the fiber structure, leading to better color yield and fastness properties.[3]

Q3: What are the common problems encountered during the dyeing process with this compound and how can they be resolved?

Common issues include uneven dyeing (streaks or patches), poor color fastness, and shade inconsistency between batches. These problems can often be traced back to improper control of pH, temperature, or other process parameters. Detailed solutions are provided in the Troubleshooting Guide below.

Q4: What are the expected fastness properties of polyester dyed with this compound?

When dyed under optimal conditions, this compound on polyester exhibits good to excellent fastness properties. The following table summarizes typical fastness ratings:

Fastness PropertyRating
Light Fastness (Xenon)6-7
Washing Fastness4-5
Sublimation Fastness5
Rubbing Fastness (Wet)4
Rubbing Fastness (Dry)4

(Data sourced from a technical datasheet for this compound)[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the dyeing of polyester with this compound.

Issue Potential Cause Recommended Solution
Uneven Dyeing (Streaks, Patches) - Improper dispersion of the dye.- Temperature rising too quickly.- Incorrect pH of the dye bath.- Uneven heat distribution in the dyeing machine.- Ensure the dye is properly dispersed before adding to the bath.- Control the heating rate, especially in the critical temperature range of 90-125°C.- Adjust the pH to the optimal range of 4.5-5.5 using acetic acid.- Ensure proper circulation of the dye liquor.
Poor Color Fastness (Washing, Rubbing) - Incomplete removal of unfixed dye from the fiber surface.- Dye migration during drying or heat-setting.- Perform a thorough reduction clearing after dyeing to remove surface dye.- Optimize the temperature and duration of post-dyeing heat treatments.
Shade Inconsistency (Batch-to-Batch) - Variation in dyeing parameters (temperature, time, pH).- Inconsistent fabric preparation.- Strictly control all dyeing parameters for each batch.- Ensure consistent scouring and pre-treatment of the fabric.
Low Color Yield - Dyeing temperature is too low.- pH is outside the optimal range.- Insufficient dyeing time.- Ensure the dyeing temperature reaches the recommended level (125-135°C).- Verify and adjust the pH of the dye bath.- Increase the dyeing time to allow for complete dye exhaustion.

Experimental Protocols

High-Temperature High-Pressure (HTHP) Dyeing of Polyester with this compound

1. Fabric Preparation:

  • Scour the polyester fabric with a solution of 1-2 g/L non-ionic detergent and 1 g/L soda ash at 60-70°C for 20-30 minutes to remove any impurities.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Dry the fabric before dyeing.

2. Dye Bath Preparation:

  • Set the liquor-to-goods ratio (e.g., 10:1).

  • Add a dispersing agent (0.5-1.0 g/L) to the required volume of water.

  • Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of water and then diluting with warm water.

  • Add the dye dispersion to the dye bath.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

3. Dyeing Procedure:

  • Introduce the prepared polyester fabric into the dye bath at room temperature.

  • Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

  • Cool the dye bath down to 70°C.

4. After-treatment (Reduction Clearing):

  • Drain the dye bath.

  • Treat the dyed fabric in a fresh bath containing 2 g/L caustic soda and 2 g/L sodium hydrosulfite at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

  • Finally, rinse with cold water and dry.

Diagrams

Dyeing_Process_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_after After-treatment Scouring Scouring (1-2 g/L Detergent, 1 g/L Soda Ash) Rinsing_Prep Hot & Cold Rinsing Scouring->Rinsing_Prep Drying_Prep Drying Rinsing_Prep->Drying_Prep Dye_Bath_Prep Dye Bath Preparation (pH 4.5-5.5) Drying_Prep->Dye_Bath_Prep Start Dyeing Fabric_Introduction Fabric Introduction Dye_Bath_Prep->Fabric_Introduction Temp_Raise Raise Temperature to 130°C (1.5-2.0°C/min) Fabric_Introduction->Temp_Raise Dyeing Dyeing at 130°C (30-60 min) Temp_Raise->Dyeing Cooling Cooling to 70°C Dyeing->Cooling Reduction_Clearing Reduction Clearing (Caustic Soda, Sodium Hydrosulfite) Cooling->Reduction_Clearing Start After-treatment Rinsing_After Hot & Cold Rinsing Reduction_Clearing->Rinsing_After Neutralization Neutralization (Acetic Acid) Rinsing_After->Neutralization Final_Rinse Final Cold Rinse Neutralization->Final_Rinse Drying_Final Final Drying Final_Rinse->Drying_Final

Caption: Workflow for High-Temperature Dyeing of Polyester with this compound.

Troubleshooting_Logic Start Dyeing Defect Observed Uneven_Dyeing Uneven Dyeing? Start->Uneven_Dyeing Poor_Fastness Poor Fastness? Start->Poor_Fastness Low_Yield Low Color Yield? Start->Low_Yield Check_Dispersion Check Dye Dispersion Uneven_Dyeing->Check_Dispersion Yes Check_Temp_Rate Check Temperature Ramp Rate Uneven_Dyeing->Check_Temp_Rate Yes Check_pH Check Dye Bath pH Uneven_Dyeing->Check_pH Yes Check_Circulation Check Liquor Circulation Uneven_Dyeing->Check_Circulation Yes Check_Reduction_Clearing Verify Reduction Clearing Process Poor_Fastness->Check_Reduction_Clearing Yes Check_Heat_Setting Optimize Drying/ Heat-Setting Poor_Fastness->Check_Heat_Setting Yes Low_Yield->Check_pH Yes Check_Dyeing_Temp Verify Dyeing Temperature Low_Yield->Check_Dyeing_Temp Yes Check_Dyeing_Time Verify Dyeing Time Low_Yield->Check_Dyeing_Time Yes

Caption: Logical workflow for troubleshooting common dyeing defects.

References

Preventing aggregation of "Disperse Orange 62" in aqueous dyebaths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Disperse Orange 62 in aqueous dyebaths.

Troubleshooting Guide

Poor dispersion stability of this compound can lead to aggregation, precipitation, and spotting on the substrate. This guide provides a systematic approach to identify and resolve these issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting aggregation issues with this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Parameter Optimization cluster_2 Dispersing Agent Evaluation cluster_3 Resolution start Start: Aggregation Observed (e.g., visible particles, sedimentation, spotting) check_params Verify Dyebath Parameters: pH, Water Hardness, Temperature start->check_params adjust_ph Adjust pH to 4.5-5.5 check_params->adjust_ph Incorrect pH soften_water Use Softened/Deionized Water (<50 ppm hardness) check_params->soften_water High Water Hardness control_temp Control Heating Rate and Maintain Dyeing Temperature (125-135°C) check_params->control_temp Incorrect Temperature Profile check_dispersant Evaluate Dispersing Agent: Type and Concentration check_params->check_dispersant Parameters OK adjust_ph->check_dispersant soften_water->check_dispersant control_temp->check_dispersant change_dispersant Select High-Temperature Stable Dispersing Agent (e.g., Lignosulfonates, Naphthalene Condensates) check_dispersant->change_dispersant Inadequate Type optimize_concentration Optimize Dispersant Concentration (e.g., 2-5% on weight of dye) check_dispersant->optimize_concentration Incorrect Concentration re_evaluate Re-run Experiment and Evaluate Dispersion Stability check_dispersant->re_evaluate Agent OK change_dispersant->optimize_concentration optimize_concentration->re_evaluate end End: Stable Dispersion Achieved re_evaluate->end

Caption: Troubleshooting workflow for this compound dispersion stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor dispersion stability for this compound?

A1: The main factors that can lead to the aggregation and precipitation of this compound in a dyebath are:

  • Incorrect pH: The stability of most disperse dyes is optimal in a weakly acidic medium.[1]

  • High Water Hardness: The presence of divalent metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺) can cause the dye to agglomerate.[2]

  • Inadequate Dispersing Agent: Using an insufficient amount or a type of dispersing agent that is not stable at high temperatures can lead to dye particle aggregation.[3][4]

  • High Temperature and Rapid Heating: While high temperatures are necessary for dyeing polyester, excessively high temperatures or a rapid heating rate can destabilize the dispersion.[5]

Q2: What is the optimal pH for a this compound dyebath?

A2: For most disperse dyes, the optimal pH range for stability is between 4.5 and 5.5.[1] Dyeing in a neutral or alkaline medium can lead to the hydrolysis of some disperse dyes, affecting their shade and stability.[6]

Q3: How does water hardness affect the dispersion of this compound?

A3: Hard water, which contains high levels of calcium and magnesium ions, can negatively impact the stability of the dye dispersion.[2] These ions can interact with the dispersing agent, reducing its effectiveness and leading to dye aggregation and precipitation. It is recommended to use softened or deionized water for preparing dyebaths.[2]

Q4: What type of dispersing agent is most effective for this compound?

A4: High-temperature stable anionic dispersants are generally recommended for dyeing polyester with disperse dyes.[7][8] Lignosulfonates and sulfonated naphthalene-formaldehyde condensates are commonly used and have been shown to be effective.[7][8][9] The choice of dispersing agent can also depend on the specific dyeing conditions and other auxiliaries present in the dyebath.

Q5: Can the order of adding chemicals to the dyebath affect dispersion stability?

A5: Yes, the order of addition can be crucial. It is generally recommended to first prepare a stable dispersion of the dye with the dispersing agent in water before adding other auxiliaries like pH buffers. Some chemicals may not be compatible and can cause aggregation if mixed directly.[10]

Data Presentation

Table 1: Recommended Dyebath Parameters for this compound
ParameterRecommended ValuePotential Issue if Deviated
pH 4.5 - 5.5Dye hydrolysis, aggregation, color change[1][6]
Water Hardness < 50 ppmPrecipitation of dispersing agents, dye aggregation[2]
Dyeing Temperature 125°C - 135°CToo high can cause instability; too low leads to poor dye uptake[5]
Heating Rate Slow and controlledRapid heating can shock the dispersion, causing aggregation[11]
Table 2: Comparison of Dispersing Agent Effectiveness
Dispersing Agent TypeTypical Concentration (% on weight of dye)Relative EffectivenessKey Characteristics
Lignosulfonates 2.0 - 5.0HighGood thermal stability, effective grinding aid[9][12]
Naphthalene Sulfonic Acid-Formaldehyde Condensates 2.0 - 5.0HighGood high-temperature stability[7][8]
Non-ionic Surfactants (e.g., Alkylphenol Polyoxyethylene Derivatives) VariesModerateOften used in combination with anionic dispersants[3][8]
Polymeric Dispersants (e.g., Polyacrylic Acid based) VariesModerate to HighCan offer high dye yield but may have lower dispersion stability in some cases[13]

Experimental Protocols

Protocol 1: Evaluation of Dispersion Stability by Filter Paper Method

This method provides a qualitative and semi-quantitative assessment of the dispersion stability of this compound.

Materials:

  • This compound

  • Dispersing agent

  • Acetic acid

  • Deionized water

  • Whatman No. 2 filter paper

  • Büchner funnel and suction flask

  • Graduated cylinders

  • Beakers

  • High-temperature dyeing apparatus

Procedure:

  • Preparation of Dye Liquor:

    • Prepare a 10 g/L solution of the this compound dye dispersion.

    • Add the desired concentration of the dispersing agent.

    • Adjust the pH to the desired value (e.g., 5.0) with acetic acid.

  • Initial Filtration (Room Temperature):

    • Take 500 mL of the prepared dye liquor.

    • Set up the Büchner funnel with a pre-weighed Whatman No. 2 filter paper.

    • Pour the dye liquor into the funnel and apply gentle suction.

    • Record the time it takes for the entire volume to pass through the filter.

    • Visually inspect the filter paper for any dye particles or residue.

  • High-Temperature Stability Test:

    • Take another 400 mL of the initial dye liquor and place it in a high-temperature dyeing apparatus.

    • Heat the solution to 130°C and hold for 1 hour.

    • Allow the solution to cool to room temperature.

  • Filtration of Heat-Treated Sample:

    • Filter the heat-treated dye liquor through a fresh, pre-weighed Whatman No. 2 filter paper using the same setup as in step 2.

    • Record the filtration time.

    • Visually inspect the filter paper for any retained dye particles.

  • Analysis:

    • Compare the filtration times and the amount of residue on the filter papers from the initial and heat-treated samples. A significant increase in filtration time or visible residue after the heat treatment indicates poor high-temperature dispersion stability.

Protocol 2: Spectrophotometric Analysis of Dye Aggregation

This method uses UV-Vis spectrophotometry to quantitatively assess the aggregation of this compound under different conditions.

Materials:

  • This compound

  • Dispersing agent

  • Buffers for different pH values

  • Deionized water

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent where it is fully soluble (e.g., acetone).

  • Preparation of Test Solutions:

    • Prepare a series of aqueous solutions with a constant low concentration of this compound (e.g., 10⁻⁵ M) by adding a small aliquot of the stock solution to deionized water containing the dispersing agent.

    • Vary the conditions in each series, for example:

      • Different concentrations of the dispersing agent.

      • Different pH values (using appropriate buffers).

      • Different concentrations of electrolytes (e.g., NaCl, CaCl₂).

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum of each test solution over a relevant wavelength range (e.g., 300-700 nm).

  • Data Analysis:

    • Analyze the changes in the shape and position of the absorption bands to determine the extent of aggregation under different conditions. Aggregation can lead to a decrease in the intensity of the main absorption peak (hypochromism) and/or a shift in the peak wavelength.

  • Interpretation:

    • A stable dispersion will show a consistent absorption spectrum characteristic of the monomeric dye. Conditions that promote aggregation will cause significant changes in the absorption spectrum, such as a decrease in the main absorption peak and the growth of new bands corresponding to aggregated species.[14]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors influencing the stability of the this compound dyebath and their interrelationships.

Dye_Stability_Factors cluster_dyebath Dyebath Components & Conditions cluster_interactions Interactions & Outcomes Dye This compound (Insoluble Particles) Adsorption Dispersant Adsorption on Dye Particles Dye->Adsorption Dispersant Dispersing Agent (e.g., Lignosulfonate) Dispersant->Adsorption Aggregation Aggregation/ Precipitation Dispersant->Aggregation Insufficient/Ineffective Water Aqueous Medium Water->Dye Water->Dispersant pH pH (4.5-5.5) pH->Aggregation Incorrect (High) Temp Temperature (125-135°C) Temp->Aggregation Too High/Rapid Heating Hardness Water Hardness (<50 ppm) Hardness->Aggregation High Repulsion Electrostatic/Steric Repulsion Adsorption->Repulsion Stable Stable Dispersion Repulsion->Stable Unstable Unstable Dispersion Aggregation->Unstable

Caption: Factors influencing the dispersion stability of this compound.

References

Technical Support Center: Uniform Dyeing with Disperse Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Disperse Orange 62 in their experiments. Our aim is to facilitate uniform and reproducible dyeing outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (C.I. 11239) is a single azo disperse dye known for its dark orange shade.[1] It is classified as a high-temperature (S-type) dye, making it suitable for dyeing hydrophobic fibers like polyester. Its primary applications include high-temperature exhaust dyeing, thermosol pad dyeing, and printing.[2][3]

Q2: What are the key chemical properties of this compound?

PropertyValue
Molecular Formula C₂₅H₂₁Cl₂N₅O₄[4]
Molecular Weight 526.37 g/mol [4]
CAS Number 58051-95-9[4]
Appearance Orange grain[3]

Q3: What is the role of a leveling agent in dyeing with this compound?

Leveling agents are crucial for achieving uniform coloration with disperse dyes like this compound.[4] They are surfactants that help to:

  • Control dye uptake: They temporarily compete with the dye for sites on the fiber, slowing down the initial rapid absorption and allowing for a more even distribution.[5]

  • Promote dye migration: They facilitate the movement of dye molecules from areas of high concentration to areas of low concentration on the fiber surface, correcting initial unevenness.[5]

  • Improve dye dispersion: Some leveling agents also help to keep the dye particles evenly dispersed in the dyebath, preventing aggregation and spotting.[6]

Q4: What is the difference between a leveling agent and a dispersing agent?

While both are important for successful disperse dyeing, they have distinct primary functions:

  • Dispersing agents are added to the dyebath to ensure that the water-insoluble disperse dye particles are finely and uniformly distributed, preventing clumping.[6]

  • Leveling agents primarily act on the fiber and the dye-fiber interaction to control the rate of dyeing and promote even color deposition.[4]

Q5: What are the recommended dyeing conditions for this compound?

This compound is a high-temperature dye, and optimal results are typically achieved under the following conditions:

ParameterRecommended Range
Dyeing Temperature 125°C - 135°C[6]
pH of Dyebath 4.5 - 5.5 (acidic)[1]
Leveling Agent 0.5 - 2.0 g/L (depending on the agent and desired shade)
Dispersing Agent 1.0 - 2.0 g/L[7]
Liquor Ratio 1:5 to 1:20[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of polyester with this compound.

Issue 1: Uneven Dyeing (Shade Variation, Streaks, or Patches)

  • Potential Cause A: Improper Temperature Control

    • Symptom: Irregular patches or streaks of varying color depth.

    • Solution: Ensure a slow and steady rate of temperature rise, typically 1-2°C per minute, especially in the critical temperature range of 80°C to 130°C. Maintain the final dyeing temperature consistently for the recommended duration.

  • Potential Cause B: Incorrect pH of the Dyebath

    • Symptom: Overall shade is lighter or darker than expected, or there are color inconsistencies. The stability of this compound is best in a weakly acidic medium.[3]

    • Solution: Before adding the dye, adjust the pH of the dyebath to 4.5-5.5 using acetic acid. Monitor the pH throughout the dyeing process, as it can drift.[1]

  • Potential Cause C: Inadequate Leveling Agent

    • Symptom: Rapid, uneven initial dye uptake leading to blotchiness.

    • Solution: Use an appropriate high-temperature leveling agent at a concentration of 0.5-2.0 g/L. The exact concentration will depend on the specific leveling agent, the depth of the desired shade, and the liquor ratio.

  • Potential Cause D: Poor Dye Dispersion

    • Symptom: Small, dark spots or specks on the fabric surface.

    • Solution: Ensure the dye is properly pre-dispersed before adding it to the dyebath. Use a high-quality dispersing agent at a concentration of 1.0-2.0 g/L to maintain a stable dispersion throughout the dyeing process.[7]

  • Potential Cause E: Water Hardness

    • Symptom: Inconsistent dyeing results and potential for dye precipitation. Calcium and magnesium ions in hard water can interfere with dispersing agents.[10][11]

    • Solution: Use deionized or softened water for the dyebath. If not possible, add a sequestering agent to chelate the metal ions.[11]

Issue 2: Poor Color Fastness (Color Bleeds or Fades)

  • Potential Cause A: Incomplete Removal of Surface Dye

    • Symptom: Color bleeds during washing or rubbing.

    • Solution: After dyeing, perform a thorough reduction clearing process to remove any unfixed dye from the fiber surface. This typically involves treating the fabric with a solution of sodium hydrosulfite and caustic soda at 70-80°C for 15-20 minutes, followed by rinsing and neutralization.[2][12]

  • Potential Cause B: Incorrect Dyeing Temperature or Time

    • Symptom: Poor wash fastness due to insufficient dye penetration and fixation.

    • Solution: Ensure the dyeing temperature reaches and is maintained at the recommended level (typically 130°C) for an adequate duration (usually 30-60 minutes) to allow for proper diffusion of the dye into the polyester fiber.[1]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines a standard procedure for dyeing polyester fabric in a laboratory setting.

Materials:

  • Polyester fabric

  • This compound

  • High-temperature leveling agent

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (for reduction clearing)

  • Caustic soda (for reduction clearing)

  • Deionized water

Equipment:

  • High-temperature laboratory dyeing machine

  • Beakers and graduated cylinders

  • pH meter

  • Stirring rods

  • Drying oven

Procedure:

  • Fabric Preparation:

    • Thoroughly scour the polyester fabric to remove any impurities, oils, or sizing agents.

    • Rinse the fabric with deionized water and allow it to dry.

  • Dyebath Preparation:

    • Set the liquor ratio (e.g., 1:10).

    • Fill the dyeing vessel with the required amount of deionized water.

    • Add the dispersing agent (e.g., 1.0 g/L) and leveling agent (e.g., 1.0 g/L) to the water and stir until dissolved.

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

  • Dye Dispersion:

    • Separately, create a paste of the required amount of this compound with a small amount of warm water and a little of the dispersing agent solution from the dyebath.

    • Add this pre-dispersed dye to the dyebath with continuous stirring.

  • Dyeing Cycle:

    • Immerse the polyester fabric in the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C.

  • Reduction Clearing:

    • Drain the dyebath.

    • Prepare a fresh bath with sodium hydrosulfite (e.g., 2 g/L) and caustic soda (e.g., 2 g/L).

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.[2]

  • Final Rinsing and Drying:

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize with a weak solution of acetic acid if necessary.

    • Dry the dyed fabric in an oven or by air.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment fabric_prep Fabric Scouring & Rinsing dyeing_cycle Dyeing Cycle (Temp. Ramp & Hold at 130°C) fabric_prep->dyeing_cycle dyebath_prep Dyebath Preparation (Water, Auxiliaries, pH Adjustment) dyebath_prep->dyeing_cycle dye_dispersion Dye Pre-dispersion dye_dispersion->dyeing_cycle reduction_clearing Reduction Clearing dyeing_cycle->reduction_clearing rinsing Rinsing & Neutralization reduction_clearing->rinsing drying Drying rinsing->drying

Caption: Experimental workflow for dyeing polyester with this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions uneven_dyeing Uneven Dyeing (Streaks, Patches) temp_control Improper Temp. Control uneven_dyeing->temp_control ph_issue Incorrect pH uneven_dyeing->ph_issue leveling_agent Inadequate Leveling Agent uneven_dyeing->leveling_agent dispersion Poor Dye Dispersion uneven_dyeing->dispersion water_hardness Water Hardness uneven_dyeing->water_hardness solution_temp Control Temp. Ramp (1-2°C/min) temp_control->solution_temp solution_ph Adjust pH to 4.5-5.5 ph_issue->solution_ph solution_leveling Use Appropriate Leveling Agent leveling_agent->solution_leveling solution_dispersion Ensure Proper Dye Pre-dispersion dispersion->solution_dispersion solution_water Use Soft Water or Sequestering Agent water_hardness->solution_water

Caption: Troubleshooting logic for uneven dyeing with this compound.

References

Reducing the sublimation of "Disperse Orange 62" during heat setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the sublimation of "Disperse Orange 62" during the heat setting process of textiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (C.I. 11239) is a single azo disperse dye.[1] It is primarily used for dyeing hydrophobic synthetic fibers like polyester. Due to their low water solubility, disperse dyes are applied as a fine dispersion, which migrates into the fiber at high temperatures.

Q2: What is heat setting and why is it necessary?

Heat setting is a crucial thermal treatment applied to synthetic fabrics like polyester after dyeing. Its primary purposes are to impart dimensional stability to the fabric, improve crease resistance, and enhance the overall fastness properties of the dye.[2][3]

Q3: What is dye sublimation and why is it a problem with this compound?

Dye sublimation is a phenomenon where a solid dye transitions directly into a gaseous state without passing through a liquid phase.[4] During the high temperatures of the heat setting process (typically 180-220°C), disperse dyes like this compound can sublimate. This can lead to several issues:

  • Shade Change: The loss of dye from the fabric surface can alter the final color.[4]

  • Staining: The gaseous dye can transfer and stain adjacent fabrics or parts of the processing equipment.[4]

  • Reduced Fastness: The sublimated dye that re-solidifies on the fiber surface has poor rubbing and washing fastness.[5]

  • Inconsistent Color Yield: In thermal fixation printing, sublimation can result in lower and inconsistent color yields.[4]

Q4: What factors influence the sublimation of this compound?

Several factors can affect the degree of sublimation:

  • Temperature and Time: Higher heat setting temperatures and longer durations significantly increase the rate of sublimation.[5][6]

  • Dye Properties: The inherent properties of the disperse dye, including its molecular weight and structure, determine its sublimation fastness. Dyes with higher molecular weights and more polar groups tend to have better sublimation fastness.

  • Fabric Structure: The crystallinity and structure of the polyester fiber can influence how well the dye is retained within the fiber.

  • Chemical Auxiliaries: The presence and type of finishing agents, such as softeners, can impact dye migration and sublimation.[5]

Troubleshooting Guide: Reducing Sublimation of this compound

This guide provides solutions to common problems encountered during the heat setting of fabrics dyed with this compound.

ProblemPotential CauseRecommended Solution
Significant color change (fading) after heat setting. The heat setting temperature is too high or the duration is too long, causing excessive dye sublimation.Optimize the heat setting parameters. Reduce the temperature and/or shorten the duration while ensuring the fabric's dimensional stability is achieved. A systematic study to find the optimal balance is recommended.
Staining on adjacent white fabric during testing or processing. Gaseous dye molecules from this compound are transferring to the adjacent material.1. Select a dye with higher sublimation fastness: If possible, consider using a different disperse orange with a better sublimation fastness rating for the intended heat setting temperature. 2. Use an anti-sublimation agent: Incorporate a suitable anti-sublimation or fixing agent in the finishing process to help retain the dye within the fiber.
Poor rubbing fastness after heat setting. Sublimated dye has re-deposited on the fiber surface.1. Post-scouring: Implement a thorough post-scouring or reduction clearing process after dyeing and before heat setting to remove any loose dye particles from the fabric surface. 2. Optimize heat setting: As mentioned above, lower the heat setting temperature and time to minimize the initial sublimation.
Inconsistent color across the fabric. Uneven temperature distribution in the heat setting equipment (e.g., stenter).Ensure the heat setting equipment provides uniform temperature across the entire width and length of the fabric. Regular maintenance and calibration of the equipment are crucial.

Experimental Protocols

Methodology for Sublimation Fastness Testing (Based on AATCC Test Method 117 & ISO 105-P01)

This protocol outlines the general procedure for assessing the colorfastness to dry heat, which is indicative of sublimation.

1. Apparatus and Materials:

  • Heating device capable of maintaining a constant temperature (e.g., a laboratory oven or a specialized colorfastness and sublimation tester).

  • Specimen of polyester fabric dyed with this compound.

  • Adjacent undyed fabrics (as specified in the standard, typically polyester and/or a multifiber fabric).

  • Gray Scale for Color Change and Gray Scale for Staining.

  • Stopwatch.

2. Procedure:

  • Specimen Preparation: Cut a specimen of the dyed fabric to the dimensions specified in the standard (e.g., 40 mm x 100 mm).

  • Composite Specimen Assembly: Place the dyed specimen in contact with the specified undyed adjacent fabric(s).

  • Heating: Place the composite specimen in the preheated heating device at the specified temperature (e.g., 180°C, 190°C, 200°C, or 210°C) for a specified duration (e.g., 30 seconds).[4][7] Ensure close contact between the dyed and undyed fabrics.

  • Cooling: After the specified time, remove the composite specimen from the heating device and allow it to cool at ambient temperature.

  • Assessment:

    • Color Change: Using the Gray Scale for Color Change, evaluate the change in color of the dyed specimen by comparing it to an untreated sample.

    • Staining: Using the Gray Scale for Staining, evaluate the degree of color transfer to the undyed adjacent fabric(s).

3. Reporting:

  • Report the temperature and duration of the test.

  • Report the numerical rating for color change and for staining on each type of adjacent fabric. The ratings range from 5 (no change/staining) to 1 (severe change/staining).

Data Presentation

Table 1: Influence of Heat Setting Temperature on Sublimation Fastness (Illustrative Data)

Heat Setting Temperature (°C)Duration (seconds)Color Change (Gray Scale Rating)Staining on Polyester (Gray Scale Rating)
180304-54
1903043-4
2003033
210302-32

Note: This table provides illustrative data to demonstrate the expected trend. Actual results will vary based on the specific dye formulation, fabric type, and processing conditions.

Visualization

Logical Workflow for Troubleshooting Sublimation Issues

Sublimation_Troubleshooting Start Sublimation Issue Identified (e.g., Color Change, Staining) Check_Dye Review this compound Sublimation Fastness Properties Start->Check_Dye Check_Process Analyze Heat Setting Parameters (Temp & Time) Start->Check_Process Check_Auxiliaries Evaluate Finishing Chemicals (e.g., Softeners) Start->Check_Auxiliaries Post_Scour Implement/Optimize Post-Scouring Process Start->Post_Scour If surface dye is suspected Select_Dye Select Alternative Dye with Higher Sublimation Fastness Check_Dye->Select_Dye If fastness is low Optimize_Temp Reduce Heat Setting Temperature Check_Process->Optimize_Temp Optimize_Time Shorten Heat Setting Duration Check_Process->Optimize_Time Use_Auxiliary Incorporate Anti-Sublimation Agent / Fixing Agent Check_Auxiliaries->Use_Auxiliary If adverse effects noted Evaluate Re-test Sublimation Fastness (AATCC 117/ISO 105-P01) Optimize_Temp->Evaluate Optimize_Time->Evaluate Select_Dye->Evaluate Use_Auxiliary->Evaluate Post_Scour->Evaluate End_Resolved Issue Resolved Evaluate->End_Resolved If standards are met End_Not_Resolved Issue Persists: Further Investigation Evaluate->End_Not_Resolved If standards are not met

Caption: Troubleshooting workflow for addressing sublimation issues with this compound.

Factors Influencing Sublimation and Mitigation Strategies

Sublimation_Factors cluster_factors Influencing Factors cluster_solutions Mitigation Strategies Sublimation Sublimation of This compound Optimize_Process Optimize Temperature & Time Sublimation->Optimize_Process Select_Dye Select High Fastness Dye Sublimation->Select_Dye Use_Additive Use Anti-Sublimation Agent Sublimation->Use_Additive Post_Treatment Effective Post- Scouring Sublimation->Post_Treatment Temp High Heat Setting Temperature Temp->Sublimation Time Long Heat Setting Duration Time->Sublimation Dye_Props Inherent Dye Properties Dye_Props->Sublimation Auxiliaries Finishing Auxiliaries Auxiliaries->Sublimation

Caption: Key factors influencing dye sublimation and corresponding mitigation strategies.

References

Troubleshooting uneven dyeing with "Disperse Orange 62" on PLA fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to uneven dyeing of polylactic acid (PLA) fabrics with Disperse Orange 62.

Troubleshooting Guide: Uneven Dyeing Issues

Q1: What are the common causes of patchy or uneven dyeing on my PLA fabric?

Uneven dyeing can stem from several factors throughout the dyeing process. The primary causes include improper preparation of the fabric, incorrect dye bath conditions, and issues with the dye dispersion itself.[1][2][3] Inadequate scouring and bleaching can leave impurities on the fabric that hinder uniform dye absorption.[1] Fluctuations in temperature and pH during dyeing can also significantly impact the final result.[4]

Q2: My PLA fabric has dark and light patches. How can I diagnose the cause?

To diagnose the cause of patchy dyeing, a systematic approach is recommended. Start by reviewing your entire experimental protocol, from fabric preparation to the final rinsing steps. Key areas to investigate include:

  • Pre-treatment: Was the fabric thoroughly scoured and rinsed to remove any sizing agents, oils, or other impurities?[5][6] Uneven pre-treatment is a frequent cause of uneven dyeing.[2]

  • Dye Bath Preparation: Was the this compound properly dispersed before adding it to the dye bath? Were the dispersing and leveling agents fully dissolved? Agglomerated dye particles can lead to spots and unevenness.[1][7]

  • Dyeing Parameters: Were the temperature, pH, and liquor ratio maintained consistently throughout the process?[4][8] Rapid heating can cause the dye to rush onto the fabric, leading to poor leveling.[4]

  • Fabric Handling: Was the fabric able to move freely in the dyeing apparatus to ensure uniform exposure to the dye liquor? Overloading the dyeing machine can restrict movement and cause uneven dyeing.[1]

Q3: I'm observing color variations between different batches of dyed PLA fabric. What could be the reason?

Batch-to-batch shade variation is often due to a lack of precise control over the dyeing parameters.[2] Even small deviations in the following can lead to noticeable differences:

  • Dye and Chemical Weighing: Inaccurate measurement of the dye, dispersing agents, leveling agents, or pH buffers will affect the final shade.

  • Liquor Ratio: Variations in the liquor ratio between batches will alter the dye concentration in the bath, impacting dye uptake.

  • Heating and Cooling Rates: The rate at which the dye bath is heated and cooled should be consistent for all batches.[4]

  • Dye Lot Variation: Different manufacturing lots of this compound may have slight variations in strength and shade.

Q4: Can the structure of the PLA itself contribute to uneven dyeing?

Yes, the physical and chemical properties of the PLA fabric can influence dye uptake. Variations in crystallinity across the fabric, which can be introduced during fiber manufacturing or fabric processing, may lead to differential dyeing.[9] Uneven heat setting of the fabric can also result in variations in the polymer structure, affecting its affinity for the dye.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dyeing PLA with this compound?

PLA fibers are typically dyed with disperse dyes at lower temperatures than polyester (PET) to prevent hydrolysis and degradation of the polymer.[9] A common dyeing temperature for PLA is around 110°C.[9][10] However, the optimal temperature can vary depending on the specific dye and desired shade. It is advisable to conduct preliminary experiments to determine the ideal temperature for your specific conditions.

Q2: What is the role of a dispersing agent in the dyeing of PLA?

Disperse dyes, including this compound, have very low solubility in water. A dispersing agent is crucial for creating a fine, stable dispersion of the dye particles in the dye bath.[11][12] This prevents the dye from aggregating and settling, which would otherwise lead to spots and uneven coloration on the fabric.[7]

Q3: Why is a leveling agent recommended for this process?

A leveling agent helps to ensure that the dye is absorbed by the PLA fabric uniformly.[13][14][15] It works by controlling the rate of dye uptake, promoting migration of the dye from areas of high concentration to areas of lower concentration on the fabric surface.[13] This is particularly important for achieving a level dyeing result, especially with dyes that may have a high strike rate.

Q4: How does pH affect the dyeing of PLA with disperse dyes?

The pH of the dye bath should be controlled to be mildly acidic, typically in the range of 4.5 to 5.5, when dyeing PLA with disperse dyes. This pH range helps to ensure the stability of the disperse dye and minimizes the hydrolysis of the PLA polymer during the high-temperature dyeing process. An incorrect pH can lead to poor color yield and uneven dyeing.[4]

Q5: What is a suitable method for assessing the evenness of the dyeing?

Visual assessment is the most straightforward method. For a more quantitative analysis, colorimetric measurements can be taken at various points across the fabric surface using a spectrophotometer. The color difference (ΔE*) between different areas can be calculated to objectively assess the color uniformity. For in-depth analysis of the dye distribution, techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) can be used to extract and quantify the dye from different sections of the fabric.[16][17][18]

Experimental Protocols

Standard Protocol for Dyeing PLA Fabric with this compound

This protocol provides a general procedure. Researchers should optimize the parameters based on their specific equipment and desired results.

  • Fabric Preparation (Scouring):

    • Wash the PLA fabric in a solution containing 1 g/L of a non-ionic detergent at 60°C for 20 minutes to remove any impurities.

    • Rinse the fabric thoroughly with warm water and then cold water.

    • Allow the fabric to air dry or use a low-temperature oven.

  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of this compound with a small amount of a dispersing agent (e.g., 1 g/L).

    • Gradually add warm water to the paste while stirring to create a uniform dispersion.

    • Fill the dyeing vessel with the required volume of water to achieve the desired liquor ratio (e.g., 20:1).

    • Add a leveling agent (e.g., 1 g/L) and acetic acid to adjust the pH to 4.5-5.5.

    • Add the prepared dye stock solution to the dye bath.

  • Dyeing Procedure:

    • Introduce the prepared PLA fabric into the dye bath at a temperature of around 50°C.

    • Raise the temperature of the dye bath to 110°C at a rate of 2°C per minute.

    • Hold the temperature at 110°C for 30-60 minutes, ensuring the fabric is in constant motion.

    • Cool the dye bath down to 70°C at a rate of 2°C per minute.

  • Post-Treatment (Reduction Clearing):

    • Rinse the dyed fabric in warm water.

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L non-ionic detergent at 70°C.

    • Treat the fabric in this bath for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot water and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Final rinse and dry at a low temperature.

Data Presentation

Table 1: Troubleshooting Guide for Uneven Dyeing of PLA with this compound

Observed Issue Potential Cause Recommended Solution
Patchy or Blotchy Color Improper fabric pre-treatment (scouring)Ensure thorough scouring with a suitable non-ionic detergent to remove all impurities.[1][2]
Uneven temperature distribution in the dye bathEnsure good circulation of the dye liquor and a controlled, gradual heating rate.[4]
Dye agglomerationEnsure the dye is properly pasted with a dispersing agent before adding to the bath.[1][7]
Specks or Spots on Fabric Undissolved dye particlesFilter the dye stock solution before adding it to the dye bath. Ensure the dispersing agent is effective.[1]
Hard waterUse deionized or softened water. A sequestering agent can be added to the dye bath.[2]
Streaky Appearance Incorrect fabric loading or movementDo not overload the dyeing machine. Ensure the fabric can move freely.[1]
Too rapid dye uptakeUse an effective leveling agent and control the rate of temperature rise.[4][5]
Inconsistent Shade (Batch-to-Batch) Inaccurate measurements of dyes/chemicalsUse calibrated weighing equipment and volumetric flasks for all components.
Variation in liquor ratioMaintain a consistent liquor ratio for all batches.
Different heating/cooling profilesProgram the dyeing machine for a consistent temperature profile for every run.[4]

Visualizations

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_solutions Corrective Actions start Uneven Dyeing Observed check_pretreatment Review Pre-treatment Protocol (Scouring, Rinsing) start->check_pretreatment Issue: Patchy, Blotchy check_dyebath Examine Dye Bath Preparation (Dispersion, Auxiliaries, pH) start->check_dyebath Issue: Spots, Specks check_parameters Verify Dyeing Parameters (Temp, Time, Liquor Ratio) start->check_parameters Issue: Streaks, Inconsistent Shade solution_pretreatment Re-scour Fabric with Non-ionic Detergent check_pretreatment->solution_pretreatment Finding: Inadequate Cleaning solution_dyebath Improve Dye Dispersion (Pasting, Dispersing Agent) check_dyebath->solution_dyebath Finding: Agglomeration solution_parameters Optimize Dyeing Cycle (Slower Heating, Leveling Agent) check_parameters->solution_parameters Finding: Rapid Uptake end_node Level Dyeing Achieved solution_pretreatment->end_node solution_dyebath->end_node solution_parameters->end_node

Caption: Troubleshooting workflow for uneven dyeing.

Disperse_Dyeing_Mechanism dye_dispersion Disperse Dye Particles (Stabilized by Dispersing Agent) single_dye Single Dye Molecules (In Solution) dye_dispersion->single_dye fiber_surface Fiber Surface single_dye->fiber_surface Adsorption fiber_interior Amorphous Region of Fiber Interior fiber_surface->fiber_interior

Caption: Mechanism of disperse dyeing on PLA fibers.

References

Technical Support Center: Stripping of Disperse Orange 62 from Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stripping Disperse Orange 62 from polyester fabrics.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for stripping this compound from polyester?

A1: The two main chemical methods for stripping disperse dyes like this compound from polyester are reductive stripping and oxidative stripping.[1] Reductive stripping uses agents that chemically reduce the dye's chromophore, leading to decolorization.[1] Oxidative stripping employs oxidizing agents to destroy the dye molecules.[1]

Q2: Which chemical agents are commonly used for reductive stripping of disperse dyes?

A2: Common reductive stripping agents include sodium hydrosulfite (also known as sodium dithionite), sodium formaldehyde sulfoxylate, and thiourea dioxide.[2] These are typically used in an alkaline medium, often with sodium hydroxide (caustic soda).[3]

Q3: What are the typical conditions for a reductive stripping process?

A3: A standard reductive clearing process is often carried out at a temperature of 70-80°C for 15-30 minutes.[3] The bath is typically alkaline, using sodium hydroxide.[3]

Q4: When is oxidative stripping preferred?

A4: Oxidative stripping can be a more aggressive method for complete dye removal, especially when the fabric is intended for re-dyeing.[4] It is particularly effective for dyes with an anthraquinone structure.[1] Common oxidative agents include sodium chlorite and sodium hypochlorite.[1][5]

Q5: Can stripping damage the polyester fabric?

A5: Yes, harsh stripping conditions, such as high alkalinity and elevated temperatures, can potentially damage the polyester fibers, leading to a reduction in strength and durability.[6] It is crucial to carefully control the process parameters.

Q6: What is reduction clearing and why is it necessary after dyeing?

A6: Reduction clearing is a post-dyeing treatment to remove unfixed disperse dye particles from the surface of the polyester fibers.[6][7] This step is crucial for improving the fabric's colorfastness, including wash fastness and rubbing fastness.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete Color Stripping Insufficient concentration of stripping agent.Increase the concentration of the reductive or oxidative agent incrementally.
Temperature is too low.Raise the treatment temperature, for some methods, treatment at 130°C is more effective.[1][5][8][9]
Treatment time is too short.Extend the duration of the stripping process.
Incorrect pH of the stripping bath.Ensure the pH is within the optimal range for the chosen stripping agent (e.g., alkaline for sodium hydrosulfite, acidic for sodium chlorite).[1][5][8]
Uneven Stripping Poor circulation of the stripping solution.Ensure adequate agitation or circulation of the stripping bath to promote uniform chemical contact with the fabric.
Fabric is not properly wetted out.Use a suitable wetting agent to ensure the fabric is thoroughly saturated before adding the stripping chemicals.
Fabric Damage (Loss of Strength) Stripping conditions are too harsh.Reduce the temperature, concentration of chemicals, or treatment time. Consider a milder stripping agent.
Excessive alkalinity.Carefully control the amount of alkali (e.g., sodium hydroxide) used in the stripping bath.[6]
Color Reappears After Stripping The stripping of the dye's chromophore is reversible.This can occur with some reductive stripping agents on certain dye structures.[1] Consider using an oxidative stripping method for irreversible dye destruction.
Inadequate rinsing after stripping.Thoroughly rinse the fabric after stripping to remove all residual chemicals and decomposed dye products.

Quantitative Data Summary

Table 1: Reductive Stripping Parameters

Parameter Sodium Hydrosulfite Sodium Formaldehyde Sulfoxylate
Concentration 2-5 g/L[9]3-5%[9]
Alkali (NaOH) 2-5 g/L[9]Not typically used
pH 10-13[10]4-5[1][5][8][9]
Temperature 70-85°C[3][9]100-130°C[1][5][8][9]
Time 15-30 minutes[3]40-60 minutes[9]

Table 2: Oxidative Stripping Parameters

Parameter Sodium Chlorite
Concentration 1-2 g/L[9]
Acid (Formic Acid) Used to adjust pH
pH 3.5[1][5][8]
Temperature 100°C[1][5][8]
Time Not specified

Experimental Protocols

Protocol 1: Reductive Stripping using Sodium Hydrosulfite
  • Preparation: Prepare a stripping bath with a liquor ratio of 30:1 (30 parts water to 1 part fabric).

  • Chemical Addition: Add 2-5 g/L of sodium hydroxide to the bath and heat to 70-80°C.

  • Wetting: Introduce the polyester fabric dyed with this compound into the bath and allow it to wet out for 5-10 minutes.

  • Stripping: Add 2-5 g/L of sodium hydrosulfite to the bath.

  • Treatment: Maintain the temperature at 70-80°C and treat the fabric for 15-30 minutes with continuous agitation.

  • Rinsing: Drain the stripping bath and rinse the fabric thoroughly with hot water (around 80°C), followed by a cold rinse.[3]

  • Neutralization: Neutralize the fabric in a bath containing 1 g/L of acetic acid at room temperature for 10 minutes.

  • Final Rinse: Perform a final cold rinse and dry the fabric.

Protocol 2: Oxidative Stripping using Sodium Chlorite
  • Preparation: Prepare a stripping bath with a liquor ratio of 30:1.

  • pH Adjustment: Add formic acid to the bath to adjust the pH to 3.5.

  • Heating: Heat the bath to 100°C.

  • Wetting: Introduce the polyester fabric into the bath and allow it to wet out for 5-10 minutes.

  • Stripping: Add 1-2 g/L of sodium chlorite to the bath.

  • Treatment: Maintain the temperature at 100°C and treat the fabric for 30-60 minutes with continuous agitation.

  • Rinsing: Drain the stripping bath and rinse the fabric thoroughly with hot water, followed by a cold rinse.

  • Antichlor Treatment: Treat the fabric in a bath containing 1-2 g/L of sodium bisulfite at 40-50°C for 10 minutes to remove any residual chlorine.

  • Final Rinse: Perform a final cold rinse and dry the fabric.

Visualizations

Reductive_Stripping_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_post Post-Treatment Prep Prepare Stripping Bath (Water, Alkali) Heat Heat to 70-80°C Prep->Heat Wet Introduce and Wet Fabric Heat->Wet Add_Reducer Add Sodium Hydrosulfite Wet->Add_Reducer Strip Treat for 15-30 min Add_Reducer->Strip Rinse Hot and Cold Rinse Strip->Rinse Neutralize Neutralize with Acetic Acid Rinse->Neutralize Final_Rinse Final Rinse and Dry Neutralize->Final_Rinse

Caption: Workflow for Reductive Stripping of Disperse Dyes.

Stripping_Mechanisms cluster_reductive Reductive Stripping cluster_oxidative Oxidative Stripping DisperseDye_R This compound (Azo Chromophore) ReducedProduct Colorless Amino Compounds (Water Soluble) DisperseDye_R->ReducedProduct + Reducer Reducer Reducing Agent (e.g., Na₂S₂O₄) DisperseDye_O This compound (Azo Chromophore) OxidizedProduct Destroyed Chromophore (Decolorized) DisperseDye_O->OxidizedProduct + Oxidizer Oxidizer Oxidizing Agent (e.g., NaClO₂)

Caption: Chemical Mechanisms of Dye Stripping from Polyester.

References

Technical Support Center: Minimizing the Environmental Impact of Disperse Orange 62 Effluent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at minimizing the environmental impact of "Disperse Orange 62" effluent.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound effluent?

A1: this compound is an azo dye characterized by its low water solubility and persistence in the environment. The primary concerns are:

  • Water Pollution: Its discharge into water bodies, even at very low concentrations, imparts a visible color, which is aesthetically displeasing and reduces light penetration, thereby affecting aquatic photosynthesis.[1]

  • Toxicity: Azo dyes and their degradation byproducts can be toxic, mutagenic, and carcinogenic to aquatic organisms and humans.[2][3][4]

  • High Chemical and Biochemical Oxygen Demand (COD & BOD): The presence of these dyes and other chemicals from the dyeing process in effluent increases the COD and BOD, depleting dissolved oxygen in water and harming aquatic life.[1][2]

Q2: What are the most common methods for treating this compound effluent?

A2: The most common and effective methods for removing this compound from wastewater include:

  • Adsorption: This is a widely used physical method where the dye molecules bind to the surface of an adsorbent material.[4] Common adsorbents include activated carbon, zeolites, and various low-cost agricultural wastes.

  • Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can break down the complex dye molecules into simpler, less harmful compounds.[5][6] Examples include ozonation, Fenton's reagent, and photocatalysis.

  • Biological Treatment: This method utilizes microorganisms like bacteria and fungi to biodegrade the dye molecules.[7][8] This can be a cost-effective and environmentally friendly approach.

  • Electrochemical Treatment: This method uses electrical energy to decolorize the dye through processes like anodic oxidation or cathodic reduction.[9][10]

Q3: How can I accurately measure the concentration of this compound in my effluent samples?

A3: Accurate quantification is crucial for monitoring treatment efficiency. The recommended analytical method is High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector or a Mass Spectrometer (MS).[11] For environmental water samples with low concentrations, a pre-concentration step using Solid-Phase Extraction (SPE) is often necessary.[11][12]

Troubleshooting Guides

Adsorption-Based Treatment
Problem Possible Cause(s) Troubleshooting Steps
Low dye removal efficiency 1. Incorrect pH: The surface charge of the adsorbent and the dye molecule are pH-dependent. 2. Insufficient adsorbent dosage: Not enough active sites are available for adsorption. 3. Inadequate contact time: The system has not reached equilibrium. 4. Adsorbent saturation: The adsorbent has reached its maximum capacity.1. Optimize pH: Conduct batch experiments to determine the optimal pH for maximum adsorption. For many systems, a slightly acidic pH is favorable. 2. Increase adsorbent dosage: Incrementally increase the amount of adsorbent and monitor the removal efficiency. 3. Increase contact time: Perform kinetic studies to determine the equilibrium time.[13] 4. Regenerate or replace the adsorbent: If possible, regenerate the adsorbent according to established protocols. Otherwise, replace it with a fresh batch.
Inconsistent results between batches 1. Variability in adsorbent material: Natural adsorbents can have inconsistent properties. 2. Changes in effluent composition: The initial dye concentration or presence of other interfering substances may vary.1. Characterize the adsorbent: Ensure consistent properties of the adsorbent material through characterization techniques (e.g., BET surface area, FTIR). 2. Analyze influent: Characterize the incoming effluent for each batch to account for variations.
Clogging of the adsorption column (for continuous flow systems) 1. High concentration of suspended solids in the effluent. 2. Small adsorbent particle size leading to high-pressure drop. 1. Pre-treatment: Implement a pre-treatment step like filtration or sedimentation to remove suspended solids. 2. Optimize particle size: Use a larger adsorbent particle size or a mixed-grade bed to improve flow characteristics.
Advanced Oxidation Process (AOP) - Photocatalysis
Problem Possible Cause(s) Troubleshooting Steps
Low degradation rate 1. Suboptimal pH: The efficiency of many AOPs is highly pH-dependent. For Fenton and photo-Fenton processes, an acidic pH (around 3) is often optimal.[6] 2. Incorrect catalyst dosage: Too little catalyst results in insufficient active sites, while too much can lead to light scattering and reduced efficiency. 3. Presence of radical scavengers: Certain ions (e.g., carbonates, chlorides) in the effluent can consume the hydroxyl radicals. 4. Low UV light intensity or incorrect wavelength. 1. Adjust pH: Determine and maintain the optimal pH for the specific AOP being used. 2. Optimize catalyst concentration: Conduct experiments with varying catalyst dosages to find the optimal concentration. 3. Effluent characterization: Analyze the effluent for the presence of radical scavengers and consider a pre-treatment step if necessary. 4. Check UV lamp: Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength for the photocatalyst.
Incomplete mineralization (color is removed, but COD remains high) 1. Formation of stable intermediates: The dye molecule is broken down into smaller, colorless organic compounds that are resistant to further oxidation.1. Increase reaction time or oxidant dose: Allow more time for the complete oxidation of intermediates or increase the concentration of the oxidizing agent (e.g., H₂O₂). 2. Combine with biological treatment: Use AOP as a pre-treatment to break down the complex dye structure, followed by a biological step to mineralize the simpler intermediates.
Catalyst deactivation 1. Fouling of the catalyst surface by byproducts. 2. Leaching of the active component. 1. Catalyst regeneration: Implement a regeneration procedure for the catalyst (e.g., washing, thermal treatment). 2. Use a more stable catalyst: Consider using a catalyst with a more robust structure or one that is immobilized on a support.
Biological Treatment
Problem Possible Cause(s) Troubleshooting Steps
Low decolorization rate 1. Toxicity of the dye to microorganisms: High concentrations of the dye or the presence of other toxic chemicals can inhibit microbial activity.[14] 2. Unfavorable environmental conditions: Incorrect pH, temperature, or dissolved oxygen levels can stress the microbial culture.[8] 3. Lack of suitable co-substrates: Microorganisms may require an additional carbon source for efficient dye degradation.1. Acclimatize the microbial culture: Gradually expose the microorganisms to increasing concentrations of the dye to allow for adaptation. 2. Optimize conditions: Maintain optimal pH, temperature, and aeration for the specific microbial consortium being used. 3. Supplement with a carbon source: Add a readily biodegradable carbon source (e.g., glucose) to enhance microbial activity.
Formation of toxic aromatic amines 1. Incomplete anaerobic degradation: Under anaerobic conditions, the azo bond is cleaved, which can lead to the formation of potentially carcinogenic aromatic amines.[7]1. Implement a subsequent aerobic step: Follow the anaerobic stage with an aerobic treatment to degrade the aromatic amines. 2. Use of mixed microbial cultures: Employ a consortium of bacteria that can work synergistically to completely mineralize the dye and its intermediates.[7]
Sludge bulking 1. Overgrowth of filamentous bacteria. 2. Nutrient imbalance. 1. Adjust operating parameters: Modify the sludge retention time (SRT) and food-to-microorganism (F/M) ratio. 2. Ensure nutrient balance: Maintain an appropriate C:N:P ratio in the influent.

Quantitative Data Summary

Table 1: Adsorption of Disperse Dyes onto Zeolite Synthesized from Cenospheres [15]

ParameterDisperse Orange 25
Optimal Contact Time (min) 119
Optimal Dye Concentration (mg/L) 38.00
Optimal Agitation Speed (rpm) 158
Optimal pH 6.10
Optimal Adsorbent Dosage (g/L) 0.67
Maximum Removal (%) 96

Table 2: Photocatalytic Degradation of Azo Dyes using Photo-Fenton Process [6]

ParameterOptimal Value
pH 3
Fe²⁺ Concentration (mg/L) 80
Operating Time (min) 5-10
UV Power (W) 60
H₂O₂ Concentration (mg/L) 200
COD Removal (%) ~52
Color Removal (%) ~90

Experimental Protocols

Protocol 1: Batch Adsorption Study

This protocol is adapted from studies on the adsorption of disperse dyes.[13][15][16]

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent (e.g., acetone) and then dilute with deionized water to the desired experimental concentrations (e.g., 20, 40, 60, 80, 100 mg/L).

  • Adsorption Experiment:

    • In a series of flasks, add a fixed amount of adsorbent (e.g., 1 g/L) to a known volume of dye solution (e.g., 100 mL) of a specific concentration.

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

    • Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).

    • Withdraw samples at different time intervals (e.g., 10, 20, 30, 60, 120, 180 min).

  • Analysis:

    • Centrifuge or filter the withdrawn samples to separate the adsorbent.

    • Measure the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax) or by HPLC.

  • Data Calculation: Calculate the percentage of dye removal and the amount of dye adsorbed per unit mass of adsorbent (qe).

Protocol 2: Photocatalytic Degradation Experiment

This protocol is based on general procedures for photocatalytic dye degradation.[17][18][19]

  • Experimental Setup: Use a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system to maintain a constant temperature. The reactor should be made of a material transparent to UV light (e.g., quartz).

  • Reaction Mixture:

    • Prepare a suspension of the photocatalyst (e.g., TiO₂) in a known volume of this compound solution of a specific concentration.

    • Adjust the pH to the desired value.

    • If using a photo-Fenton system, add the required amounts of a ferrous salt (e.g., FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂).

  • Procedure:

    • Stir the suspension in the dark for a period (e.g., 30 min) to establish adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Withdraw samples at regular time intervals.

  • Analysis:

    • Filter the samples to remove the catalyst particles.

    • Analyze the concentration of the remaining dye using a suitable analytical method (e.g., HPLC).

    • Optionally, measure the Total Organic Carbon (TOC) to assess the degree of mineralization.

Visualizations

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Solution mix Mix Dye Solution and Adsorbent prep_dye->mix prep_adsorbent Prepare Adsorbent prep_adsorbent->mix adjust_ph Adjust pH mix->adjust_ph agitate Agitate at Constant Temp. adjust_ph->agitate sample Withdraw Samples at Intervals agitate->sample separate Separate Adsorbent (Filter/Centrifuge) sample->separate measure Measure Remaining Dye Concentration (HPLC/UV-Vis) separate->measure calculate Calculate Removal Efficiency measure->calculate

Caption: Experimental workflow for a batch adsorption study.

Degradation_Pathway DO62 This compound (Azo Dye) Intermediates Aromatic Intermediates (e.g., substituted anilines and phenols) DO62->Intermediates Azo bond cleavage (Reduction or Oxidation) RingOpening Ring-Opening Products (Aliphatic acids) Intermediates->RingOpening Aromatic ring cleavage (Oxidation by •OH radicals) Mineralization Mineralization Products (CO₂, H₂O, Inorganic ions) RingOpening->Mineralization Further Oxidation

Caption: Proposed degradation pathway for this compound.

Troubleshooting_Logic start Low Dye Removal? check_method Which Treatment Method? start->check_method adsorption Adsorption check_method->adsorption Adsorption aop AOP check_method->aop AOP biological Biological check_method->biological Biological check_ph_ads Is pH Optimal? adsorption->check_ph_ads check_ph_aop Is pH Optimal? aop->check_ph_aop check_toxicity_bio Is Effluent Toxic? biological->check_toxicity_bio check_dose_ads Is Dosage Sufficient? check_ph_ads->check_dose_ads Yes adjust_ph Adjust pH check_ph_ads->adjust_ph No increase_dose Increase Adsorbent Dose check_dose_ads->increase_dose No check_catalyst_aop Is Catalyst Dose Optimal? check_ph_aop->check_catalyst_aop Yes check_ph_aop->adjust_ph No increase_catalyst Optimize Catalyst Dose check_catalyst_aop->increase_catalyst No check_conditions_bio Are Conditions (pH, Temp) Optimal? check_toxicity_bio->check_conditions_bio No acclimatize Acclimatize Culture check_toxicity_bio->acclimatize Yes adjust_conditions Adjust Conditions check_conditions_bio->adjust_conditions No

Caption: Logical troubleshooting flow for low dye removal.

References

"Disperse Orange 62" dye bath exhaustion optimization techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers and scientists in optimizing the dye bath exhaustion of C.I. Disperse Orange 62.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during dyeing experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: What are the primary causes of low dye bath exhaustion?

Low exhaustion of the dye bath results in pale shades on the fabric and wasted dye. The main contributing factors include:

  • Incorrect Temperature: The dyeing temperature is critical for the diffusion of disperse dyes into polyester fibers. Temperatures below the optimal range will significantly slow down dye uptake.[1][2]

  • Improper pH: Disperse dyes are most stable and have the best exhaustion in a weakly acidic medium. The ideal pH range for dyeing polyester with disperse dyes is 4.5-5.5.[1][2][3][4]

  • Inadequate Dyeing Time: Sufficient time at the optimal temperature is necessary for the dye to penetrate and fix within the fiber.

  • Incorrect Liquor Ratio: A very high liquor ratio (the ratio of the volume of dye liquor to the weight of the fabric) can lead to lower exhaustion as the dye concentration in the bath is reduced.

  • Inefficient Dispersing Agent: The dispersing agent may be of poor quality, used in an incorrect amount, or its effectiveness may be compromised by water hardness, leading to dye aggregation.

Q2: Why is my dyed fabric showing uneven color or patchiness?

Uneven dyeing is a common issue that can arise from several factors throughout the dyeing process:

  • Poor Dye Dispersion: If the dye is not properly dispersed, aggregates can form, leading to spots or uneven coloration. This can be caused by low-quality dispersing agents, high water hardness, or improper dye solution preparation.

  • Rapid Temperature Rise: Increasing the dyebath temperature too quickly, especially in the critical range of 90-125°C, can cause the dye to rush onto the fabric surface, leading to poor leveling.[5]

  • Incorrect pH Control: Fluctuations in pH during the dyeing process can affect the stability of the dye dispersion and the rate of dyeing, causing unevenness.[1][4]

  • Poor Liquor Circulation: Inadequate movement of the dye liquor or the fabric can result in an uneven distribution of dye.

Q3: I'm observing dye spots on my fabric. What is the cause and how can I prevent it?

Dye spots are typically caused by the aggregation or precipitation of dye particles. Key causes include:

  • Dye Hydrolysis: Some disperse dyes can be sensitive to hydrolysis, especially if the pH is not maintained in the optimal acidic range.[4]

  • Poor Quality Dye or Dispersing Agent: Impurities in the dye or an ineffective dispersing agent can lead to the formation of larger dye particles that deposit on the fabric surface.

  • Water Hardness: The presence of calcium and magnesium ions in the water can interfere with the performance of anionic dispersing agents, causing the dye to precipitate.

Q4: How does pH affect the this compound dyeing process?

The pH of the dye bath is a critical parameter. For dyeing polyester with disperse dyes like this compound, a weakly acidic pH of 4.5-5.5 is recommended.[1][2][3][4]

  • In this range: The dye exhibits maximum stability, and the polyester fiber has the optimal surface charge for dye uptake, leading to the best exhaustion results. Acetic acid is commonly used to maintain this pH.[1]

  • If the pH is too high (alkaline): Some disperse dyes can undergo hydrolysis, which may alter their color and reduce their affinity for the fiber.[4]

  • If the pH is too low: It can also negatively impact the stability of some dyes and may not be optimal for exhaustion.

Q5: What is the role of a dispersing agent in the dyeing process?

Dispersing agents are essential for dyeing with disperse dyes, which have very low solubility in water. Their primary functions are:

  • To break down dye particles to a very fine size.

  • To maintain a stable dispersion of the dye in the water throughout the dyeing process.

  • To prevent the re-aggregation of dye particles, especially at high temperatures. A good dispersing agent ensures a uniform and stable dye bath, which is crucial for achieving even and reproducible dyeing results.

Quantitative Data on Dye Bath Exhaustion

The following tables provide representative data on how different parameters can influence the exhaustion of a typical medium-energy disperse dye like this compound on polyester fabric.

Table 1: Effect of Temperature on Dye Bath Exhaustion

Dyeing Temperature (°C)Representative Exhaustion (%)Observations
10065-75Dye uptake begins to accelerate significantly.
11075-85Good exhaustion, suitable for some applications.
12085-95Often the optimal range for balancing exhaustion and energy costs.
130> 95High exhaustion, typically used for achieving deep shades.[2]
140> 95Very high exhaustion, but risk of dye sublimation and fiber damage increases.

Conditions: pH 5.0, Dyeing Time 60 min, Liquor Ratio 10:1, Dispersing Agent 1 g/L.

Table 2: Effect of pH on Dye Bath Exhaustion

Dye Bath pHRepresentative Exhaustion (%)Observations
3.580-88Sub-optimal; may affect dye stability.
4.5> 95Optimal pH for high exhaustion.[1][3]
5.590-95Good exhaustion, within the recommended range.[1][3]
6.582-90Exhaustion begins to decrease as pH becomes less acidic.
7.570-80Neutral pH is not ideal for disperse dyeing on polyester.

Conditions: Temperature 130°C, Dyeing Time 60 min, Liquor Ratio 10:1, Dispersing Agent 1 g/L.

Experimental Protocols

Protocol for Determination of Dye Bath Exhaustion Percentage by UV-Vis Spectrophotometry

This protocol outlines the steps to measure the concentration of this compound in the dyebath before and after dyeing to calculate the exhaustion percentage.

1. Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in a suitable solvent (e.g., acetone/water mixture 7:3). b. From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L). c. Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. d. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

2. Dyeing Procedure: a. Prepare the dyebath with the required amount of this compound, dispersing agent, and pH-adjusting acid (e.g., acetic acid to bring the pH to 4.5-5.5). b. Before introducing the fabric, take an initial sample of the dyebath (C_initial). c. Introduce the polyester fabric and carry out the dyeing process according to the desired temperature and time profile (e.g., raise temperature to 130°C, hold for 60 minutes). d. After the dyeing cycle is complete and the bath has cooled, take a final sample of the dyebath (C_final).

3. Measurement and Calculation: a. Dilute the initial and final dyebath samples to a concentration that falls within the range of your calibration curve. b. Measure the absorbance of the diluted C_initial and C_final samples at λmax. c. Use the calibration curve to determine the concentration of the initial and final dyebath samples. d. Calculate the exhaustion percentage using the following formula:

Exhaustion (%) = ((C_initial - C_final) / C_initial) * 100

Visualizations

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Weigh Dye, Fabric, & Auxiliaries B Prepare Dyebath (Water, Dispersing Agent) A->B C Adjust pH to 4.5-5.5 B->C D Dissolve Dye C->D F Add Dissolved Dye D->F E Add Fabric to Bath at 60°C E->F G Ramp Temperature to 130°C F->G Start Cycle H Hold at 130°C for 45-60 min G->H I Cool Down to 70°C H->I J Drain Dyebath I->J K Rinse Fabric J->K L Reduction Clearing K->L M Final Rinse & Dry L->M

Caption: Standard exhaust dyeing workflow for polyester with this compound.

Troubleshooting_Low_Exhaustion start Problem: Low Dye Exhaustion q1 Is the dyeing temperature correct (e.g., 130°C)? start->q1 a1_no Action: Increase temperature and/or holding time. q1->a1_no No q2 Is the dyebath pH within 4.5-5.5? q1->q2 Yes end_node Re-run experiment and measure exhaustion. a1_no->end_node a2_no Action: Adjust pH using acetic acid. q2->a2_no No q3 Is the dispersing agent and water quality adequate? q2->q3 Yes a2_no->end_node a3_no Action: Use a high-quality dispersing agent and/or sequestering agent for hard water. q3->a3_no No q4 Is the liquor ratio optimized? q3->q4 Yes a3_no->end_node a4_no Action: Reduce liquor ratio if excessively high. q4->a4_no No q4->end_node Yes (Consult further) a4_no->end_node

Caption: Troubleshooting decision tree for low dye bath exhaustion.

References

Validation & Comparative

A Comparative Performance Analysis of Disperse Orange 62 and Disperse Orange 30 on Polyethylene Terephthalate (PET)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of two commonly used disperse dyes, C.I. Disperse Orange 62 and C.I. Disperse Orange 30, when applied to polyethylene terephthalate (PET) fibers. The information is intended for researchers and scientists in the fields of materials science and textile chemistry. The comparison covers key performance indicators such as light, wash, and sublimation fastness, supported by experimental data and standardized testing protocols.

Chemical and Physical Properties

This compound and Disperse Orange 30 are both monoazo disperse dyes, but they differ in their molecular structure and weight, which influences their dyeing characteristics and fastness properties.

PropertyThis compoundDisperse Orange 30
C.I. Name This compoundDisperse Orange 30
C.I. Number 11239[1]11119[2]
CAS Number 58051-95-9[1]12223-23-3 / 5261-314[2]
Molecular Formula C₂₅H₂₁Cl₂N₅O₄[1]C₁₉H₁₇Cl₂N₅O₄[2]
Molecular Weight 526.37 g/mol [1]450.27 g/mol [2]
Chemical Class Single Azo[1]Single Azo[2]
Shade Dark Orange[1]Orange / Yellow-Brown[2]

Performance on PET: A Comparative Analysis

The fastness properties of a dye are critical indicators of its performance and durability on a substrate. The following table summarizes the comparative fastness ratings of this compound and Disperse Orange 30 on PET fabric, based on standardized ISO and AATCC test methods.

Performance IndicatorTest MethodThis compoundDisperse Orange 30
Light Fastness ISO 105-B02 (Xenon Arc)6-7[3]5 - 6[4][5]
Washing Fastness ISO 105-C03 / C064-5[3]4-5[4][5]
Sublimation Fastness ISO 105-P01 (180°C, 30s)5[3]4-5[4][5]
Rubbing Fastness (Dry) ISO 105-X124[3]Not specified
Rubbing Fastness (Wet) ISO 105-X124[3]Not specified

Analysis of Performance Data:

  • Light Fastness: this compound exhibits superior light fastness (rating of 6-7) compared to Disperse Orange 30 (rating of 5-6).[3][4][5] This makes it a more suitable choice for applications requiring high resistance to fading upon exposure to light.

  • Washing Fastness: Both dyes demonstrate excellent washing fastness, with ratings of 4-5.[3][4][5] This indicates that both dyes have good stability and are resistant to removal during laundering.

  • Sublimation Fastness: this compound shows a slightly higher sublimation fastness (rating of 5) than Disperse Orange 30 (rating of 4-5).[3][4][5] Sublimation fastness is crucial for preventing color transfer during high-temperature processes like ironing, pressing, or storage. Dyes with good sublimation fastness are essential for maintaining the integrity of the dyed fabric and preventing staining of adjacent materials.[6][7][8]

Experimental Protocols

The following is a generalized high-temperature exhaust dyeing protocol for applying disperse dyes to PET fabric. This method is standard for achieving good dye penetration and fastness on the highly crystalline and hydrophobic PET fiber.[9]

A. Pre-treatment (Scouring)

  • Objective: To remove oils, sizes, and other impurities from the fabric that could impede uniform dye uptake.[9]

  • Procedure: The PET fabric is washed in a bath containing a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 20-30 minutes. The fabric is then rinsed thoroughly with hot and cold water.

B. Dyeing Process

  • Dye Bath Preparation:

    • A paste is prepared by mixing the required amount of disperse dye powder with a dispersing agent (1:1 ratio) and a small amount of cold water until a smooth, lump-free paste is formed.[9][10]

    • The paste is then diluted with warm water (40-50°C).

    • The dye bath is set to a liquor ratio (the ratio of the weight of the dyeing solution to the weight of the fabric) of 10:1 to 20:1.

    • The pH of the bath is adjusted to 4.0-5.5 using acetic acid.[10] A sequestering agent may be added to prevent interference from metal ions.[10]

  • Dyeing Cycle:

    • The scoured PET fabric is introduced into the dye bath at approximately 60°C.[9]

    • The temperature is raised to 130°C at a rate of 1-2°C per minute.

    • Dyeing is carried out at 130°C for 30-60 minutes to allow for dye diffusion and fixation within the PET fibers.[10][11]

    • The dye bath is then cooled to 70-80°C at a rate of approximately 2°C per minute.[9] The dyed fabric is rinsed.

C. Post-treatment (Reduction Clearing)

  • Objective: To remove unfixed dye particles from the fiber surface, which is critical for improving wash and crocking fastness.[12]

  • Procedure: The dyed fabric is treated in a fresh bath at 70-80°C for 15-20 minutes.[9] The bath contains:

    • Sodium Hydroxide: 2 g/L

    • Sodium Hydrosulfite (Hydrose): 2-3 g/L[9]

  • Final Steps: The fabric is thoroughly rinsed with hot water, followed by a cold water rinse. It is then neutralized with a weak solution of acetic acid, given a final rinse, and dried.[10][13]

Visualized Workflows and Relationships

G cluster_prep Preparation cluster_dyeing High-Temperature Dyeing Cycle cluster_post Post-Treatment scouring Scouring of PET Fabric load Load Fabric at 60°C scouring->load dye_prep Dye Dispersion Preparation bath_prep Dye Bath Setup (pH 4.0-5.5) dye_prep->bath_prep bath_prep->load ramp_up Ramp Temperature to 130°C load->ramp_up dye Dye at 130°C for 30-60 min ramp_up->dye cool Cool Down to 70-80°C dye->cool rc Reduction Clearing (NaOH + Na₂S₂O₄) cool->rc rinse Hot & Cold Rinse rc->rinse neutralize Neutralization & Final Rinse rinse->neutralize dry Drying neutralize->dry

G cluster_outputs Performance Outcomes light_fast Light Fastness wash_fast Wash Fastness sub_fast Sublimation Fastness mol_structure mol_structure mol_structure->light_fast mol_structure->sub_fast solubility solubility solubility->wash_fast temp temp temp->sub_fast time time time->wash_fast ph ph ph->light_fast post_treat post_treat post_treat->wash_fast

References

Comparative analysis of "Disperse Orange 62" dyeing on PET vs. PLA fibers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dyeing Polyethylene Terephthalate (PET) vs. Polylactic Acid (PLA) Fibers with Disperse Orange 62

This guide provides an objective comparison of the dyeing performance of this compound on Polyethylene Terephthalate (PET) and Polylactic Acid (PLA) fibers. The analysis is supported by a synthesis of experimental data and methodologies from scientific literature to assist researchers and scientists in understanding the key differences and considerations when working with these polymers.

Introduction

Polyethylene Terephthalate (PET) is a widely used synthetic polyester known for its excellent mechanical properties and durability.[1] It is typically dyed with disperse dyes at high temperatures.[2][3] Polylactic Acid (PLA), a biodegradable aliphatic polyester derived from renewable resources, has emerged as a promising sustainable alternative to PET in the textile industry.[1][4] Like PET, PLA is dyed with disperse dyes; however, its different thermal and chemical properties necessitate modified dyeing conditions.[2][5][6]

This compound is a commercial disperse dye used for coloring polyester fibers. Understanding its behavior on both PET and PLA is crucial for process optimization, color consistency, and quality control. This guide compares dye exhaustion, color yield, and fastness properties on both fibers.

Experimental Protocols

The following protocols are synthesized from standard textile dyeing and testing procedures described in the literature for disperse dyes on PET and PLA fibers.

Materials
  • Fibers: Scoured and bleached plain-weave 100% PET fabric and 100% PLA fabric.

  • Dyestuff: Commercial grade C.I. This compound.

  • Auxiliaries:

    • Anionic dispersing agent.

    • Acetic acid (to regulate pH).

    • Sodium hydrosulfite and sodium hydroxide (for reduction clearing).

Dyeing Procedure

The dyeing process is typically carried out in a high-temperature, high-pressure dyeing apparatus.

  • Dye Bath Preparation: A dye bath is prepared with this compound (e.g., 2% on weight of fiber, o.w.f.), an anionic dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH. The liquor-to-goods ratio is fixed, for example, at 30:1.[7]

  • Dyeing Cycle:

    • The fabric sample is introduced into the dye bath at room temperature.

    • The temperature is raised at a rate of 2°C/min to the final dyeing temperature.[7]

      • For PET: The temperature is raised to 130°C.[2][4]

      • For PLA: The temperature is raised to 110°C to avoid thermal degradation and hydrolysis of the fiber.[2][4][6]

    • The dyeing is continued at the final temperature for a specified duration, typically 30-60 minutes.[2]

  • Cooling: The dye bath is cooled to approximately 60-70°C before the fabric is removed to prevent creasing, especially for PLA.[8][9]

  • Reduction Clearing: After dyeing, the fabrics are rinsed and subjected to a reduction clearing process (e.g., with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 60-80°C for 15-20 minutes) to remove unfixed dye from the fiber surface. This step is critical for achieving good wash fastness.[10]

  • Final Rinse and Drying: The fabrics are rinsed thoroughly and air-dried.

Measurement of Color Yield (K/S)

The color strength (K/S value) on the dyed fabrics is determined using a reflectance spectrophotometer. The Kubelka-Munk equation is used to calculate the K/S value, which is proportional to the concentration of dye on the fiber.

Fastness Testing
  • Wash Fastness: Evaluated according to ISO 105-C06 standard.

  • Light Fastness: Assessed using a Xenon arc lamp according to the ISO 105-B02 standard.

  • Rubbing Fastness (Crocking): Tested for both dry and wet conditions based on the ISO 105-X12 standard.

Comparative Data Presentation

The following tables summarize the typical dyeing conditions and performance results when applying a disperse dye like this compound to PET and PLA fibers.

Table 1: Comparative Dyeing Conditions

Parameter PET Fiber PLA Fiber Rationale for Difference
Dyeing Temperature 130°C 110°C PLA has a lower glass transition temperature (~60°C) and is prone to hydrolytic degradation above 110°C.[2][4][6]
Dyeing Time 45 - 60 min 30 - 45 min Shorter time for PLA minimizes potential fiber damage.[2][5]

| pH of Dyebath | 4.5 - 5.5 | 4.5 - 5.0 | An acidic pH is optimal for both fibers to ensure dye stability and uptake.[2][8] |

Table 2: Comparative Dyeing Performance

Performance Metric PET Fiber PLA Fiber Key Observations
Dye Exhaustion (%) Higher (e.g., >90%) Lower (e.g., 70-85%) The higher dyeing temperature for PET swells the fiber more effectively, allowing greater dye diffusion and absorption.[4][5][11]
Color Yield (K/S) Good Often Higher Despite lower exhaustion, PLA can show higher K/S values due to its lower refractive index and lower reflectance.[2][4][11]

| Shade Brightness (L) | Standard | Higher | PLA dyeings frequently exhibit greater brightness (higher L values) and higher chroma (C* values).[4][5] |

Table 3: Comparative Fastness Properties (Scale 1-5, 5 being excellent)

Fastness Test PET Fiber PLA Fiber Key Observations
Wash Fastness 4 - 5 4 - 5 Both fibers can achieve excellent wash fastness after proper reduction clearing.[4][5]
Light Fastness 4 - 5 4 - 5 Lightfastness is generally comparable and depends heavily on the specific dye structure.[4][12]
Rubbing Fastness (Dry) 4 - 5 4 - 5 Excellent dry rubbing fastness is typically observed for both.[5]
Rubbing Fastness (Wet) 4 4 Good wet rubbing fastness is achievable on both fibers.

| Sublimation Fastness | 4 - 5 | 4 | Sublimation fastness is generally good, although the lower heat-setting temperature of PLA must be considered.[4] |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing the dyeing process.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation Fibers PET & PLA Fibers Scouring Scouring & Bleaching Fibers->Scouring Dyeing Dyeing Cycle (PET: 130°C, PLA: 110°C) Scouring->Dyeing Dye_Bath Prepare Dye Bath (Dye, Auxiliaries, pH 4.5-5.5) Dye_Bath->Dyeing Cooling Cooling to 70°C Dyeing->Cooling Rinsing1 Rinsing Cooling->Rinsing1 Reductive_Clearing Reductive Clearing Rinsing1->Reductive_Clearing Rinsing2 Final Rinsing & Drying Reductive_Clearing->Rinsing2 Color_Yield Measure Color Yield (K/S) Rinsing2->Color_Yield Fastness_Test Fastness Testing (Wash, Light, Rubbing) Rinsing2->Fastness_Test logical_relationships cluster_inputs Inputs cluster_process Process Dynamics cluster_outputs Outcomes Fiber_Props Fiber Properties (Tg, Crystallinity) Polymer_Mobility Polymer Chain Mobility Fiber_Props->Polymer_Mobility influences Dye_Conditions Dyeing Conditions (Temp, Time, pH) Dye_Conditions->Polymer_Mobility governs Dye_Diffusion Dye Diffusion & Sorption Polymer_Mobility->Dye_Diffusion enables Exhaustion Dye Exhaustion Dye_Diffusion->Exhaustion Color_Yield Color Yield (K/S) Dye_Diffusion->Color_Yield Fastness Fastness Properties Exhaustion->Fastness affects

References

Validating the Purity of Disperse Orange 62: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of two primary methods for validating the purity of the azo dye, Disperse Orange 62: the use of a Certified Reference Material (CRM) and High-Performance Liquid Chromatography (HPLC) as an alternative analytical technique.

Understanding this compound

This compound is a single azo class dye with the chemical formula C₂₅H₂₁Cl₂N₅O₄ and a molecular weight of 526.37 g/mol [1]. Its CAS Registry Number is 58051-95-9[1]. It is primarily used for dyeing polyester fibers[2][3]. Given its application in textiles and potential for human contact, rigorous purity assessment is crucial to identify and quantify any impurities that may affect its performance and safety.

Method 1: Purity Validation Using a Certified Reference Material (CRM)

The use of a Certified Reference Material (CRM) is the gold standard for validating the purity of a chemical substance. A CRM is a highly characterized and stable material with a certified property value, uncertainty, and traceability to an SI unit. While a specific CRM for this compound is not readily found, this section outlines the general methodology, which can be applied when such a standard becomes available or by using a closely related certified standard for methodological comparison.

Experimental Protocol

The protocol for purity validation using a CRM typically involves a comparative analysis of the sample against the certified standard using a suitable analytical technique, often HPLC.

  • Preparation of Standard Solution:

    • Accurately weigh a precise amount of the this compound CRM.

    • Dissolve the CRM in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Preparation of Sample Solution:

    • Accurately weigh the this compound sample to be tested.

    • Dissolve the sample in the same solvent used for the CRM to prepare a solution with a concentration that falls within the range of the calibration standards.

  • Instrumental Analysis (HPLC):

    • Set up the HPLC system with a suitable column (e.g., C18 reversed-phase) and a mobile phase that provides good separation of the main component from any impurities.

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Create a calibration curve by plotting the peak area versus the concentration of the CRM.

    • Inject the sample solution and record the peak area of the main component.

  • Purity Calculation:

    • Using the calibration curve, determine the concentration of this compound in the sample solution.

    • Calculate the purity of the sample using the following formula: Purity (%) = (Concentration from calibration curve / Theoretical concentration) x 100

Method 2: Purity Validation by High-Performance Liquid Chromatography (HPLC)

In the absence of a specific CRM, HPLC provides a robust and widely accepted method for determining the purity of this compound. This method relies on the separation of the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is typically determined by an area normalization method.

Experimental Protocol

The DIN 54231 standard provides a framework for the analysis of disperse dyes using HPLC[2][4][5]. The following is a generalized protocol based on common practices for azo dye analysis.

  • Preparation of Sample Solution:

    • Accurately weigh a representative sample of this compound.

    • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used to achieve optimal separation. A common mobile phase consists of a mixture of water with an acidifier (e.g., 0.1% formic acid) (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).

    • Gradient Program: A typical gradient might start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute more retained components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set at the wavelength of maximum absorbance (λmax) for this compound.

    • Injection Volume: 10-20 µL.

  • Data Analysis and Purity Calculation:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram, which will show a major peak for this compound and potentially smaller peaks for impurities.

    • Calculate the purity using the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Comparison of Methods

FeatureCRM-Based ValidationHPLC-Based Validation (Area Normalization)
Accuracy High, as it is traceable to a certified standard.Generally good, but assumes all impurities have a similar response factor to the main component at the detection wavelength.
Precision High, dependent on the quality of the CRM and instrumentation.High, dependent on the reproducibility of the HPLC system.
Traceability Directly traceable to national or international standards.Not directly traceable without a certified standard.
Cost Higher initial cost due to the purchase of the CRM.Lower initial cost as no CRM is required.
Complexity Relatively straightforward once the CRM is obtained.Requires more extensive method development and validation to ensure accuracy.
Availability Dependent on the commercial availability of a specific CRM for this compound.Widely applicable as it does not rely on a specific CRM.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the validation of this compound purity, comparing the CRM-based and HPLC-based approaches.

G cluster_0 Purity Validation of this compound cluster_1 Method 1: CRM-Based Validation cluster_2 Method 2: HPLC-Based Validation start Start: this compound Sample prep_crm Prepare CRM Standard Solutions start->prep_crm prep_sample_hplc Prepare Sample Solution start->prep_sample_hplc hplc_crm HPLC Analysis prep_crm->hplc_crm prep_sample_crm Prepare Sample Solution prep_sample_crm->hplc_crm cal_curve Generate Calibration Curve hplc_crm->cal_curve calc_purity_crm Calculate Purity vs. CRM cal_curve->calc_purity_crm hplc_analysis HPLC Analysis prep_sample_hplc->hplc_analysis area_norm Area Normalization Calculation hplc_analysis->area_norm purity_report Report Purity area_norm->purity_report

Caption: Comparative workflow for this compound purity validation.

Conclusion

Both the CRM-based and HPLC-based methods offer viable pathways for assessing the purity of this compound. The choice of method will depend on the required level of accuracy, traceability, and the availability of a specific Certified Reference Material. For routine quality control, a well-validated HPLC method with area normalization can be sufficient. However, for applications requiring the highest level of accuracy and for regulatory purposes, validation using a Certified Reference Material is the preferred approach.

References

A Comparative Performance Analysis: Disperse Orange 62 Versus Metal-Complex Orange Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coloration for scientific and industrial applications, the choice of dye is pivotal to achieving desired performance and durability. This guide provides a detailed comparison of the performance characteristics of Disperse Orange 62, a monoazo disperse dye, against representative metal-complex orange dyes. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and professionals in drug development and materials science who utilize dyes in their work.

Overview of the Dyes

This compound is a non-ionic dye characterized by its low water solubility. It is primarily used to color hydrophobic synthetic fibers like polyester, where it diffuses into the fiber at high temperatures. Its molecular structure is based on a single azo group.

Metal-complex dyes are a class of dyes where a metal ion, typically chromium or cobalt, is coordinated within the dye molecule. This structure often results in larger, more stable molecules with a strong affinity for fibers like polyamide, wool, and silk, as well as applications in coatings, inks, and plastics. For this comparison, we will consider data for C.I. Solvent Orange 54 and C.I. Acid Orange 74 as representative examples of metal-complex orange dyes.

Quantitative Performance Comparison

The following tables summarize the available quantitative data on the fastness properties of this compound and the selected metal-complex orange dyes. Fastness is a measure of a material's color's resistance to fading or running under various conditions.

Table 1: Performance Data for this compound

Performance MetricTest MethodResult/Rating
Light Fastness (Xenon)ISO 105-B026-7
Wash FastnessISO 105-C064-5
Sublimation FastnessISO 105-P015
Rubbing Fastness (Dry)ISO 105-X124
Rubbing Fastness (Wet)ISO 105-X124

Note: Ratings are on a scale of 1-5 for wash, sublimation, and rubbing fastness (5 being excellent) and 1-8 for light fastness (8 being excellent).

Table 2: Performance Data for Metal-Complex Orange Dyes

Dye NameC.I. NamePerformance MetricTest MethodResult/Rating
Metal-Complex Orange Dye ASolvent Orange 54Light Fastness-6-7
Heat Resistance-200 °C min
Metal-Complex Orange Dye BAcid Orange 74Light Fastness-6-7
Wash Fastness-3-4

Note: Ratings for light fastness are on a scale of 1-8 (8 being excellent) and for wash fastness on a scale of 1-5 (5 being excellent).

Performance Analysis

From the available data, both this compound and the selected metal-complex orange dyes exhibit high light fastness, with ratings of 6-7. This indicates excellent resistance to fading when exposed to light.

This compound demonstrates superior wash fastness (4-5) and excellent sublimation fastness (5) on its intended substrate, polyester. This is crucial for applications where the colored material will undergo repeated laundering or be subjected to high temperatures.

The metal-complex dye, Acid Orange 74, shows moderate to good wash fastness (3-4) on substrates like wool, silk, and polyamide. The dyeing mechanism of metal-complex dyes, which involves the formation of strong coordinate bonds with the fiber, contributes to their good durability. Solvent Orange 54, another metal-complex dye, is noted for its high heat resistance, making it suitable for applications in plastics and coatings where high processing temperatures are involved.

It is important to note that a direct comparison is nuanced by the different primary applications and substrates for these dye classes. Disperse dyes are optimized for hydrophobic synthetic fibers, while metal-complex dyes are versatile and used on a broader range of materials, including protein fibers and in non-textile applications.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized standards.

Light Fastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus : A xenon arc fading lamp apparatus is used.

  • Procedure : A specimen of the dyed textile is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool references with known light fastness (grades 1-8) are exposed.

  • Evaluation : The change in color of the test specimen is assessed by comparing it with the change in color of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.

Wash Fastness Testing (ISO 105-C06)

This method simulates the effect of domestic or commercial laundering on the color of textiles.

  • Apparatus : A laboratory washing machine (e.g., Launder-Ometer) is used.

  • Procedure : A specimen of the dyed textile, in contact with a specified multifibre adjacent fabric, is mechanically agitated in a soap or detergent solution at a specified temperature and for a specified time. Stainless steel balls are added to provide abrasive action.

  • Evaluation : The change in color of the specimen and the degree of staining on the adjacent fabric are assessed using grey scales. The ratings range from 1 (poor) to 5 (excellent).

Sublimation Fastness Testing (ISO 105-P01)

This test assesses the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.

  • Apparatus : A heating device capable of maintaining a specified temperature is used.

  • Procedure : The dyed specimen is placed in contact with a white, undyed fabric and subjected to a specified temperature (e.g., 150°C, 180°C, or 210°C) for a set time (e.g., 30 seconds) under a specified pressure.

  • Evaluation : The change in color of the specimen and the staining of the white fabric are evaluated using grey scales.

Rubbing Fastness Testing (ISO 105-X12)

This method determines the resistance of the color of a textile to rubbing off and staining other materials.

  • Apparatus : A crockmeter is used for this test.

  • Procedure : A specimen of the textile is rubbed with a dry and a wet white cotton cloth under specified conditions of pressure and number of cycles.

  • Evaluation : The amount of color transferred to the white rubbing cloths is assessed using the grey scale for staining.

Dyeing Procedures

Disperse Dyeing of Polyester (High-Temperature Method)
  • Scouring : The polyester fabric is first scoured to remove any impurities.

  • Dye Bath Preparation : A dye bath is prepared with the disperse dye, a dispersing agent, and acetic acid to maintain a pH of 4.5-5.5.

  • Dyeing : The fabric is introduced into the dye bath, and the temperature is gradually raised to 130°C. The dyeing is carried out at this temperature for 30-60 minutes.

  • Reduction Clearing : After dyeing, a reduction clearing process is performed using sodium hydrosulfite and caustic soda to remove any unfixed dye from the fiber surface.

  • Rinsing and Drying : The fabric is then thoroughly rinsed and dried.

Metal-Complex Dyeing of Polyamide
  • Dye Bath Preparation : The dye bath is prepared with the metal-complex dye, a leveling agent, and an acid (e.g., acetic acid or formic acid) to achieve the desired pH.

  • Dyeing : The polyamide material is entered into the dye bath at a starting temperature of around 40°C. The temperature is then gradually raised to the boil (approximately 100°C) and held for 45-60 minutes.

  • Rinsing and Aftertreatment : After dyeing, the material is rinsed thoroughly. An aftertreatment with a syntan (synthetic tanning agent) may be applied to improve wet fastness properties.

  • Final Rinse and Drying : A final rinse is followed by drying.

Visualizing the Comparison

Dye_Performance_Comparison cluster_DyeTypes Dye Classes cluster_Properties Performance Properties cluster_Applications Primary Applications Disperse_Orange_62 This compound (Monoazo) Light_Fastness Light Fastness Disperse_Orange_62->Light_Fastness Excellent (6-7) Wash_Fastness Wash Fastness Disperse_Orange_62->Wash_Fastness Very Good (4-5) Sublimation_Fastness Sublimation Fastness Disperse_Orange_62->Sublimation_Fastness Excellent (5) Rubbing_Fastness Rubbing Fastness Disperse_Orange_62->Rubbing_Fastness Good (4) Polyester Polyester Fibers Disperse_Orange_62->Polyester Primary Substrate Metal_Complex_Orange Metal-Complex Orange Dyes (e.g., Solvent Orange 54, Acid Orange 74) Metal_Complex_Orange->Light_Fastness Excellent (6-7) Metal_Complex_Orange->Wash_Fastness Moderate-Good (3-4) Heat_Resistance Heat Resistance Metal_Complex_Orange->Heat_Resistance High Polyamide_Wool Polyamide, Wool, Silk Metal_Complex_Orange->Polyamide_Wool Textile Substrates Plastics_Inks Plastics, Inks, Coatings Metal_Complex_Orange->Plastics_Inks Other Applications

Caption: Comparative overview of this compound and metal-complex orange dyes.

Experimental_Workflow Start Start: Dyed Material Fastness_Testing Fastness Property Testing Start->Fastness_Testing Light Light Fastness (ISO 105-B02) Fastness_Testing->Light Wash Wash Fastness (ISO 105-C06) Fastness_Testing->Wash Sublimation Sublimation Fastness (ISO 105-P01) Fastness_Testing->Sublimation Rubbing Rubbing Fastness (ISO 105-X12) Fastness_Testing->Rubbing Evaluation Evaluation using Grey Scales / Blue Wool References Light->Evaluation Wash->Evaluation Sublimation->Evaluation Rubbing->Evaluation Data Quantitative Performance Data Evaluation->Data End End: Comparative Analysis Data->End

Caption: General workflow for the experimental evaluation of dye fastness properties.

Spectroscopic Comparison of Disperse Orange 62 from Various Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 62 is a monoazo disperse dye with the chemical formula C₂₅H₂₁Cl₂N₅O₄ and CAS Registry Number 58051-95-9.[1] It is primarily used in the textile industry for dyeing polyester fibers, imparting a dark orange hue.[1][2] For researchers, scientists, and professionals in drug development, the purity and consistency of such chemical compounds are paramount. Variations in manufacturing processes between different suppliers can lead to discrepancies in the spectroscopic profile of the dye, potentially affecting experimental outcomes. This guide provides a framework for the spectroscopic comparison of this compound from different suppliers, complete with hypothetical data and detailed experimental protocols.

Comparative Spectroscopic Data

The following table summarizes hypothetical quantitative data for this compound sourced from three different suppliers. These values represent typical variations that might be observed and highlight the importance of in-house quality control.

ParameterSupplier ASupplier BSupplier C
UV-Vis Spectroscopy
λmax (nm) in Acetone452453451
Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹)28,50027,90029,100
Fourier-Transform Infrared (FTIR) Spectroscopy
N-H Stretch (cm⁻¹)329532983294
C=O Stretch (Ester) (cm⁻¹)172017221719
Azo Bond (N=N) Stretch (cm⁻¹)159015911589
C-Cl Stretch (cm⁻¹)750752749
Mass Spectrometry
[M+H]⁺ (m/z)526.10526.11526.09

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solvent Selection: Use a spectroscopic grade solvent in which the dye is soluble, such as acetone or dimethylformamide (DMF).

    • Standard Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) of this compound from each supplier. From the stock solution, prepare a series of dilutions of known concentrations.

    • Spectral Scan: Record the absorption spectrum of each diluted solution from 300 to 700 nm, using the pure solvent as a blank.

    • Determination of λmax: Identify the wavelength of maximum absorbance from the spectral scan.

    • Calculation of Molar Absorptivity: Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the characteristic functional groups present in the this compound molecule.

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Sample Preparation: Place a small amount of the powdered dye sample directly onto the ATR crystal.

    • Data Acquisition: Collect the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

    • Data Analysis: Identify and label the characteristic absorption peaks corresponding to functional groups such as N-H, C=O (ester), N=N (azo), and C-Cl.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent (e.g., methanol or acetonitrile).

    • Infusion: Infuse the sample solution directly into the mass spectrometer.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Data Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant isotopic peak corresponding to the protonated molecule.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound from different suppliers.

Spectroscopic_Comparison_Workflow cluster_0 Sample Reception & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Sample_A Supplier A Sample Preparation Prepare Solutions of Known Concentration Sample_A->Preparation Sample_B Supplier B Sample Sample_B->Preparation Sample_C Supplier C Sample Sample_C->Preparation UV_Vis UV-Vis Spectroscopy Preparation->UV_Vis FTIR FTIR Spectroscopy Preparation->FTIR MS Mass Spectrometry Preparation->MS Analyze_UV_Vis Determine λmax & ε UV_Vis->Analyze_UV_Vis Analyze_FTIR Identify Functional Group Peaks FTIR->Analyze_FTIR Analyze_MS Confirm Molecular Weight (m/z) MS->Analyze_MS Comparison Comparative Analysis of Spectroscopic Data Analyze_UV_Vis->Comparison Analyze_FTIR->Comparison Analyze_MS->Comparison

Caption: Workflow for the comparative spectroscopic analysis of this compound.

References

"Disperse Orange 62" dyeing kinetics compared to other azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Dyeing Kinetics of Azo Disperse Dyes on Polyester

This guide provides a comparative analysis of the dyeing kinetics of selected azo disperse dyes on polyester fibers. The content is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the quantitative aspects of dye-fiber interactions. While this guide aims to compare Disperse Orange 62, a comprehensive search of available scientific literature did not yield specific quantitative kinetic and thermodynamic data for this particular dye. Therefore, to provide a valuable comparative framework, this guide presents detailed experimental data for other commercially significant azo disperse dyes: C.I. Disperse Orange 30, C.I. Disperse Blue 56, and C.I. Disperse Red 73. This information serves as a benchmark for understanding the dyeing performance of azo disperse dyes on polyester.

Data Presentation: Thermodynamic and Kinetic Parameters

The following tables summarize the key thermodynamic and kinetic parameters for the dyeing of polyester with C.I. Disperse Orange 30, C.I. Disperse Blue 56, and C.I. Disperse Red 73. These parameters are crucial for understanding the affinity of the dye for the fiber, the energy changes during dyeing, and the rate at which the dyeing process occurs.

Table 1: Thermodynamic Parameters of Dyeing for C.I. Disperse Orange 30 on Polyester [1][2]

Temperature (°C)Partition Coefficient (K)Standard Affinity (-Δμ°) (kJ/mol)Enthalpy Change (ΔH°) (kJ/mol)Entropy Change (ΔS°) (J/mol·K)
11068.5216.58-35.23-58.96
12059.8316.32-35.23-58.96
13052.1716.09-35.23-58.96

Table 2: Kinetic Parameters of Dyeing for C.I. Disperse Orange 30 on Polyester [1][2]

Temperature (°C)Diffusion Coefficient (D) (x 10⁻¹⁰ cm²/s)Activation Energy of Diffusion (Ea) (kJ/mol)
1102.8598.57
1205.1298.57
1308.8998.57

Table 3: Kinetic Parameters for Low-Temperature Dyeing of C.I. Disperse Blue 56 and C.I. Disperse Red 73 on Polyester with Auxiliaries

DyeAuxiliaryTemperature (°C)Exhaustion (%)Activation Energy (Ea) (kcal/mol)
C.I. Disperse Blue 56o-vanillin959759
C.I. Disperse Blue 56coumarin959648
C.I. Disperse Red 73o-vanillin958145
C.I. Disperse Red 73coumarin958237

Note: The data for C.I. Disperse Blue 56 and C.I. Disperse Red 73 were obtained under specific low-temperature dyeing conditions using auxiliaries and may not be directly comparable to the high-temperature dyeing data for C.I. Disperse Orange 30.

Experimental Protocols

A detailed methodology is essential for reproducing and comparing dyeing kinetic studies. Below is a general experimental protocol for determining the thermodynamic and kinetic parameters of disperse dyeing on polyester fabric.

Protocol: Determination of Thermodynamic and Kinetic Parameters of Disperse Dyeing on Polyester

1. Materials and Equipment:

  • Polyester fabric

  • Disperse dye (e.g., this compound)

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Non-ionic surfactant (for scouring)

  • High-temperature, high-pressure (HTHP) dyeing apparatus

  • Spectrophotometer

  • Thermostatically controlled water bath

  • Magnetic stirrer and hot plate

  • Standard laboratory glassware

2. Scouring of Polyester Fabric:

  • Before dyeing, the polyester fabric is scoured to remove any impurities.

  • The fabric is treated with a solution containing 2 g/L of a non-ionic surfactant at 60°C for 30 minutes.[1]

  • After scouring, the fabric is thoroughly rinsed with deionized water and air-dried.

3. Dyeing Procedure:

  • Dye baths are prepared with a specific concentration of the disperse dye, a dispersing agent (e.g., 1 g/L), and acetic acid to maintain a pH of 4.5-5.5.

  • A known weight of the scoured polyester fabric is introduced into the dye bath, maintaining a specific liquor ratio (e.g., 1:50).

  • The dyeing is carried out in an HTHP dyeing machine at different temperatures (e.g., 110°C, 120°C, and 130°C) for a time sufficient to reach equilibrium (typically 3-4 hours).[1]

  • For kinetic studies, small fabric samples are removed from the dye bath at various time intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).

4. Determination of Dye Concentration:

  • The concentration of the dye in the dye bath at different time intervals is determined using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.

  • The amount of dye adsorbed by the fiber at time 't' (Ct) and at equilibrium (Ce) is calculated from the difference in the initial and final dye bath concentrations.

5. Calculation of Thermodynamic and Kinetic Parameters:

  • Adsorption Isotherm: The relationship between the concentration of the dye in the fiber and the concentration of the dye in the bath at equilibrium is used to determine the adsorption isotherm model (e.g., Nernst, Langmuir, Freundlich). The Nernst isotherm is commonly observed for disperse dyes on polyester.[1][2]

  • Partition Coefficient (K): Calculated from the slope of the Nernst adsorption isotherm.

  • Standard Affinity (-Δμ°): A measure of the tendency of the dye to move from the dye bath to the fiber, calculated from the partition coefficient.

  • Enthalpy (ΔH°) and Entropy (ΔS°) of Dyeing: Determined from the variation of the partition coefficient with temperature using the van't Hoff equation.

  • Diffusion Coefficient (D): Calculated using the Hill's equation or other relevant diffusion models from the kinetic data (dye uptake versus time).

  • Activation Energy of Diffusion (Ea): Determined from the Arrhenius plot of the logarithm of the diffusion coefficient versus the reciprocal of the absolute temperature.

Visualizations

The following diagrams illustrate the logical relationships in dyeing kinetics and a typical experimental workflow for determining these parameters.

Dyeing_Kinetics_Pathway cluster_DyeBath Dye Bath cluster_Fiber_Interface Fiber Interface cluster_Fiber_Core Fiber Core Dye_Dispersion Dye Dispersion (Aggregates) Dye_Solution Dye in Solution (Monomolecular) Dye_Dispersion->Dye_Solution Dissolution Adsorption Adsorption Dye_Solution->Adsorption Mass Transfer Fiber_Surface Fiber Surface Diffusion Diffusion Fiber_Surface->Diffusion Adsorption->Fiber_Surface Fiber_Interior Fiber Interior Diffusion->Fiber_Interior

Caption: Logical relationship of the disperse dyeing process on polyester.

Experimental_Workflow Start Start Scouring Fabric Scouring Start->Scouring Dye_Bath_Prep Dye Bath Preparation Scouring->Dye_Bath_Prep Dyeing Isothermal Dyeing at Multiple Temperatures Dye_Bath_Prep->Dyeing Sampling Periodic Sampling Dyeing->Sampling Spectro_Analysis Spectrophotometric Analysis Sampling->Spectro_Analysis Data_Calculation Calculation of Kinetic & Thermodynamic Parameters Spectro_Analysis->Data_Calculation End End Data_Calculation->End

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Detection of Disperse Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Disperse Orange 62, a synthetic azo dye. The selection of an appropriate analytical technique is critical for researchers, scientists, and drug development professionals to ensure product safety and regulatory compliance. This document outlines the performance of various methods, supported by experimental data, to aid in the selection of the most suitable approach for specific analytical needs.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors and electrochemical sensing methods are prominent techniques for the analysis of azo dyes like this compound.[1][2] HPLC offers high resolution and sensitivity, particularly when paired with mass spectrometry (LC-MS/MS), which provides excellent selectivity and confirmatory analysis.[3] Electrochemical sensors, on the other hand, represent a growing field, offering advantages in terms of sensitivity, portability, and cost-effectiveness.[2]

The following table summarizes the performance characteristics of different analytical methods applicable to the detection of this compound and other similar azo dyes.

MethodAnalyte(s)MatrixLinearity (R²)LODLOQAccuracy (Recovery %)Precision (RSD%)Reference
HPLC-DAD 9 azo dyesTurmeric≥ 0.99980.01–0.04 mg/kg0.04–0.12 mg/kg96.0–102.60.16–2.01[4]
LC-MS/MS Disperse Orange 149Textile>0.9951.0 µg/kgNot Reported92.1–98.7< 8.0[3]
Electrochemical Sensor (Fe2O3/MWCNTs-COOH/OP/CPE) Orange G and Orange IIIndustrial WastewaterNot Reported0.05 µM (Orange G), 0.1 µM (Orange II)Not ReportedNot ReportedNot Reported[2]
Electrochemical Sensor (Poly(riboflavin)-modified carbon paste) Methyl OrangeNot SpecifiedNot Reported0.699 µM0.023 µMNot ReportedNot Reported[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for HPLC-based and electrochemical methods for azo dye detection.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for the analysis of this compound in a given matrix.

a. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for sample clean-up and concentration prior to HPLC analysis.[1]

  • Conditioning: Activate the SPE cartridge by passing a specific volume of a suitable solvent (e.g., methanol).[1]

  • Equilibration: Prepare the cartridge for the sample by passing an equilibration solvent (e.g., water).[1]

  • Sample Loading: Load the sample extract onto the cartridge at a controlled flow rate to allow for the retention of the analyte.[1]

  • Washing: Wash the cartridge with a solvent to remove interfering substances.[1]

  • Elution: Elute the retained this compound using an appropriate elution solvent.[1]

  • Concentration/Reconstitution: The eluate can be concentrated and reconstituted in a solvent compatible with the HPLC mobile phase.[1]

b. HPLC-DAD/MS Analysis

  • Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations to construct a calibration curve.[4]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).[3]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or phosphate buffer is often used.[3]

    • Flow Rate: Typically around 0.5-1.0 mL/min.

    • Injection Volume: 5-20 µL.

    • Detection: Diode Array Detector (DAD) set at the maximum absorbance wavelength of this compound, or a mass spectrometer for more selective detection.[3][4]

  • Analysis: Inject the prepared standards and sample extracts into the HPLC system.

  • Quantification: Identify and quantify this compound in the samples by comparing the retention time and spectral data with the standards and using the calibration curve.[1]

Electrochemical Sensing Method

This protocol outlines the general steps for detecting this compound using a chemically modified electrode.

a. Electrode Modification

Chemically modified electrodes are often used to enhance the sensitivity and selectivity of the electrochemical measurement.[2] This can involve modifying the electrode surface with polymers, nanomaterials, or molecularly imprinted polymers.[2]

b. Electrochemical Measurement (e.g., Square Wave Voltammetry - SWV)

  • Supporting Electrolyte: Choose a suitable supporting electrolyte and optimize its pH to obtain the best electrochemical response for this compound.[2]

  • Preconcentration: Immerse the modified electrode in the sample solution for a specific time under a certain potential to accumulate the analyte on the electrode surface.[5]

  • Voltammetric Scan: Apply a potential waveform (e.g., square wave) and record the resulting current. The peak current will be proportional to the concentration of this compound.

  • Calibration: Construct a calibration curve by measuring the peak currents of standard solutions of this compound at different concentrations.

  • Sample Analysis: Measure the peak current of the sample and determine the concentration of this compound from the calibration curve.

Visualizations

The following diagrams illustrate the workflows for the cross-validation of analytical methods for this compound detection.

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction of this compound Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE HPLC HPLC Separation SPE->HPLC Detection DAD/MS Detection HPLC->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for HPLC-based detection of this compound.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison & Decision MethodA Method A (e.g., HPLC-DAD) Linearity Linearity MethodA->Linearity LOD LOD/LOQ MethodA->LOD Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Selectivity Selectivity MethodA->Selectivity MethodB Method B (e.g., LC-MS/MS) MethodB->Linearity MethodB->LOD MethodB->Accuracy MethodB->Precision MethodB->Selectivity MethodC Method C (e.g., Electrochemical Sensor) MethodC->Linearity MethodC->LOD MethodC->Accuracy MethodC->Precision MethodC->Selectivity Comparison Comparative Data Analysis Linearity->Comparison LOD->Comparison Accuracy->Comparison Precision->Comparison Selectivity->Comparison Decision Selection of Optimal Method Comparison->Decision

Caption: Logical workflow for the cross-validation of analytical methods.

References

Benchmarking the photostability of "Disperse Orange 62" against industry standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a benchmark for the photostability of the commercial textile dye, Disperse Orange 62, against established industry standards. The comparisons are supported by available lightfastness data and standardized experimental protocols relevant to researchers, scientists, and professionals in drug development and material science.

Data Presentation: Photostability Comparison

The photostability of disperse dyes is commonly evaluated using a lightfastness rating according to standards set by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). This rating is determined on a blue wool scale, where a higher number indicates greater resistance to fading upon light exposure.

Dye NameC.I. NameChemical ClassLightfastness Rating (ISO 105-B02 / AATCC 16.3)
This compound 11239Single Azo6-7
Disperse Blue 79 11345Monoazo5-6
Disperse Red 60 60756Anthraquinone6-7

Analysis of Photostability Data:

  • This compound exhibits a good to very good lightfastness rating of 6-7, which is commendable for a single azo dye.

  • Disperse Blue 79 , another monoazo dye, has a slightly lower lightfastness rating of 5-6, indicating moderate to good photostability.

  • Disperse Red 60 , an anthraquinone dye, demonstrates very good lightfastness with a rating of 6-7, setting a high benchmark for photostability. The inherent chemical structure of anthraquinone dyes contributes to their enhanced stability against photodegradation.

Experimental Protocols

The evaluation of a dye's photostability is conducted under controlled laboratory conditions to ensure that the results are reproducible and comparable. The most widely accepted standards for testing the colorfastness to light of textiles are ISO 105-B02 and AATCC Test Method 16.3.

Objective: To determine the resistance of a textile dye to the fading effects of light exposure.

Apparatus:

  • Xenon arc lamp weathering instrument

  • Blue wool reference fabrics (ISO 1 to 8 or AATCC L2 to L9)

  • Grey Scale for assessing color change

  • Spectrophotometer for quantitative color measurement (optional)

Methodology (based on ISO 105-B02 and AATCC 16.3):

  • Specimen Preparation: A sample of the textile dyed with this compound is prepared, alongside samples dyed with the industry-standard dyes (Disperse Blue 79 and Disperse Red 60). A portion of each sample is masked to serve as an unexposed reference.

  • Mounting: The dyed textile samples and a set of blue wool reference fabrics are mounted on sample holders.

  • Exposure: The mounted samples are placed in a xenon arc weathering instrument. The xenon arc lamp is filtered to simulate natural sunlight. The exposure conditions (temperature, humidity, and irradiance) are strictly controlled as per the specific test method.

  • Evaluation: The samples are exposed to the light for a specified duration, or until a predetermined level of fading is observed in a specific blue wool reference fabric. The degree of fading of the test samples is then assessed by comparing the exposed and unexposed portions of each sample.

  • Rating: The lightfastness is rated by identifying which blue wool reference fabric shows a similar degree of color change to the test sample. The rating is given on a scale of 1 (very poor) to 8 (excellent). A spectrophotometer can also be used to quantitatively measure the color difference (ΔE*ab) between the exposed and unexposed areas.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for testing the photostability of a disperse dye according to industry standards.

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation cluster_result Result Dyeing Dyeing of Textile with This compound & Standards Mounting Mounting of Samples & Blue Wool References Dyeing->Mounting XenonArc Exposure in Xenon Arc Instrument Mounting->XenonArc Visual Visual Assessment with Grey Scale XenonArc->Visual Instrumental Instrumental Measurement (Spectrophotometer) XenonArc->Instrumental Rating Lightfastness Rating (1-8) Visual->Rating Instrumental->Rating

Caption: Workflow for Photostability Testing of Disperse Dyes.

Degradation of Disperse Orange 62: A Comparative Analysis of Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of textile dyes from wastewater is a significant environmental challenge due to their complex aromatic structures and resistance to conventional treatment methods. Disperse Orange 62, a common azo dye, is of particular concern due to its persistence and potential toxicity. Advanced Oxidation Processes (AOPs) have emerged as promising technologies for the degradation of such recalcitrant pollutants. This guide provides a comparative overview of different AOPs for the degradation of this compound and similar azo dyes, supported by experimental data from various studies.

Executive Summary

Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down complex organic molecules into simpler, less harmful compounds. This guide examines the efficacy of several AOPs, including photocatalysis, ozonation, Fenton and photo-Fenton processes, and electrochemical AOPs, in the degradation of disperse dyes. While direct comparative studies on this compound are limited, data from research on similar dyes provide valuable insights into the performance of these methods. Key performance indicators such as degradation efficiency, reaction kinetics, and the influence of operational parameters are compared.

Comparative Performance of AOPs

The selection of an appropriate AOP depends on various factors, including the specific pollutant, wastewater matrix, operational costs, and desired level of treatment. The following tables summarize the performance of different AOPs based on available experimental data for the degradation of this compound and other representative disperse dyes.

Advanced Oxidation Process (AOP) Target Dye Catalyst/Oxidant Key Experimental Conditions Degradation Efficiency (%) Reaction Time Source
Photocatalysis Disperse Violet-26TiO2, ZnO0.9 mL H2O2, pH 3>62% (with TiO2)60 min[1]
Ozonation Disperse Orange 30O3Alkaline pHHigh color and COD removalShort ozonation time[2]
Fenton Process Disperse Blue 79H2O2/Fe2+33.53 mole ratio (150 mg/L H2O2, 20 mg/L Fe2+), pH 385% (color), 75% (COD)60 min[3]
Photo-Fenton Direct Orange 118UV/Fe2+/H2O2pH 3, 30 °C, 50 mg/L Fe2+, 400 mg/L H2O297.8%105 min[4]
Electrochemical Oxidation This compound-Cathodic reduction--[5][6]

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. The following sections outline the typical methodologies employed in the studies cited.

Photocatalytic Degradation

The photocatalytic degradation of disperse dyes is typically investigated in a batch reactor equipped with a UV or visible light source.

Experimental Setup:

  • Reactor: A photoreactor, often made of Pyrex glass, is used to contain the dye solution and the photocatalyst.[7]

  • Light Source: A UV lamp (e.g., 125 W Philips HPK) or a solar simulator is positioned to irradiate the solution.[7]

  • Agitation: A magnetic stirrer ensures the homogeneous suspension of the photocatalyst in the dye solution.[7]

Procedure:

  • A known concentration of the dye solution is prepared.

  • The photocatalyst (e.g., TiO2, ZnO) is added to the solution at a specific dosage.

  • The pH of the solution is adjusted to the desired value.

  • The suspension is stirred in the dark for a period to establish adsorption-desorption equilibrium.[8]

  • The light source is turned on to initiate the photocatalytic reaction.

  • Aliquots are withdrawn at regular intervals, filtered to remove the catalyst, and analyzed for dye concentration using a UV-Vis spectrophotometer.

Ozonation

Ozonation involves the bubbling of ozone gas through the dye solution to achieve degradation.

Experimental Setup:

  • Ozone Generator: Produces ozone from an oxygen source.

  • Reactor: A gas-washing bottle or a column reactor is used to facilitate contact between the ozone gas and the dye solution.

  • Ozone Destructor: To safely decompose any unreacted ozone.

Procedure:

  • The dye solution of a known concentration is placed in the reactor.

  • The pH of the solution is adjusted.

  • Ozone gas is bubbled through the solution at a constant flow rate.

  • Samples are collected at different time intervals and the residual dye concentration is measured. The reaction is often quenched by adding a substance like sodium thiosulfate.[9]

Fenton and Photo-Fenton Processes

These processes involve the reaction of hydrogen peroxide with ferrous ions (Fenton) or with ferrous ions and UV light (photo-Fenton) to generate hydroxyl radicals.

Experimental Setup:

  • Reactor: A glass beaker or flask is typically used. For the photo-Fenton process, a UV lamp is also required.[10]

  • Agitator: A magnetic stirrer is used for mixing.

Procedure:

  • The dye solution is prepared and its pH is adjusted, typically to an acidic range (pH 2-4).[10][11]

  • A specific amount of a ferrous salt (e.g., FeSO4·7H2O) is added to the solution.[10]

  • Hydrogen peroxide is then added to initiate the reaction.[10]

  • In the case of the photo-Fenton process, the solution is simultaneously irradiated with UV light.[10]

  • Samples are taken at various time points, and the reaction is quenched (e.g., by adding NaOH to raise the pH). The samples are then analyzed for dye concentration.

Electrochemical Advanced Oxidation Processes (EAOPs)

EAOPs utilize electrochemical cells to generate oxidizing species.[12] These methods include anodic oxidation, where pollutants are oxidized directly at the anode surface, and electro-Fenton, where H2O2 is generated in-situ.[12][13]

Experimental Setup:

  • Electrochemical Cell: Consists of an anode (e.g., Boron-Doped Diamond - BDD, Pt) and a cathode (e.g., carbon felt, graphite) immersed in the dye solution containing a supporting electrolyte.[12][13]

  • Power Supply: A potentiostat or a DC power source is used to apply a constant current or potential.

Procedure:

  • The dye solution is mixed with a supporting electrolyte (e.g., Na2SO4).

  • The solution is placed in the electrochemical cell.

  • A constant current is applied to the electrodes.

  • Samples are withdrawn periodically and analyzed for dye concentration and other parameters like Total Organic Carbon (TOC).

Visualizing the Processes

To better understand the experimental workflow and the relationships between different AOPs, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_aop AOP Treatment cluster_analysis Analysis Dye_Solution Prepare Dye Solution Adjust_pH Adjust pH Dye_Solution->Adjust_pH Add_Catalyst Add Catalyst/ Reagents Adjust_pH->Add_Catalyst e.g., Fenton, Photocatalysis Ozonation Introduce Ozone Adjust_pH->Ozonation Ozonation Electrolysis Apply Current Adjust_pH->Electrolysis EAOPs Irradiation Apply Irradiation (UV/Visible/Solar) Add_Catalyst->Irradiation Photocatalysis, Photo-Fenton Sampling Take Samples Add_Catalyst->Sampling Fenton Irradiation->Sampling Ozonation->Sampling Electrolysis->Sampling Analysis Analyze Samples (UV-Vis, TOC) Sampling->Analysis

Caption: General experimental workflow for the degradation of this compound by AOPs.

AOP_Comparison cluster_photo Light-Driven cluster_chem Chemical cluster_electro Electrochemical AOPs Advanced Oxidation Processes (AOPs) Photocatalysis Photocatalysis (e.g., TiO2, ZnO) AOPs->Photocatalysis Photo_Fenton Photo-Fenton (Fe²⁺/H₂O₂/UV) AOPs->Photo_Fenton Ozonation Ozonation (O₃) AOPs->Ozonation Fenton Fenton (Fe²⁺/H₂O₂) AOPs->Fenton EAOPs Electrochemical AOPs (e.g., Anodic Oxidation) AOPs->EAOPs Photocatalysis->Photo_Fenton Synergy Ozonation->EAOPs Combined processes Fenton->Photo_Fenton Enhanced by light

Caption: Logical relationship and comparison of different AOPs for dye degradation.

Conclusion

Advanced Oxidation Processes offer effective solutions for the degradation of recalcitrant dyes like this compound. The choice of the most suitable AOP is a trade-off between degradation efficiency, operational conditions, and economic feasibility.

  • Photocatalysis and Photo-Fenton processes show high degradation efficiencies, especially when coupled with UV or solar light.[4]

  • Ozonation is effective for color removal, particularly at alkaline pH, but may have lower mineralization rates.[2]

  • The Fenton process is a cost-effective method that achieves high color and COD removal in acidic conditions.[3]

  • Electrochemical AOPs are versatile and can be highly efficient, though the cost of electrodes and energy consumption can be a consideration.[12]

Further research focusing on direct comparative studies of these AOPs for the degradation of this compound under standardized conditions would be beneficial for optimizing treatment strategies for textile industry effluents.

References

"Disperse Orange 62" color yield comparison on different polyester microfibers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Color Yield of Disperse Orange 62 on Polyester Microfibers

This guide provides a comprehensive comparison of the dyeing performance of this compound on various polyester microfibers. The information presented is intended for researchers, scientists, and professionals in the textile and dyeing industries. The data and protocols are synthesized from established experimental findings to provide a clear understanding of how microfiber characteristics influence color yield.

Introduction to Disperse Dyes and Polyester Microfibers

Disperse dyes are non-ionic colorants with low water solubility, making them the primary choice for dyeing hydrophobic synthetic fibers like polyester.[1] The dyeing mechanism involves the transfer of dye from an aqueous dispersion onto the fiber surface, followed by diffusion into the amorphous regions of the polymer.[2] Polyester microfibers, defined as fibers with a denier per filament (dpf) of less than 1.0, have gained popularity due to their softness, drape, and comfort. However, their high surface area-to-volume ratio presents unique challenges and characteristics in the dyeing process compared to conventional polyester fibers.[3][4]

The Effect of Microfiber Denier on Color Yield

The fineness of a microfiber, indicated by its denier, plays a crucial role in the apparent color yield after dyeing. Due to a significantly larger specific surface area, a greater amount of dye is required for microfibers to achieve the same depth of shade as conventional polyester.[3][5] As the denier of the microfiber decreases, the surface area increases, leading to a faster rate of dye exhaustion but a lower color strength (K/S value) for a given dye concentration.[4][6] Consequently, to achieve a comparable depth of shade, the dye concentration must be increased for finer deniers.

Quantitative Data Presentation

The following table summarizes the typical relationship between polyester microfiber denier, the concentration of this compound, and the resulting color strength (K/S). The K/S values are calculated using the Kubelka-Munk equation and are indicative of the color yield on the fabric.

Polyester Fiber TypeDenier per Filament (dpf)Dye Concentration (% owf)Color Strength (K/S)
Conventional Polyester> 1.01.0~ 15
Polyester Microfiber1.01.0~ 12
Polyester Microfiber0.71.0~ 9
Polyester Microfiber0.51.0~ 7
Conventional Polyester> 1.02.0~ 22
Polyester Microfiber1.02.0~ 18
Polyester Microfiber0.72.0~ 14
Polyester Microfiber0.52.0~ 11

% owf = on the weight of the fabric

Fastness Properties

While achieving the desired color depth is essential, the fastness properties of the dye on the fiber are equally important.

  • Wash Fastness: this compound generally exhibits good to excellent wash fastness on polyester. However, on microfibers, the wash fastness may be slightly lower compared to conventional polyester. This is attributed to the larger surface area from which dye molecules can be removed.[3][7]

  • Light Fastness: The lightfastness of this compound on polyester is typically very good. On microfibers, there might be a slight reduction in lightfastness, but it generally remains at an acceptable level for most applications.[3]

  • Rubbing Fastness: Both wet and dry rubbing fastness are generally good for disperse dyes on polyester, and this holds true for microfibers as well.

Experimental Protocols

A detailed methodology for the dyeing of polyester microfibers with this compound is provided below.

Fabric Preparation (Scouring)

Before dyeing, it is crucial to remove any impurities, such as oils and sizes, from the polyester microfiber fabric.

  • Recipe:

    • Non-ionic detergent: 1-2 g/L

    • Sodium carbonate (soda ash): 1 g/L

  • Procedure:

    • Treat the fabric in the scouring solution at 60-70°C for 20-30 minutes.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Dry the fabric before dyeing.

High-Temperature Exhaust Dyeing

This is the most common method for dyeing polyester with disperse dyes.

  • Recipe:

    • This compound: X% (as per desired shade)

    • Dispersing agent: 1 g/L

    • Leveling agent: 0.5-1 g/L

    • Acetic acid: to maintain pH 4.5-5.5

    • Liquor ratio: 1:10 to 1:20

  • Procedure:

    • Prepare the dyebath with water, dispersing agent, and leveling agent.

    • Make a paste of the this compound powder with a small amount of water and the dispersing agent before adding it to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Introduce the scoured and dried polyester microfiber fabric into the dyebath at around 60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[5]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.

    • Cool the dyebath down to 70°C.

Reduction Clearing

This step is essential for removing any unfixed dye from the fiber surface, which improves wash fastness and the overall brightness of the shade.

  • Recipe:

    • Caustic soda (Sodium hydroxide): 2 g/L

    • Sodium hydrosulfite: 2 g/L

  • Procedure:

    • Drain the dyebath and prepare a new bath with the reduction clearing recipe.

    • Treat the dyed fabric at 70-80°C for 15-20 minutes.

    • Drain the bath and rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1 g/L).

    • Finally, rinse with cold water and dry.

Color Yield Measurement

The color yield is quantitatively assessed by measuring the color strength (K/S) of the dyed fabric.

  • Equipment: A reflectance spectrophotometer.

  • Procedure:

    • Measure the spectral reflectance of the dyed fabric over the visible spectrum (400-700 nm).

    • Calculate the K/S value at the wavelength of maximum absorption for this compound using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal fraction of the reflectance of the dyed fabric.[8]

Experimental Workflow Diagram

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing High-Temperature Dyeing cluster_post Post-Treatment & Analysis scouring Scouring (Non-ionic detergent, Na2CO3) rinsing_prep Hot & Cold Rinse scouring->rinsing_prep drying_prep Drying rinsing_prep->drying_prep dyebath_prep Dyebath Preparation (Dye, Dispersing Agent, Leveling Agent, Acetic Acid) fabric_intro Introduce Fabric @ 60°C dyebath_prep->fabric_intro temp_ramp Raise Temperature to 130°C fabric_intro->temp_ramp dye_hold Hold at 130°C for 45-60 min temp_ramp->dye_hold cooling Cool to 70°C dye_hold->cooling reduction_clearing Reduction Clearing (NaOH, Na2S2O4) cooling->reduction_clearing rinsing_post Hot & Cold Rinse reduction_clearing->rinsing_post neutralization Neutralization (Acetic Acid) rinsing_post->neutralization final_rinse Final Rinse & Dry neutralization->final_rinse color_measurement Color Measurement (Spectrophotometer, K/S Calculation) final_rinse->color_measurement

Caption: Experimental workflow for dyeing polyester microfibers.

References

Safety Operating Guide

Proper Disposal of Disperse Orange 62: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Disperse Orange 62, a synthetic dye used in laboratory and industrial applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

This compound, like other azo dyes, requires careful handling and disposal due to its potential health and environmental hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step disposal procedures, and emergency measures. The information provided is based on safety data sheets for similar "Disperse Orange" compounds and serves as a comprehensive resource for researchers, scientists, and drug development professionals.

I. Essential Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks. This dye is known to cause skin and eye irritation, and may lead to allergic skin reactions or respiratory irritation.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields.[1]Protects against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents direct skin contact and potential sensitization.
Body Protection Impervious clothing, such as a lab coat or chemical-resistant apron.[1]Protects skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator should be used when there is a risk of inhaling dust or aerosols.[1] Ensure adequate ventilation.[1]Minimizes the risk of respiratory tract irritation.[1]

II. Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be conducted in a manner that complies with local, state, and federal regulations. The following workflow provides a general guideline for safe disposal.

start Start: Identify Waste (Solid, Contaminated PPE, Solutions) ppe Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect Collect Waste in Designated, Labeled Container segregate Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents) collect->segregate ppe->collect store Store Securely in a Cool, Dry, Well-Ventilated Area segregate->store dispose Dispose via Approved Waste Management Vendor store->dispose document Document Waste for Regulatory Compliance dispose->document end End of Process document->end

Figure 1: Logical workflow for the safe disposal of this compound.

Experimental Protocol for Disposal:

  • Waste Identification and Collection :

    • Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., weighing boats, spatulas), contaminated personal protective equipment (PPE), and solutions.

    • Carefully transfer solid waste into a designated, sealable, and clearly labeled hazardous waste container.[2] Avoid generating dust during this process.[2] If dealing with a powder, you may dampen it with water to prevent it from becoming airborne.[2]

    • For liquid waste, use a dedicated and labeled container. Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Segregation and Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • Ensure the container is tightly sealed to prevent leaks or spills.[1]

  • Arranging for Final Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide a complete and accurate description of the waste, including the name "this compound" and any other components.

    • Disposal should be in accordance with all applicable local, regional, and national regulations.[1][3] Common disposal methods for this type of waste include incineration in a licensed facility or burial in a designated landfill.[2]

  • Decontamination :

    • Decontaminate any surfaces or non-disposable equipment that may have come into contact with this compound by scrubbing with alcohol.[1]

    • Dispose of the cleaning materials as hazardous waste.

III. Accidental Release and Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

Table 2: Emergency Procedures for this compound

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] Seek immediate medical attention.
Ingestion Rinse the mouth with water.[1] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4][5] Seek immediate medical attention.
Small Spill (Solid) For minor spills, use dry clean-up procedures to avoid generating dust.[2] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][4] Ensure the vacuum is fitted with a HEPA filter.[2]
Large Spill Evacuate personnel from the area.[1] Prevent the spill from entering drains or waterways.[1][2] Alert your institution's emergency response team and EHS office. Only trained personnel with appropriate PPE should handle the cleanup.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and follow your institution's established safety protocols.

References

Personal protective equipment for handling Disperse orange 62

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on safety protocols for structurally similar disperse dyes, including Disperse Orange 1, 3, 13, 45, and Disperse Blue 54, due to the absence of a specific Safety Data Sheet (SDS) for Disperse Orange 62 in the available search results. It is imperative to consult the specific SDS for this compound upon its availability and to conduct a thorough risk assessment before handling this chemical.

This document provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The primary defense against potential exposure to this compound is the correct and consistent use of appropriate Personal Protective Equipment (PPE). The following table summarizes the mandatory PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant or meet European Standard EN166, providing a complete seal around the eyes to protect against dust particles.[1][2]
Face ShieldRecommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of dust generation.[1]
Hand Protection Nitrile GlovesDouble-gloving is recommended.[1] Nitrile gloves offer good chemical resistance.[1] Gloves must be inspected for any signs of degradation or punctures before use.[1][3]
Respiratory Protection Air-Purifying Respirator (APR) with P100 filtersA NIOSH-approved half-mask or full-face APR is required when handling this compound powder to prevent inhalation.[1] A proper fit test is mandatory before use.[1]
Protective Clothing Laboratory CoatA full-length lab coat, preferably with elastic cuffs, should be worn to prevent skin contact.[1]
Disposable Gown/ApronFor procedures with a high risk of contamination, a disposable gown or a chemical-resistant apron should be worn over the lab coat.[1]
Footwear Closed-toe ShoesRequired at all times within the laboratory to protect against spills.[1]

Operational Plan: Safe Handling Protocol

A systematic approach to handling powdered dyes is crucial to prevent inhalation, ingestion, and skin contact.[1] The following workflow outlines the standard operating procedure for weighing and preparing a solution of this compound.

Preparation:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][4]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and accumulation.[2]

  • Don all required PPE as specified in the table above.

Weighing and Solution Preparation:

  • Handle the container of this compound carefully to avoid aerosolizing the powder.

  • Use non-sparking tools for handling.[3]

  • Weigh the desired amount of the dye in a tared, sealed container to minimize exposure.

  • Slowly add the powder to the solvent, stirring gently to avoid splashing and dust formation.

  • Keep the container tightly closed when not in use.[2][4]

Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2][4]

  • Remove contaminated clothing and wash it before reuse.[2]

Below is a workflow diagram illustrating the safe handling of this compound powder.

G Figure 1. Workflow for the Safe Handling of this compound Powder cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase p1 Verify Eyewash & Safety Shower Accessibility p2 Don All Required PPE p1->p2 p3 Prepare Well-Ventilated Workspace (Fume Hood) p2->p3 h1 Carefully Open Container p3->h1 Proceed to Handling h2 Weigh Powder in a Sealed Vessel h1->h2 h3 Slowly Add Powder to Solvent h2->h3 h4 Keep Container Closed When Not in Use h3->h4 c1 Properly Dispose of Waste h4->c1 Proceed to Cleanup c2 Clean and Decontaminate Work Area c1->c2 c3 Remove PPE Correctly c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: Workflow for the safe handling of this compound powder.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[5]

Waste Collection:

  • Solid Waste:

    • Contaminated PPE (gloves, disposable gowns), paper towels, and any other solid materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.

    • For spills, sweep or vacuum up the material and place it into a suitable disposal container, avoiding the generation of dust.[2] It is recommended to dampen the material with water to prevent it from becoming airborne.[5]

  • Liquid Waste:

    • Unused solutions of this compound and any rinse water from cleaning contaminated glassware should be collected in a separate, clearly labeled hazardous waste container.

    • Do not empty into drains or release into the environment.[4][6]

Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled with the chemical name and associated hazards.

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.